molecular formula C10H12FNO2 B1431979 Ethyl 3-(2-fluoropyridin-3-yl)propanoate CAS No. 1820641-58-4

Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Cat. No.: B1431979
CAS No.: 1820641-58-4
M. Wt: 197.21 g/mol
InChI Key: DLHQDMWTUAOHCE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(2-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHQDMWTUAOHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study Approach with Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from a synthetic intermediate to a potential therapeutic agent is paved with rigorous scientific inquiry. A critical milestone in this process is the elucidation of its mechanism of action (MoA). This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of uncharacterized small molecules. Using Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a known intermediate in the synthesis of biologically active compounds, as a representative case, this whitepaper details a multi-pronged strategy. It integrates computational prediction, in vitro biochemical and cell-based validation, and advanced target engagement methodologies. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical roadmap for robust MoA deconvolution in modern drug discovery.

Introduction: From Synthetic Intermediate to Biological Probe

This compound is a heterocyclic compound featuring a fluoropyridine core, a structure of significant interest in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines valuable scaffolds in drug design.[1][2] While this specific ester is primarily documented as a key building block in the synthesis of more complex molecules, such as Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors, its own biological activity and mechanism of action remain undefined.[3]

This apparent lack of characterization presents an ideal scenario to outline a universal strategy for MoA elucidation. For drug development professionals, understanding the MoA is paramount; it informs lead optimization, predicts potential toxicities, and is a prerequisite for clinical development. This guide, therefore, uses this compound not as a known active agent, but as a starting point to ask a fundamental question: If this compound showed activity in a phenotypic screen, how would we systematically determine its molecular target and mechanism of action?

This document outlines a logical, three-pillar approach:

  • Pillar 1: In Silico Target Prediction: Leveraging computational tools to generate testable hypotheses about potential biological targets.

  • Pillar 2: In Vitro Experimental Validation: Employing biochemical and cell-based assays to confirm or refute these computational predictions.

  • Pillar 3: Cellular Target Engagement: Utilizing advanced methods to verify that the compound directly interacts with its intended target within a native cellular environment.

Pillar 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational (in silico) methods offer a cost-effective and rapid approach to narrow down the vast landscape of potential biological targets.[4] These methodologies harness the power of large chemogenomic databases to predict ligand-target interactions based on structural similarity, machine learning algorithms, or molecular docking.[5][6]

The foundational principle of many in silico tools is that structurally similar molecules are likely to exhibit similar biological profiles.[5] By representing our compound of interest, this compound, as a chemical fingerprint, we can search databases like ChEMBL or PubChem for known bioactive compounds with high structural similarity. The annotated targets of these similar compounds become our primary list of potential targets.

The following workflow outlines a standard in silico approach to generate an initial list of high-probability targets.

G cluster_0 In Silico Target Prediction Workflow A Input Structure This compound B Generate Chemical Fingerprints (e.g., Morgan, MACCS) A->B C Similarity Search (Tanimoto Coefficient) vs. Chemogenomic Databases (ChEMBL, PubChem) B->C D Retrieve Structurally Similar Compounds & Their Known Targets C->D E Target Prioritization (Based on frequency, potency of analogs, biological relevance) D->E F Hypothesized Target List (e.g., Kinases, GPCRs, etc.) E->F H Refined Hypothesis Ranked list of potential targets E->H G Molecular Docking (Optional) Dock input structure into high-priority target models F->G G->H

Caption: Workflow for in silico target identification.

Given its use as an intermediate for TAK1 inhibitors, the kinase family would emerge as a high-priority target class from this workflow.[3] Molecular docking could then be used to computationally model the binding of this compound into the ATP-binding pocket of TAK1 and other related kinases to predict binding affinity and pose.

Pillar 2: In Vitro Experimental Validation

In silico predictions are hypotheses that must be validated through rigorous in vitro experimentation.[6] This phase aims to answer two key questions:

  • Does the compound directly interact with the predicted target protein (biochemical activity)?

  • Does this interaction translate into a functional effect in a controlled cellular environment (cellular activity)?

Biochemical assays measure the direct effect of a compound on a purified protein, typically an enzyme.[7] Since our in silico analysis points towards kinases, a direct kinase activity assay is the logical first step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[8]

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., purified recombinant TAK1) in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate for the kinase and ATP at a concentration near its Km value.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to create a 4X compound solution. A known inhibitor (e.g., 5Z-7-Oxozeaenol for TAK1) should be used as a positive control.

  • Reaction Setup (384-well plate format):

    • Add 5 µL of the 4X compound solution (or DMSO vehicle control) to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells. Mix gently and incubate for 10-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. Mix and incubate for the optimized reaction time (e.g., 60 minutes) at the kinase's optimal temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete all unused ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for positive control or no-enzyme wells).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

A positive result in a biochemical assay must be followed by a cell-based assay to confirm that the compound is cell-permeable and can engage its target in a more complex biological system. Since TAK1 is a key regulator of the NF-κB signaling pathway, an NF-κB reporter assay is an excellent choice.[3][9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay uses a cell line engineered to express the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be measured as a light signal.[10]

  • Cell Plating (Day 1):

    • Seed HEK293 cells (or another suitable cell line) stably transfected with an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of ~5 x 10^4 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment and Stimulation (Day 2):

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

    • Prepare a 2X solution of an NF-κB activator (e.g., TNF-α at 20 ng/mL final concentration) in complete culture medium.

    • Add 100 µL of the 2X activator solution to all wells except the unstimulated controls (add 100 µL of medium instead).

    • Incubate for 6-8 hours at 37°C, 5% CO2.[11]

  • Luminescence Measurement (Day 2/3):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare a luciferase assay reagent according to the manufacturer's instructions.

    • Remove the culture medium and add 100 µL of the luciferase assay reagent to each well to lyse the cells and provide the luciferin substrate.

    • Incubate for 5-10 minutes at room temperature on a plate shaker.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition by normalizing the signal from compound-treated wells to the signals from the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Determine the EC50 value by plotting the normalized response against the compound concentration.

Table 1: Hypothetical In Vitro Validation Data

Assay TypeTarget/PathwayMetricValue (Hypothetical)
Biochemical AssayTAK1 KinaseIC501.2 µM
Cell-Based AssayNF-κB PathwayEC505.8 µM

A successful outcome would show a potent IC50 in the biochemical assay and a corresponding, albeit typically less potent, EC50 in the cell-based assay, suggesting the compound acts on the intended target and pathway.

Pillar 3: Confirming Target Engagement in a Cellular Context

The final and most definitive step is to demonstrate that the compound physically binds to its target protein inside intact cells.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14]

When cells are heated, proteins begin to unfold and aggregate. A small molecule bound to its target protein will thermodynamically stabilize it, meaning a higher temperature is required to cause its aggregation. By measuring the amount of soluble target protein remaining after a heat challenge, we can infer target engagement.[15]

G cluster_1 CETSA Experimental Workflow A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Challenge Apply temperature gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Quantify Soluble Protein Collect supernatant and analyze via Western Blot or Mass Spec D->E F 6. Generate Melt Curve Plot % soluble protein vs. temperature E->F G Result: Thermal Shift Compound-treated cells show higher protein stability at elevated temperatures F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat cells with either the vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20x the cell-based EC50) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and subsequent Western blotting using a primary antibody specific for the target protein (e.g., anti-TAK1 antibody).

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle and compound-treated sets, normalize the intensity of each band to the intensity of the lowest temperature sample (e.g., 40°C), which represents 100% soluble protein.

    • Plot the normalized band intensity versus temperature to generate CETSA "melt curves". A rightward shift in the curve for the compound-treated samples relative to the vehicle-treated samples confirms intracellular target engagement.

Conclusion

The process of elucidating a compound's mechanism of action is a cornerstone of modern drug discovery. It is a systematic investigation that builds a case, piece by piece, from computational prediction to definitive cellular evidence. This guide has outlined a robust, logical, and technically detailed workflow for this process. By starting with a broad, computationally-driven search and progressively refining hypotheses through biochemical assays, cell-based functional readouts, and direct target engagement studies like CETSA, researchers can confidently and efficiently deconvolute the MoA of novel chemical entities. While this compound served as our conceptual starting point, the principles, protocols, and scientific reasoning detailed herein are universally applicable, providing a validated framework for advancing the next generation of therapeutic agents.

References

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  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol.
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central.
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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
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  • Kinase Activity Assays.
  • 2-Fluoropyridine Prosthetic Compounds for the 18F Labeling of Bombesin Analogues. (2013). PubMed.
  • The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006). PubMed.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015).
  • The Pivotal Role of Fluoropyridines in the Development of Bioactive Molecules: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed.

Sources

Spectroscopic Characterization of Ethyl 3-(2-fluoropyridin-3-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition. This guide is intended to serve as a comprehensive resource for the structural elucidation and quality control of this molecule.

Molecular Structure

The structure of this compound, with atoms numbered for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from analogous structures.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.15dddJ(H4-H5) = 4.9, J(H4-F) = 1.5, J(H4-H6) = 0.51H
H-57.85dddJ(H5-H6) = 7.5, J(H5-H4) = 4.9, J(H5-F) = 1.01H
H-67.20dddJ(H6-H5) = 7.5, J(H6-F) = 5.0, J(H6-H4) = 0.51H
H-84.15qJ = 7.12H
H-73.05tJ = 7.52H
H-6'2.70tJ = 7.52H
H-91.25tJ = 7.13H

Interpretation:

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons (H-4, H-5, and H-6) are expected to appear in the downfield region (7.20-8.15 ppm) due to the deshielding effect of the pyridine ring. The fluorine atom at the C-2 position will introduce additional complexity through long-range couplings, resulting in doublet of doublet of doublets for these protons.

The ethyl group of the propanoate moiety gives rise to a characteristic quartet for the methylene protons (H-8) at approximately 4.15 ppm and a triplet for the methyl protons (H-9) at around 1.25 ppm. The two methylene groups of the propanoate chain (H-7 and H-6') will appear as triplets around 3.05 and 2.70 ppm, respectively.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
C-7172.5
C-2163.0 (d, ¹JCF ≈ 240 Hz)
C-4148.0 (d, ³JCF ≈ 15 Hz)
C-6138.5 (d, ²JCF ≈ 30 Hz)
C-5122.0 (d, ⁴JCF ≈ 5 Hz)
C-3121.0 (d, ²JCF ≈ 20 Hz)
C-861.0
C-6'35.0
C-7'30.0
C-914.0

Interpretation:

The carbonyl carbon of the ester (C-7) is predicted to be the most downfield signal at approximately 172.5 ppm. The carbons of the pyridine ring will appear in the range of 121.0-163.0 ppm. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF) of around 240 Hz, appearing as a doublet. The other carbons in the pyridine ring will show smaller carbon-fluorine couplings. The carbons of the ethyl propanoate side chain are expected at approximately 61.0 ppm (C-8), 35.0 ppm (C-6'), 30.0 ppm (C-7'), and 14.0 ppm (C-9).

IR (Infrared) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ester)1735 - 1750Strong
C-F (Aryl)1200 - 1250Strong
C-O (Ester)1150 - 1250Strong
C=C, C=N (Aromatic)1450 - 1600Medium-Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

Interpretation:

The IR spectrum is expected to be dominated by a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group. A strong band between 1200-1250 cm⁻¹ is indicative of the C-F bond. The C-O stretching of the ester will also produce a strong signal in the 1150-1250 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. Aromatic and aliphatic C-H stretching bands will appear above and below 3000 cm⁻¹, respectively.

MS (Mass Spectrometry)

Predicted Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): m/z = 197.08

  • Key Fragments:

    • m/z = 152: Loss of the ethoxy group (-OCH₂CH₃)

    • m/z = 124: Loss of the ethyl propanoate side chain

    • m/z = 96: 2-fluoropyridine cation

Fragmentation Pathway:

M [M]⁺˙ m/z = 197 F1 [M - OCH₂CH₃]⁺ m/z = 152 M->F1 - OCH₂CH₃ F2 [M - CH₂CH₂COOCH₂CH₃]⁺ m/z = 124 M->F2 - •CH₂CH₂COOCH₂CH₃ F3 [2-fluoropyridine]⁺˙ m/z = 96 F2->F3 - C₂H₂

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation:

In electron ionization mass spectrometry, the molecular ion peak is expected at m/z 197.08, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the ethoxy group to give a fragment at m/z 152, and the cleavage of the bond between the pyridine ring and the propanoate side chain to yield a fragment at m/z 124. A further fragmentation could lead to the 2-fluoropyridine cation at m/z 96.

Experimental Protocols

The following are standardized operating procedures for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[2]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay (d1) to at least 1 second to ensure proper relaxation of the protons.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Set the relaxation delay (d1) to 2 seconds.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[6]

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7]

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.[8]

  • MS Acquisition:

    • Set the mass spectrometer to scan over a mass range of m/z 40-400.

    • Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Synthesis and Quality Control

A plausible synthesis for this compound involves the reaction of 2-fluoropyridine with ethyl acrylate under acidic catalysis.[9][10]

Potential Impurities and their Spectroscopic Signatures:

  • Unreacted 2-fluoropyridine: Would show characteristic signals in the aromatic region of the ¹H NMR spectrum and a molecular ion at m/z 97 in the mass spectrum.

  • Unreacted ethyl acrylate: Would exhibit vinylic proton signals around 5.8-6.4 ppm in the ¹H NMR spectrum and a molecular ion at m/z 100.

  • Polymerized ethyl acrylate: May appear as a broad baseline hump in the NMR spectra.

Careful analysis of the spectroscopic data is crucial to ensure the purity of the final product. The integration of the ¹H NMR signals can be used to quantify the amount of residual starting materials or byproducts.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will aid researchers in the unambiguous identification and characterization of this compound. Adherence to the outlined procedures will ensure the acquisition of high-quality data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

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  • KnowItAll Informatics Training - NMR Predictions. (n.d.). Retrieved from [Link]

  • IR spectra prediction. (n.d.). Retrieved from [Link]

  • Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). Retrieved from [Link]

  • IR spectra of ethyl propanoate. (n.d.). Retrieved from [Link]

  • The performance of three algorithms for predicting nominal molecular mass from an analyte's electron ionization mass. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. (n.d.). Retrieved from [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). Retrieved from [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (n.d.). Retrieved from [Link]

  • Propanoic acid, ethyl ester. (n.d.). Retrieved from [Link]

  • ethyl 3-(3-vinyl-4-piperidinyl)propanoate. (n.d.). Retrieved from [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate. (n.d.). Retrieved from [Link]

  • Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a novel compound with potential applications in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary to generate this critical information. Understanding these physicochemical properties is paramount for advancing any compound through the drug discovery and development pipeline, ensuring its quality, efficacy, and safety.

Physicochemical Profile and Predictive Analysis

A foundational understanding of a molecule's inherent properties can inform experimental design. While experimental data for this compound is not extensively published, we can infer certain characteristics based on its structure and data from analogous compounds.

Molecular Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale / Comparative Data Source
Molecular Weight~197.19 g/mol Based on chemical formula C10H12FNO2. Similar to Ethyl 2-(6-fluoropyridin-2-yl)propanoate (197.21 g/mol )[1].
pKa (pyridinium ion)2.0 - 3.0The fluorine atom is electron-withdrawing, which is expected to decrease the basicity of the pyridine nitrogen compared to pyridine (~5.2).
logP1.5 - 2.5The presence of the ester and pyridine groups provides some polarity, while the ethyl and aromatic components contribute to lipophilicity. This is a typical range for small molecule drug candidates.

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following section details a robust protocol for thermodynamic solubility determination.

Causality Behind Experimental Choices

The "gold standard" for solubility determination is the shake-flask method, which allows for the establishment of equilibrium between the solid and dissolved states of the compound, providing a true thermodynamic solubility value. The choice of aqueous media, spanning a range of pH values, is crucial as the solubility of ionizable compounds, such as those containing a pyridine moiety, can be highly pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate) at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer and purified water. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is typically suitable for the quantification of small organic molecules like this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically 254 nm or a wavelength of maximum absorbance).

  • Standard Curve: Prepare a standard curve of the compound in the mobile phase to ensure accurate quantification.

Data Presentation

The solubility data should be presented in a clear and concise table.

Aqueous MediumpHTemperature (°C)Solubility (µg/mL)
Purified Water~7.025TBD
0.1 N HCl1.225TBD
Acetate Buffer4.525TBD
Phosphate Buffer6.825TBD
Phosphate Buffer7.425TBD

TBD: To Be Determined

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid compound shake_flask Add solid to buffers Shake-flask equilibration (24-48h, 25°C) prep_compound->shake_flask prep_buffers Prepare aqueous buffers (pH 1.2-7.4) prep_buffers->shake_flask sampling Collect supernatant shake_flask->sampling filtration Filter (0.22 µm) sampling->filtration hplc Quantify via validated HPLC-UV method filtration->hplc data Calculate solubility (µg/mL) hplc->data

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies help in identifying potential degradation products and pathways, which is critical for developing stable formulations and establishing appropriate storage conditions. The recommendations outlined in the ICH Q1A guideline provide a framework for these studies.[2][3]

Rationale for Stress Conditions

The choice of stressors (acid, base, oxidation, heat, and light) is designed to mimic the conditions a drug substance might encounter during manufacturing, storage, and administration. The conditions are intentionally more severe than typical long-term storage to accelerate degradation and reveal potential liabilities in a shorter timeframe.[2][3]

Experimental Protocol: Forced Degradation

A stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and subjected to the following stress conditions:

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60 °C for 24 hours.

    • Procedure: Dilute the stock solution with 0.1 N HCl and incubate.

  • Base Hydrolysis:

    • Condition: 0.1 N NaOH at 60 °C for 2 hours.

    • Procedure: Dilute the stock solution with 0.1 N NaOH and incubate. The ester moiety is expected to be labile to base, hence the shorter duration.

  • Neutral Hydrolysis:

    • Condition: Purified water at 60 °C for 24 hours.

    • Procedure: Dilute the stock solution with water and incubate.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Procedure: Dilute the stock solution with 3% hydrogen peroxide and store in the dark.

  • Thermal Degradation:

    • Condition: Solid compound at 80 °C for 48 hours.

    • Procedure: Store the solid compound in a temperature-controlled oven.

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Procedure: Use a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

At appropriate time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

The development of a stability-indicating method is crucial for separating the parent compound from any degradation products. This often requires a more robust gradient method than that used for simple quantification. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Presentation

The results of the forced degradation study should be summarized in a table.

Stress Condition% Degradation of ParentNumber of DegradantsObservations
0.1 N HCl, 60°CTBDTBDTBD
0.1 N NaOH, 60°CTBDTBDTBD
Water, 60°CTBDTBDTBD
3% H₂O₂, RTTBDTBDTBD
80°C (Solid)TBDTBDTBD
PhotostabilityTBDTBDTBD

TBD: To Be Determined

Forced Degradation Workflow Diagram

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base neutral Neutral (Water, Heat) start->neutral oxidation Oxidative (H2O2, RT) start->oxidation photo Photolytic (Light) start->photo thermal Thermal (Heat, Solid) start->thermal hplc Analyze by Stability-Indicating HPLC-PDA acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc results Quantify Degradation Identify Degradants hplc->results

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The pyridine ring, while aromatic, has an uneven electron distribution that can influence its reactivity.[4][5]

  • Hydrolysis: The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid (3-(2-fluoropyridin-3-yl)propanoic acid) and ethanol.

  • Oxidation: The pyridine ring may be susceptible to N-oxidation.

  • Photodegradation: The fluoropyridine ring system may undergo complex photochemical reactions. Dihydropyridine-containing drugs are known to be susceptible to photodegradation.[2]

Proposed Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) parent This compound acid_deg 3-(2-fluoropyridin-3-yl)propanoic acid parent->acid_deg H+ or OH- n_oxide N-oxide derivative parent->n_oxide [O]

Caption: Potential Degradation Pathways.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the essential characterization of this compound. By executing the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data needed to assess the viability of this compound for further development. The resulting information will be instrumental in formulation design, analytical method development, and regulatory submissions, ultimately paving the way for its potential therapeutic applications.

References

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Sanjay, B., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 324-331. Available at: [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from: [Link]

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A Technical Guide to the Initial Biological Screening of Ethyl 3-(2-fluoropyridin-3-yl)propanoate: A Tiered Approach for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. This guide outlines a comprehensive, tiered strategy for the initial biological screening of a novel compound, "Ethyl 3-(2-fluoropyridin-3-yl)propanoate." As a compound with limited publicly available data, it serves as an ideal model to illustrate a robust, scientifically-grounded screening cascade. This document provides detailed protocols for cytotoxicity and antimicrobial evaluations, explains the rationale behind experimental choices, and presents a framework for subsequent mechanism-of-action studies. The methodologies described herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient preliminary screening process for new chemical entities.

Introduction: The Rationale for a Structured Screening Cascade

The journey of a novel compound from initial synthesis to a potential clinical candidate is a long and arduous process. The initial biological screening is a critical first step, designed to efficiently identify compounds with desirable biological activity while simultaneously flagging potential liabilities, such as cytotoxicity. A structured, tiered approach is essential to conserve resources and ensure that only the most promising candidates advance. This guide utilizes "this compound," a compound with a paucity of available biological data, as a case study to demonstrate a best-practice screening workflow.

The core philosophy of this guide is to employ a series of progressively more specific assays, starting with broad cytotoxicity profiling, followed by targeted antimicrobial screening. This approach allows for the early identification of compounds with a favorable therapeutic window. Furthermore, this guide emphasizes the importance of understanding the "why" behind each experimental step, fostering a deeper comprehension of the drug discovery process.

Tier 1: Foundational Cytotoxicity Profiling

A fundamental aspect of early-stage drug discovery is to assess the cytotoxic potential of a novel compound.[1][2] This initial screen provides a baseline understanding of the compound's effect on cell viability and helps to establish a concentration range for subsequent, more specific assays.

Selection of Cell Lines: A Strategic Approach

The choice of cell lines for initial cytotoxicity screening is a critical decision that can significantly impact the relevance of the obtained data.[3][4] A well-conceived panel should include both cancerous and non-cancerous cell lines to provide an early indication of potential selectivity.

For the initial screening of "this compound," the following cell lines are recommended:

  • A549 (Human Lung Carcinoma): A widely used and well-characterized cancer cell line, representing a solid tumor type.

  • MCF-7 (Human Breast Adenocarcinoma): Another common cancer cell line, representing a different tissue of origin.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and provide a preliminary therapeutic index.

  • L929 (Mouse Fibroblast): An established standard for in-vitro cytotoxicity testing, particularly for medical device biocompatibility.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

Materials:

  • "this compound" stock solution (10 mM in DMSO)

  • Selected cell lines (A549, MCF-7, HEK293, L929)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineCompoundIC50 (µM) [Hypothetical Data]
A549This compound25.4 ± 2.1
MCF-7This compound32.8 ± 3.5
HEK293This compound> 100
L929This compound> 100
A549Doxorubicin (Positive Control)0.8 ± 0.1
MCF-7Doxorubicin (Positive Control)1.2 ± 0.2
HEK293Doxorubicin (Positive Control)5.6 ± 0.7
L929Doxorubicin (Positive Control)7.3 ± 0.9

Interpretation: The hypothetical data suggests that "this compound" exhibits moderate cytotoxicity against the tested cancer cell lines, with significantly lower toxicity towards the non-cancerous cell lines. This indicates a potentially favorable therapeutic window and warrants further investigation.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (10 mM in DMSO) Serial_Dilutions Create Serial Dilutions in Culture Medium Compound_Prep->Serial_Dilutions Treatment Treat Cells with Compound Dilutions Serial_Dilutions->Treatment Cell_Culture Culture and Seed Cell Lines in 96-well Plates Cell_Culture->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Report Generate Report Calculate_IC50->Report

Caption: Workflow for the MTT cytotoxicity assay.

Tier 2: Antimicrobial Activity Screening

Given the presence of a fluoropyridine moiety, a structural feature found in some antimicrobial agents, it is prudent to screen "this compound" for antibacterial and antifungal activity.[7][8]

Selection of Microbial Strains

A representative panel of microorganisms should be selected to cover a broad spectrum of potential activity.

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast:

    • Candida albicans (e.g., ATCC 90028)

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • "this compound" stock solution (10 mM in DMSO)

  • Selected microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of "this compound" in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

The results of the antimicrobial screening should be presented as MIC values.

Microbial StrainGram Stain/TypeCompoundMIC (µg/mL) [Hypothetical Data]
Staphylococcus aureusGram-positiveThis compound16
Bacillus subtilisGram-positiveThis compound32
Escherichia coliGram-negativeThis compound> 128
Pseudomonas aeruginosaGram-negativeThis compound> 128
Candida albicansYeastThis compound64
Staphylococcus aureusGram-positiveVancomycin (Positive Control)1
Escherichia coliGram-negativeCiprofloxacin (Positive Control)0.015
Candida albicansYeastAmphotericin B (Positive Control)0.5

Interpretation: The hypothetical data suggests that "this compound" has modest activity against Gram-positive bacteria and some antifungal activity. The lack of activity against Gram-negative bacteria is a common observation for many novel compounds.

Future Directions: Tier 3 - Preliminary Mechanism of Action (MOA) Studies

Should the initial screening reveal promising and selective activity, the next logical step is to investigate the compound's mechanism of action (MOA).[9][10] This is a complex undertaking that often involves a combination of biochemical, genetic, and computational approaches.

A potential starting point for MOA studies, given the hypothetical antiproliferative activity, would be to investigate the compound's effect on key signaling pathways involved in cell cycle regulation and apoptosis.

Hypothetical Signaling Pathway for Investigation

G Compound This compound Target_Protein Putative Target Protein (e.g., Kinase, Enzyme) Compound->Target_Protein Inhibition/Activation Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target_Protein->Signaling_Cascade Modulation Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: A potential signaling pathway for MOA studies.

Further investigations could include:

  • Target-based screening: If a specific molecular target is hypothesized, direct binding or enzymatic assays can be employed.[11][12]

  • Gene expression profiling: Microarray or RNA-seq analysis can reveal changes in gene expression patterns in response to compound treatment.

  • Cell cycle analysis: Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle.[13]

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to the initial biological screening of a novel compound, "this compound." By employing a tiered strategy of cytotoxicity and antimicrobial screening, researchers can efficiently gather crucial preliminary data to guide further drug discovery efforts. The detailed protocols and rationale provided herein serve as a robust framework for the evaluation of new chemical entities, ensuring that decisions to advance or deprioritize a compound are based on sound scientific evidence. The principles and methodologies described are broadly applicable to the initial screening of any novel compound library.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd.
  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • High-throughput screening - Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC - NIH. [Link]

  • Mechanism of Action Studies - Biognosys. [Link]

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  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate. [Link]

  • Screening and identification of novel biologically active natural compounds - PMC. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PubMed Central. [Link]

  • Design and implementation of high-throughput screening assays - PubMed. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - NIH. [Link]

  • Large Row-Constrained Supersaturated Designs for High-throughput Screening - PMC - NIH. [Link]

  • Molecular Mechanisms of Drug Action | Dipartimento di Scienze del Farmaco | Università di Padova. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. [Link]

  • Screening of small-molecule library for novel antibacterials. (a)... - ResearchGate. [Link]

  • Full article: Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

  • Principles of early drug discovery - PMC - PubMed Central. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]

  • Editorial: Novel compounds from chemistry to druggable candidates - PMC - NIH. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. [Link]

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Publications. [Link]

  • Target Based Screening - BIT 479/579 High-throughput Discovery. [Link]

  • Target-based screening Definition - Intro to Pharmacology Key Term | Fiveable. [Link]

  • Chapter 2: Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions - Books. [Link]

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Ethyl 3-(2-fluoropyridin-3-yl)propanoate: A Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is a substituted pyridine derivative of increasing interest to the medicinal chemistry community. Its unique structural features, combining a fluorinated pyridine ring with a propanoate side chain, make it a valuable building block for the synthesis of novel pharmaceutical agents. The 2-fluoropyridine motif is a known bioisostere for a phenyl ring and can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its structure and comparison with related compounds. The corresponding carboxylic acid, 3-(2-fluoropyridin-3-yl)propanoic acid, has a reported molecular weight of 169.15 g/mol and a molecular formula of C8H8FNO2[1]. The introduction of the ethyl ester group increases the molecular weight and lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference/Method
Molecular FormulaC10H12FNO2-
Molecular Weight197.21 g/mol -
XLogP3~2.0Based on similar structures[2]
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count3-
Rotatable Bond Count5-

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. The primary strategy involves the synthesis of the key intermediate, 3-(2-fluoropyridin-3-yl)propanoic acid, followed by its esterification.

Part 1: Synthesis of 3-(2-Fluoropyridin-3-yl)propanoic Acid

The synthesis of the carboxylic acid intermediate is a critical step. While specific literature detailing the synthesis of 3-(2-fluoropyridin-3-yl)propanoic acid is sparse, a plausible and commonly employed synthetic route in medicinal chemistry would involve a cross-coupling reaction followed by hydrolysis. A Heck or Suzuki coupling of a suitable 3-substituted-2-fluoropyridine with an acrylic acid derivative would be a logical approach.

Alternatively, a more classical approach could involve the reaction of a 3-lithiated or 3-Grignard derivative of 2-fluoropyridine with a suitable three-carbon electrophile.

Part 2: Fischer Esterification to this compound

Once the 3-(2-fluoropyridin-3-yl)propanoic acid is obtained, the final esterification step is a standard and high-yielding reaction.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-fluoropyridin-3-yl)propanoic acid (1.0 eq) in an excess of absolute ethanol (EtOH).

  • Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification 2-Fluoropyridine_Derivative 2-Fluoro-3-substituted-pyridine Coupling_Reaction Cross-Coupling Reaction (e.g., Heck, Suzuki) 2-Fluoropyridine_Derivative->Coupling_Reaction C3_Synthon Three-Carbon Synthon C3_Synthon->Coupling_Reaction Propanoic_Acid 3-(2-Fluoropyridin-3-yl)propanoic Acid Coupling_Reaction->Propanoic_Acid Esterification Fischer Esterification Propanoic_Acid->Esterification Ethanol Ethanol (EtOH) Ethanol->Esterification Acid_Catalyst Acid Catalyst (H₂SO₄ or PTSA) Acid_Catalyst->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The fluorinated pyridine core is present in numerous biologically active compounds, and the propanoate handle allows for a variety of chemical transformations.

Potential Therapeutic Areas
  • Oncology: The 2-fluoropyridine moiety is found in several kinase inhibitors. The propanoate side chain can be elaborated to introduce pharmacophores that target the active site of various kinases.

  • Neuroscience: Pyridine-containing compounds are known to interact with various receptors and enzymes in the central nervous system.

  • Infectious Diseases: The incorporation of a fluorinated heterocycle can enhance the antimicrobial activity of a compound.

Workflow for Analogue Synthesis

The ethyl ester of the title compound can be readily converted to other functional groups, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

  • Amide Formation: Reaction of the ethyl ester with various amines (primary or secondary) can generate a diverse set of amides. This is a common strategy to explore interactions with biological targets.

  • Hydrazide Formation: Treatment with hydrazine hydrate yields the corresponding hydrazide, which is a key precursor for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can be further functionalized.

  • Hydrolysis: Saponification of the ethyl ester regenerates the carboxylic acid, which can then be coupled with a different alcohol or used in other transformations.

Derivatization_Workflow cluster_transformations Chemical Transformations Starting_Ester This compound Amide_Formation Amide Derivatives Starting_Ester->Amide_Formation R₁R₂NH Hydrazide_Formation Hydrazide Intermediate Starting_Ester->Hydrazide_Formation N₂H₄·H₂O Reduction Primary Alcohol Starting_Ester->Reduction LiAlH₄ or NaBH₄ Hydrolysis Carboxylic Acid Starting_Ester->Hydrolysis NaOH or LiOH

Caption: Potential derivatization pathways from the title compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its synthesis, while not directly reported in detail, can be reliably achieved through established chemical transformations. The presence of the 2-fluoropyridine moiety and the reactive ethyl propanoate handle provides a platform for the generation of diverse chemical libraries for biological screening. This guide provides a foundational understanding of this compound and aims to facilitate its use in the development of new therapeutic agents.

References

  • PubChem. Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. [Link]

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Unveiling a Key Agrochemical Precursor: The Discovery and History of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a seemingly unassuming chemical entity, holds a significant position within the intricate landscape of modern agrochemical synthesis. While not a final product itself, this fluorinated pyridine derivative serves as a crucial intermediate in the development of potent herbicides and fungicides. This in-depth technical guide navigates the discovery and history of this compound, delineating its pivotal role as a building block for sophisticated agricultural solutions. We will explore the synthetic pathways leading to its formation, the key inventive steps that brought it to the forefront, and the scientific rationale behind its design, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The introduction of fluorine atoms into organic molecules has long been a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can dramatically alter the physicochemical and biological properties of a parent compound. In the realm of agrochemicals, this often translates to enhanced efficacy, improved metabolic stability, and a more favorable toxicological profile.

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged structure in the design of bioactive molecules. Its presence can influence solubility, receptor binding, and metabolic pathways. The combination of a fluorine atom and a pyridine ring, as seen in this compound, creates a versatile and highly sought-after building block for the synthesis of a new generation of crop protection agents.

This guide will focus on the journey of this specific propanoate ester, from its conceptualization as a valuable synthetic intermediate to its practical application in the synthesis of commercial agrochemicals.

The Genesis of a Key Intermediate: Tracing the Discovery

The discovery of this compound is not marked by a singular, celebrated event but is rather embedded within the broader narrative of agrochemical research and development. Its emergence is intrinsically linked to the quest for novel herbicides and fungicides with improved performance and environmental characteristics.

While public-domain scientific literature on the standalone synthesis and characterization of this specific ester is sparse, its identity and importance are primarily illuminated through the patent literature of major agrochemical companies. The compound, identified by its CAS number 1820641-58-4, is consistently cited as a key intermediate in the synthesis of more complex, patented active ingredients.

The primary application that appears to have driven the development of synthetic routes to this compound is its role as a precursor to a class of potent herbicides. The "2-fluoropyridin-3-yl" moiety is a critical component of these final herbicidal molecules, and the propanoate side chain provides a convenient chemical handle for further elaboration.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that relies on the principles of heterocyclic chemistry and strategic functional group manipulations. While specific industrial-scale production details are often proprietary, the fundamental chemical transformations can be elucidated from the patent literature and general organic synthesis principles.

A plausible and commonly employed synthetic strategy involves the construction of the substituted pyridine ring followed by the elaboration of the propanoate side chain.

Core Synthesis of the 2-Fluoropyridine Moiety

The formation of the 2-fluoropyridine core is a critical step. Several methods for the synthesis of fluorinated pyridines have been developed, often involving either a "late-stage" fluorination of a pre-formed pyridine ring or the construction of the ring from fluorinated precursors. A common approach is the Balz-Schiemann reaction or similar diazotization-fluorination sequences starting from an appropriate aminopyridine.

Diagram 1: Generalized Synthetic Workflow

G cluster_0 Pyridine Ring Formation/Functionalization cluster_1 Side Chain Elaboration A Starting Pyridine Derivative (e.g., Aminopyridine) B Introduction of Fluorine (e.g., Diazotization-Fluorination) A->B C Functionalization at C3-position (e.g., Halogenation) B->C D Coupling Reaction (e.g., with a Propanoate Precursor) C->D Key Intermediate: 3-functionalized-2-fluoropyridine E Final Esterification/Purification D->E F This compound E->F Target Compound

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Laboratory Scale Synthesis Protocol (Illustrative)

The following is an illustrative, generalized protocol based on common organic synthesis reactions. Note: This is not a direct reproduction from a specific source for this exact molecule due to the proprietary nature of industrial processes, but rather a scientifically sound representation of the likely steps involved.

Step 1: Synthesis of 3-Bromo-2-fluoropyridine

  • Starting Material: 2-Amino-3-bromopyridine.

  • Reaction: The aminopyridine is subjected to a diazotization reaction in the presence of a fluoride source, such as hydrogen fluoride-pyridine (Olah's reagent) or by generating the diazonium tetrafluoroborate salt followed by thermal decomposition (Balz-Schiemann reaction).

  • Rationale: This step introduces the crucial fluorine atom at the 2-position of the pyridine ring. The choice of a bromine atom at the 3-position provides a reactive handle for the subsequent coupling step.

Step 2: Palladium-Catalyzed Cross-Coupling with Ethyl Acrylate (Heck Reaction)

  • Reactants: 3-Bromo-2-fluoropyridine and ethyl acrylate.

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand (e.g., P(o-tolyl)3) and a base (e.g., triethylamine).

  • Reaction: The reactants are heated in a suitable solvent (e.g., acetonitrile) in the presence of the catalyst system. This results in the formation of Ethyl 3-(2-fluoropyridin-3-yl)acrylate.

  • Rationale: The Heck reaction is a powerful method for forming carbon-carbon bonds, in this case, attaching the acrylate side chain to the pyridine ring.

Step 3: Reduction of the Alkene

  • Starting Material: Ethyl 3-(2-fluoropyridin-3-yl)acrylate.

  • Reaction: The double bond of the acrylate is reduced to a single bond. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Product: this compound.

  • Rationale: This final step saturates the side chain to yield the target propanoate ester.

Role in the Synthesis of Advanced Agrochemicals

This compound is not an end in itself but a means to an end. Its value lies in its ability to be readily converted into more complex molecules with potent biological activity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles to generate a diverse library of amide-containing final products.

Diagram 2: Role as a Key Intermediate

G A This compound B Hydrolysis A->B C 3-(2-fluoropyridin-3-yl)propanoic acid B->C D Amide Coupling C->D E Active Agrochemical Ingredient (e.g., Herbicide, Fungicide) D->E

Caption: The conversion of the intermediate to a final agrochemical product.

Conclusion: A Testament to the Power of Strategic Synthesis

The story of this compound is a compelling example of the strategic importance of well-designed chemical intermediates in the field of agrochemical research. While it may not be a household name, its role in enabling the synthesis of advanced crop protection solutions is undeniable. The development of efficient and scalable synthetic routes to this compound has been a quiet but critical enabler of innovation, allowing for the creation of next-generation herbicides and fungicides that are more effective and selective. For researchers and scientists in the field, understanding the history and synthesis of such key intermediates provides valuable insights into the intricate process of bringing new agricultural technologies from the laboratory to the field.

References

  • General academic journals focusing on organic and heterocyclic chemistry (e.g., Organic Letters, The Journal of Organic Chemistry, Tetrahedron Letters).
  • Patent databases (e.g., Google Patents, Espacenet, USPTO) using keywords such as "fluoropyridine," "herbicide," and "fungicide."
  • Review articles on the role of fluorine in medicinal and agricultural chemistry.

A Technical Guide to Unveiling the Therapeutic Potential of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for exploring the potential research applications of the novel chemical entity, Ethyl 3-(2-fluoropyridin-3-yl)propanoate. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, scientifically rigorous approach to characterizing this compound and identifying its therapeutic promise. We will delve into the rationale behind proposed research avenues, provide detailed experimental protocols, and offer insights into the interpretation of potential outcomes.

Introduction: Deconstructing the Molecule

This compound is a small molecule with distinct structural features that suggest a range of potential biological activities. A thorough understanding of its constituent parts is crucial for designing a logical and efficient research plan.

  • The 2-Fluoropyridine Moiety: The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its amenability to chemical modification.[1][2][3] The presence of a fluorine atom at the 2-position is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability.[4][5][6][7] This strategic fluorination can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

  • The Ethyl Propanoate Chain: The ethyl propanoate group can influence the compound's solubility and may act as a prodrug moiety.[8][9][10] Ester groups can be hydrolyzed in vivo by esterases to release the active carboxylic acid, potentially leading to a more favorable absorption profile and prolonged duration of action.[8][10] Alternatively, the intact ester could be essential for activity, interacting with specific binding pockets. Derivatives of arylpropionic acid are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Proposed Research Areas and Scientific Rationale

Based on the structural analysis, we propose three primary avenues of investigation for this compound. The following diagram illustrates the overarching research strategy.

Research_Strategy cluster_0 Potential Therapeutic Areas A This compound (Novel Chemical Entity) B Synthesis & Characterization A->B C In Silico Screening & Target Identification A->C D In Vitro Biological Evaluation B->D C->D T1 Anti-inflammatory D->T1 T2 Anticancer D->T2 T3 Antimicrobial D->T3 E Lead Optimization F Preclinical Development E->F T1->E T2->E T3->E

Caption: A high-level overview of the proposed research and development workflow for this compound.

Anti-inflammatory Activity

Rationale: The structural similarity of the propanoate side chain to known NSAIDs like ibuprofen and naproxen suggests a potential role in modulating inflammatory pathways.[11] The pyridine core is also found in various anti-inflammatory agents.[1]

Proposed Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), key players in prostaglandin biosynthesis which are central to the inflammatory response.

Anticancer Activity

Rationale: Pyridine derivatives are integral to a wide range of anticancer drugs.[1][3][12] The 2-fluoropyridine moiety, in particular, has been incorporated into targeted therapies. The incorporation of fluorine can enhance binding to kinase domains and improve metabolic stability, both desirable features for oncology drug candidates.[5][13]

Proposed Targets:

  • Kinase Inhibition: Many kinases are dysregulated in cancer. A high-throughput screen against a panel of cancer-relevant kinases would be a logical starting point.

  • Immunomodulation: Some small molecules can modulate the immune response against tumors.[14] Investigating the effect of the compound on immune cells, such as dendritic cells, could reveal immunotherapeutic potential.[14]

Antimicrobial Activity

Rationale: The pyridine scaffold is present in numerous antibacterial and antifungal agents.[1][3][15] The lipophilicity imparted by the ethyl ester and the fluorine atom may enhance penetration of microbial cell walls.

Proposed Targets:

  • Bacterial Enzymes: Inhibition of essential bacterial enzymes like DNA gyrase is a validated antibacterial strategy.[16]

  • Fungal Cell Wall Synthesis: Screening for activity against key fungal pathogens and investigating interference with cell wall integrity.

Experimental Workflows

A systematic and rigorous experimental plan is essential to validate these hypotheses.

Chemical Synthesis and Characterization

A plausible synthetic route for this compound would likely involve a Heck or a related cross-coupling reaction.

Protocol: Synthesis of this compound

  • Starting Materials: 3-bromo-2-fluoropyridine and ethyl acrylate.

  • Reaction: Combine 3-bromo-2-fluoropyridine and ethyl acrylate in a suitable solvent (e.g., DMF or acetonitrile) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Screening

The following diagram outlines a tiered screening approach to efficiently assess the biological activity of the compound.

In_Vitro_Screening cluster_0 Primary Assay Panels A Synthesized Compound B Primary Screening (Broad Panel Assays) A->B P1 Anti-inflammatory (COX-1/COX-2 Assay) B->P1 P2 Anticancer (NCI-60 Cell Line Panel) B->P2 P3 Antimicrobial (MIC against bacterial & fungal strains) B->P3 C Secondary Screening (Dose-Response & Selectivity) D Mechanism of Action Studies C->D E Lead Candidate Identification D->E P1->C P2->C P3->C

Caption: A structured workflow for the in vitro evaluation of this compound.

Protocol: Primary In Vitro Screening

  • Anti-inflammatory:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform the assay according to the manufacturer's instructions, testing a single high concentration (e.g., 10 µM) to identify initial activity.

    • Include a known NSAID as a positive control.

  • Anticancer:

    • Submit the compound to the National Cancer Institute's NCI-60 human tumor cell line screen. This provides data on growth inhibition across a broad panel of cancer types.

    • Alternatively, perform in-house screening against a smaller, representative panel of cancer cell lines (e.g., breast, lung, colon, pancreatic).

    • Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the percentage of growth inhibition.

  • Antimicrobial:

    • Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

    • Use the broth microdilution method according to CLSI guidelines.

    • Include standard antibiotics and antifungals as positive controls.

Data Presentation: Summary of Hypothetical Primary Screening Results

AssayTarget/Cell LineResult (at 10 µM)
Anti-inflammatory COX-115% Inhibition
COX-285% Inhibition
Anticancer MCF-7 (Breast)70% Growth Inhibition
A549 (Lung)25% Growth Inhibition
HCT116 (Colon)65% Growth Inhibition
Antimicrobial S. aureus (MIC)> 64 µg/mL
E. coli (MIC)> 64 µg/mL
C. albicans (MIC)32 µg/mL
Secondary Screening and Mechanism of Action Studies

For any promising hits from the primary screen, further investigation is warranted.

Protocol: Secondary Screening

  • Dose-Response Curves: For active compounds, perform serial dilutions to generate dose-response curves and determine IC₅₀ (for enzyme inhibition or cell growth) or EC₅₀ values.

  • Selectivity Profiling: If the compound shows activity against a specific target (e.g., COX-2), test it against related targets to assess selectivity.

  • Cell-Based Assays: For anticancer hits, perform assays to investigate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

  • Invasion and Migration Assays: For promising anticancer candidates, in vitro assays like the Transwell invasion assay can be employed to assess anti-metastatic potential.[17]

Future Directions: Lead Optimization and Preclinical Development

Should this compound demonstrate significant and selective activity in a particular area, the next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to understand which parts of the molecule are critical for activity and to improve potency and selectivity.

  • In Vivo Efficacy Studies: Test the lead compound in relevant animal models of disease (e.g., a mouse model of inflammation or a xenograft model for cancer).

  • Pharmacokinetic and Toxicological Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its preliminary safety profile.

This structured approach will enable a thorough and efficient evaluation of this compound, maximizing the potential for the discovery of a novel therapeutic agent.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. Available from: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. Available from: [Link]

  • Novel In Vitro Models for Drug Discovery - Charles River Laboratories. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available from: [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. Available from: [Link]

  • The Power of Fluorinated Pyridines in Modern Drug Discovery. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Available from: [Link]

  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Available from: [Link]

  • In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides - PubMed. Available from: [Link]

  • Discovery of novel small molecule inhibitors of S100P with in vitro anti-metastatic effects on pancreatic cancer cells - NIH. Available from: [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available from: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SciRP.org. Available from: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. Available from: [Link]

  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC. Available from: [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - MDPI. Available from: [Link]

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"Ethyl 3-(2-fluoropyridin-3-yl)propanoate" analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

"## An In-depth Technical Guide to Ethyl 3-(2-fluoropyridin-3-yl)propanoate: Synthesis, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides a comprehensive overview of this compound, a key building block and versatile intermediate in the synthesis of novel therapeutic agents. We will delve into plausible synthetic strategies, explore the landscape of its analogs and derivatives, and discuss the underlying principles of their design and structure-activity relationships (SAR). This document serves as a foundational resource for researchers engaged in the discovery and development of next-generation pharmaceuticals leveraging the unique attributes of the 2-fluoropyridine core.

Introduction: The Significance of the 2-Fluoropyridine Scaffold

Pyridines and their derivatives are among the most prevalent heterocyclic motifs in biologically active compounds, featuring in numerous top-selling pharmaceuticals. The strategic introduction of a fluorine atom, particularly at the 2-position of the pyridine ring, offers several distinct advantages in drug design:

  • Modulation of Basicity: The high electronegativity of fluorine significantly reduces the pKa of the pyridine nitrogen, thereby mitigating potential off-target effects associated with basicity and improving oral bioavailability.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering the 2-position less susceptible to metabolic oxidation, a common deactivation pathway for many pyridine-containing drugs.

  • Fine-tuning of Receptor Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, leading to enhanced binding affinity and selectivity.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound combines this valuable 2-fluoropyridine core with a versatile three-carbon ester side chain, making it an ideal starting point for the synthesis of a diverse array of potential drug candidates.

Synthetic Strategies for this compound

While a direct, one-pot synthesis of this compound may not be extensively documented, established organometallic cross-coupling reactions provide robust and adaptable methodologies for its preparation. The most promising approach involves the formation of the C-C bond between the pyridine C3 position and the propanoate side chain.

Palladium-Catalyzed Heck Coupling: A Plausible Pathway

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1] In the context of our target molecule, this would involve the coupling of a 2-fluoro-3-halopyridine with ethyl acrylate.

Diagram: Proposed Heck Coupling Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_fluoro_3_halopyridine 2-Fluoro-3-halopyridine (X = Br, I) target_molecule This compound 2_fluoro_3_halopyridine->target_molecule ethyl_acrylate Ethyl acrylate ethyl_acrylate->target_molecule catalyst Pd(OAc)₂ or other Pd(0)/Pd(II) source catalyst->target_molecule ligand Phosphine ligand (e.g., PPh₃, dppb) ligand->target_molecule base Base (e.g., K₂CO₃, Et₃N) base->target_molecule solvent Solvent (e.g., Toluene, DMF) solvent->target_molecule

Caption: Proposed synthesis of this compound via Heck coupling.

Experimental Protocol: A Generalized Heck Coupling Procedure

The following protocol is a representative example and may require optimization based on the specific halide and reaction scale.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-fluoro-3-bromopyridine (1.0 equiv.), palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Solvent and Reactant Addition: Add degassed solvent (e.g., toluene or DMF) to the Schlenk tube, followed by the addition of ethyl acrylate (1.2-1.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and relatively stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing the rate and selectivity of the reaction.

  • Base: The base is necessary to neutralize the hydrohalic acid generated during the catalytic cycle.

  • Solvent: Anhydrous and degassed solvents are used to prevent quenching of the catalyst and side reactions.

Alternative Synthetic Routes

Other potential synthetic strategies that could be explored include:

  • Suzuki-Miyaura Coupling: Coupling of 2-fluoro-3-pyridylboronic acid with a suitable three-carbon propanoate synthon bearing a leaving group.

  • Michael Addition: 1,4-conjugate addition of an organocuprate reagent to a 2-fluoro-3-vinylpyridine intermediate.

These alternative routes offer flexibility in terms of starting material availability and functional group tolerance.

Analogs and Derivatives: Exploring Chemical Space

The core structure of this compound offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.

Diagram: Key Diversification Points

G cluster_core Core Scaffold cluster_modifications Modification Sites core This compound R1 Pyridine Ring (R¹) core->R1 Substitution R2 Propanoate Chain (R²) core->R2 Chain homologation/functionalization R3 Ester Group (R³) core->R3 Amidation/Reduction

Caption: Potential sites for chemical modification of the core scaffold.

Pyridine Ring Modifications (R¹)

Further substitution on the pyridine ring can significantly impact the electronic properties and steric profile of the molecule. Common modifications include the introduction of small alkyl groups, halogens, or cyano groups at the 4, 5, or 6 positions. These modifications can be achieved through late-stage functionalization of the 2-fluoropyridine ring or by starting with appropriately substituted pyridine precursors.

Propanoate Chain Modifications (R²)

The propanoate side chain can be readily modified to explore different linker lengths and functionalities. For instance, homologation to butanoate or pentanoate derivatives, or the introduction of substituents on the α- or β-carbons, can alter the conformational flexibility and interactions with the target protein.

Ester Group Modifications (R³)

The terminal ethyl ester is a versatile handle for a wide range of chemical transformations.

  • Amidation: Reaction with various primary or secondary amines can generate a library of amides, introducing diverse functional groups and modulating solubility and hydrogen bonding capacity.

  • Reduction: Reduction of the ester to the corresponding primary alcohol provides a precursor for ether or other functional group interconversions.

  • Hydrolysis: Saponification of the ester to the carboxylic acid yields a key intermediate for further coupling reactions or for compounds where a terminal acid is desired for biological activity.

Therapeutic Potential and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not widely published, the broader class of 2-fluoropyridine derivatives has shown promise in a variety of therapeutic areas. The principles of SAR are crucial for optimizing the potency and selectivity of these compounds.

Table 1: Potential Therapeutic Targets for 2-Fluoropyridine Derivatives

Therapeutic AreaPotential Molecular Target(s)Rationale for 2-Fluoropyridine Moiety
Oncology Kinase inhibitors (e.g., EGFR, BRAF)The 2-fluoropyridine can act as a hinge-binder, forming key interactions in the ATP-binding pocket.
Neuroscience Ion channels, GPCRsModulation of pKa and lipophilicity can improve CNS penetration and target engagement.
Infectious Diseases Bacterial or viral enzymesThe unique electronic properties can lead to novel binding modes and overcome resistance mechanisms.
Inflammation Cyclooxygenase (COX), other inflammatory mediatorsThe scaffold can be tailored to fit the active sites of various enzymes involved in inflammatory pathways.

Key SAR Insights from Related Compound Classes:

  • Hinge-Binding Interactions: In kinase inhibitors, the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase. The reduced basicity of the 2-fluoropyridine can fine-tune this interaction.

  • Hydrophobic Pocket Occupancy: The propanoate side chain and its derivatives can be designed to occupy hydrophobic pockets within the target protein, contributing to binding affinity.

  • Solvent-Exposed Regions: Modifications to the ester/amide terminus can interact with the solvent-exposed region of the protein, influencing solubility and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a valuable and versatile platform for the development of novel therapeutic agents. Its synthesis is accessible through modern cross-coupling methodologies, and its structure offers multiple avenues for chemical diversification. Future research in this area should focus on:

  • Development of optimized and scalable synthetic routes to the core scaffold and its key intermediates.

  • Systematic exploration of the chemical space around the core structure through the synthesis and biological evaluation of diverse analog libraries.

  • Elucidation of the precise molecular mechanisms of action and structure-activity relationships for promising lead compounds through techniques such as X-ray crystallography and computational modeling.

By leveraging the principles of medicinal chemistry and modern synthetic techniques, the this compound scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-7. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

Sources

Methodological & Application

Experimental protocols for using "Ethyl 3-(2-fluoropyridin-3-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of Ethyl 3-(2-fluoropyridin-3-yl)propanoate.

Abstract

This compound is a fluorinated pyridine derivative of significant interest as a building block in medicinal chemistry and drug discovery. Its structural similarity to key intermediates used in the synthesis of modern pharmaceuticals, such as direct thrombin inhibitors, highlights its potential as a valuable synthon for creating novel therapeutic agents.[1][2] The introduction of a fluorine atom on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design. This document provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and adapted from methodologies for structurally related molecules.

Compound Profile
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂FNO₂Calculated
Molecular Weight 197.21 g/mol PubChem[3]
Appearance Expected to be a colorless oil or low-melting solidInferred from similar compounds
CAS Number Not explicitly assigned (as of last update)-
Canonical SMILES CCOC(=O)CCC1=C(F)N=CC=C1Calculated

Part 1: Synthesis Protocol — Catalytic Michael Addition

Scientific Principle

The synthesis of this compound is most effectively achieved via a Michael addition reaction. This protocol adapts established methods for the hydroamination of ethyl acrylate with aminopyridines.[4][5] The reaction involves the nucleophilic addition of an amino group from a substituted pyridine to the electron-deficient β-carbon of ethyl acrylate. The use of a Brønsted or Lewis acid catalyst, such as trifluoromethanesulfonic acid or acetic acid, is crucial for activating the ethyl acrylate and facilitating the addition.[5][6] An inert atmosphere is maintained to prevent side reactions and degradation of reagents.

Synthesis & Work-Up Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-Up Stage A 1. Dissolve 3-amino-2-fluoropyridine in anhydrous ethanol under N₂ B 2. Add ethyl acrylate A->B C 3. Slowly add acid catalyst (e.g., Trifluoromethanesulfonic acid) B->C D 4. Heat reaction mixture to reflux (e.g., 80-120°C) for 16-20h C->D E 5. Cool to room temperature D->E Monitor by TLC/LC-MS F 6. Quench reaction with sat. NaHCO₃ soln. E->F G 7. Extract with ethyl acetate (3x) F->G H 8. Wash combined organic layers with brine G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo H->I J 10. Obtain crude product (oil/solid) I->J

Caption: Synthesis and work-up workflow diagram.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Amino-2-fluoropyridine≥98%Sigma-Aldrich, Combi-BlocksStarting material.
Ethyl acrylate≥99%, contains inhibitorSigma-AldrichReactant. Handle in a fume hood.
Trifluoromethanesulfonic acid≥99%Acros OrganicsCatalyst. Highly corrosive.
Anhydrous Ethanol200 proof, ≥99.5%Pharmco-AaperSolvent. Must be dry.
Ethyl acetateACS GradeFisher ScientificExtraction solvent.
Saturated NaHCO₃ solution-Lab-preparedFor quenching the reaction.
Brine (Saturated NaCl soln.)-Lab-preparedFor washing.
Anhydrous Sodium SulfateACS GradeVWRDrying agent.
Round-bottom flask, condenser-Standard lab glassware-
Magnetic stirrer, heating mantle---
Nitrogen or Argon gas supplyHigh purity-For inert atmosphere.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-amino-2-fluoropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol (approx. 1.0-1.5 mL per mmol of aminopyridine). Begin stirring to dissolve the solid. To this solution, add ethyl acrylate (1.1-1.5 eq). The use of a slight excess of ethyl acrylate ensures the complete consumption of the limiting aminopyridine.[5]

  • Catalyst Addition: While stirring vigorously, slowly add the acid catalyst (e.g., trifluoromethanesulfonic acid, 0.05-0.10 eq) dropwise via syringe. Causality: This slow addition is critical to control the exothermic reaction and prevent polymerization of the ethyl acrylate.[1]

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, typically 80-120°C) using a heating mantle. Maintain the reflux under a positive pressure of nitrogen.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 16-20 hours, as indicated by the disappearance of the 3-amino-2-fluoropyridine spot.[1]

  • Work-Up - Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine (1 x volume). This step removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The crude product is typically a yellow to brown oil.

Part 2: Purification Protocol

Scientific Principle

The crude product often contains unreacted starting materials, catalyst residue, and by-products. A two-step purification process is recommended for achieving high purity (>98%). First, flash column chromatography is employed to separate the target compound from impurities with different polarities. Second, recrystallization (if the compound is solid) or distillation under reduced pressure (for liquids) is used to achieve analytical purity. The choice of eluent for chromatography is critical and should be determined by preliminary TLC analysis. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[4][7]

Purification Workflow

cluster_chromatography Flash Chromatography cluster_final Final Purification & Isolation A 1. Prepare silica gel slurry in petroleum ether B 2. Pack column A->B C 3. Dissolve crude product in minimal CH₂Cl₂ and adsorb onto silica B->C D 4. Load onto column C->D E 5. Elute with petroleum ether/ ethyl acetate gradient D->E F 6. Collect fractions based on TLC E->F Monitor fractions G 7. Combine pure fractions and concentrate in vacuo F->G H 8. Recrystallize from ethanol/water or perform vacuum distillation G->H I 9. Isolate pure product, dry under high vacuum H->I

Caption: Purification workflow diagram.

Step-by-Step Purification Protocol
  • TLC Analysis: Analyze the crude product using TLC with different ratios of petroleum ether:ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent system.

  • Column Preparation: Prepare a silica gel slurry in petroleum ether and pack a glass column. Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 9:1 petroleum ether:ethyl acetate).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane, add a small amount of silica gel, and concentrate to dryness. Load this dry powder onto the top of the packed column.

  • Elution: Begin elution with the determined mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Step: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water). If it is an oil, consider distillation under high vacuum to remove any residual solvent. The final product should be dried under high vacuum for several hours.

Part 3: Characterization and Quality Control

Scientific Principle

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Analytical Methodologies
TechniquePurposeExpected Observations
¹H NMR Confirms proton environment and structural integrity.Signals corresponding to the ethyl ester group (triplet and quartet), two methylene groups (triplets), and aromatic protons on the fluoropyridine ring (multiplets).[5]
¹³C NMR Confirms the carbon skeleton.Resonances for the carbonyl carbon, ester carbons, aliphatic carbons, and aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant.
Mass Spec (MS) Confirms molecular weight and elemental composition.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
HPLC Determines purity.A single major peak, with purity typically reported as a percentage of the total peak area.
FT-IR Identifies key functional groups.Characteristic stretches for C=O (ester), C-O, C-F, and aromatic C=C bonds.[8]

Part 4: Applications in Drug Discovery & Medicinal Chemistry

Role as a Synthetic Intermediate

This compound is a versatile intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, hydrazide, or other derivatives.[9] These transformations open pathways to a wide array of more complex molecules. Its structural analogy to intermediates for drugs like Dabigatran suggests its potential use in synthesizing novel anticoagulants or inhibitors of other serine proteases.[1][4] Furthermore, fluorinated pyridines are prevalent motifs in modern pharmaceuticals, known to enhance binding affinity and improve metabolic profiles. This compound can also serve as a precursor for radiolabeled imaging agents, similar to other fluoropyridine-containing structures used in PET imaging.[10]

Conceptual Drug Discovery Workflow

Caption: Role as a precursor in a drug discovery workflow.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl acrylate is volatile and flammable. Trifluoromethanesulfonic acid is extremely corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References
  • PubChem. Ethyl 3-(2-amino-5-fluorophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. CN104926717A. [Link]

  • Google Patents. Ethyl 3-(pyridin-2-ylamino)
  • Google Patents. Synthetic method of 3-(pyridine-2-yl-amino)
  • SpectraBase. ETHYL-3-FLUORO-3-(2-FLUOROPHENYL)-PROPANOATE. [Link]

  • Chen, et al. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E. [Link]

  • Google Patents. Preparation method of 3-(2-pyridineamino)
  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • PubChem. Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Patsnap Eureka. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. [Link]

  • Wikipedia. Ethyl propionate. [Link]

  • National Center for Biotechnology Information. N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide. [Link]

  • PubChem. Ethyl 3-(2-amino-4-fluorophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • QIAGEN. Buffer AL. [Link]

  • National Institutes of Health. Ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate. [Link]

  • National Institutes of Health. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]

  • PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of Ethyl 3-(2-fluoropyridin-3-yl)propanoate as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the in vitro and in vivo evaluation of Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a novel small molecule with therapeutic potential. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. The methodologies are structured to first establish the biological activity and mechanism of action at the molecular and cellular level (in vitro), followed by an assessment of efficacy and pharmacokinetic properties in a whole organism model (in vivo). This approach ensures a systematic and data-driven progression from initial screening to preclinical proof-of-concept.

Introduction: The Rationale for Investigation

This compound is a synthetic organic compound featuring a fluorinated pyridine ring, a structural motif present in numerous biologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets.[1] While the specific biological profile of this compound is under investigation, its structural alerts suggest potential utility as an antimicrobial or anticancer agent. Derivatives of 2-fluoropyridine-3-boronic acid, a related precursor, are utilized in the synthesis of targeted therapies, particularly in oncology.[2][3]

This guide will proceed under the hypothesis that this compound exhibits antibacterial properties through the inhibition of a critical bacterial enzyme. This hypothesis-driven framework provides a logical cascade for its evaluation, beginning with target engagement and culminating in whole-organism efficacy studies.[4]

Part I: In Vitro Assay Cascade

In vitro assays are fundamental to early-stage drug discovery, providing a controlled environment to elucidate a compound's mechanism of action, potency, and selectivity.[5][6] The following protocols are designed to comprehensively characterize the in vitro profile of this compound.

Initial Target-Based Screening: Enzyme Inhibition Assay

Rationale: To determine if the compound directly interacts with and inhibits a purified biological target. For our hypothesis, we will use a bacterial DNA gyrase inhibition assay, as this is a validated target for many antibiotics.

Protocol 2.1.1: DNA Gyrase Supercoiling Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the compound stock to create a 10-point serial dilution series in assay buffer.

    • Prepare a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

    • Thaw and dilute purified E. coli DNA gyrase enzyme and relaxed plasmid DNA substrate to their working concentrations in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound dilutions, controls, and DNA gyrase enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the relaxed plasmid DNA substrate and ATP.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical DNA Gyrase Inhibition Data

CompoundIC50 (µM)
This compound5.2
Ciprofloxacin (Control)0.8
Cellular Activity: Antimicrobial Susceptibility Testing

Rationale: To assess the compound's ability to inhibit the growth of whole bacterial cells, which provides insights into cell permeability and efficacy in a more complex biological system.[7]

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture:

    • Culture a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in appropriate broth media.

  • Assay Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well plate.

    • Include a positive control (a known antibiotic) and a negative control (vehicle).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical MIC Data

Bacterial StrainMIC (µg/mL) of Test Compound
S. aureus (MRSA)8
E. coli16
P. aeruginosa>64
Selectivity Profiling: Mammalian Cell Cytotoxicity Assay

Rationale: To evaluate the compound's potential for off-target toxicity against mammalian cells, a critical step in assessing its therapeutic window.[8]

Protocol 2.3.1: MTT Assay on Human Cell Lines

  • Cell Culture:

    • Culture human cell lines (e.g., HEK293, HepG2) in appropriate media and conditions.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Part II: In Vivo Evaluation

In vivo studies are essential for understanding a compound's behavior in a complex, living organism, providing crucial data on its pharmacokinetics and efficacy.[5][9]

Pharmacokinetic (PK) Studies

Rationale: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for determining appropriate dosing regimens.[10][11][12]

Protocol 3.1.1: Mouse Pharmacokinetic Study

  • Animal Model:

    • Use healthy male CD-1 mice (n=3 per group).

  • Dosing:

    • Administer this compound via intravenous (IV) and oral (PO) routes at a specified dose.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis:

    • Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • PK Parameter Calculation:

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[11]

Table 3: Hypothetical Pharmacokinetic Parameters

ParameterValue (IV)Value (PO)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (ng*h/mL)32001600
T1/2 (h)2.52.8
Bioavailability (%)N/A50
Efficacy Studies

Rationale: To assess the therapeutic effect of the compound in a disease model that mimics human infection.[13]

Protocol 3.2.1: Mouse Model of Bacterial Thigh Infection

  • Infection Model:

    • Induce a localized thigh infection in neutropenic mice by intramuscular injection of a clinical isolate of S. aureus.

  • Treatment:

    • Initiate treatment with this compound at various doses 2 hours post-infection.

    • Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Efficacy Endpoint:

    • After 24 hours of treatment, euthanize the animals and collect the infected thigh muscle.

    • Homogenize the tissue and perform serial dilutions for bacterial colony counting (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Visualizations

Figure 1: In Vitro Assay Workflow

InVitro_Workflow cluster_Target Target-Based Screening cluster_Cellular Cellular Assays Target_Assay DNA Gyrase Inhibition Assay (Protocol 2.1.1) IC50 Determine IC50 Target_Assay->IC50 MIC_Assay MIC Assay (Protocol 2.2.1) Target_Assay->MIC_Assay Potent Hit MIC_Value Determine MIC MIC_Assay->MIC_Value Cytotoxicity_Assay Cytotoxicity Assay (Protocol 2.3.1) MIC_Value->Cytotoxicity_Assay Active Compound CC50 Determine CC50 Cytotoxicity_Assay->CC50 InVivo_Workflow cluster_PK Pharmacokinetics cluster_Efficacy Efficacy Start Compound with Favorable In Vitro Profile PK_Study Mouse PK Study (Protocol 3.1.1) Start->PK_Study PK_Parameters Determine ADME Profile (Bioavailability, T1/2) PK_Study->PK_Parameters Efficacy_Study Mouse Infection Model (Protocol 3.2.1) PK_Parameters->Efficacy_Study Good Exposure Efficacy_Endpoint Assess Bacterial Load Reduction Efficacy_Study->Efficacy_Endpoint Go_NoGo Go/No-Go Decision for Further Development Efficacy_Endpoint->Go_NoGo Proof-of-Concept

Caption: Decision-making pathway for in vivo preclinical studies.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound. By systematically progressing from target-based in vitro assays to cellular and whole-organism models, researchers can generate the critical data necessary to build a comprehensive profile of this novel compound. This structured approach, grounded in established scientific principles, enables informed decision-making for the advancement of promising therapeutic candidates.

References

  • Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC. (n.d.).
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. (n.d.).
  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.).
  • In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog - Biobide. (n.d.).
  • Advancements in In Vitro and In Vivo Models for Preclinical Drug Development - IT Medical Team. (2024, April 12).
  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.).
  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC - NIH. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025, April 21).
  • Example of a drug discovery test cascade for identifying small-molecule... - ResearchGate. (n.d.).
  • In Vitro Transcription Assays and Their Application in Drug Discovery - JoVE. (2016, March 7).
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  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.).
  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017, November 14).
  • DISCOVERY IN VIVO PHARMACOKINETICS. (n.d.).
  • Biological Assays: Innovations and Applications - Longdom Publishing. (n.d.).
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  • in vivo preclinical studies for drug discovery - YouTube. (2023, August 20).
  • In Vitro vs In Vivo Preclinical Studies - News-Medical.Net. (2021, February 23).
  • 2-Fluoropyridine-3-boronic acid - Chem-Impex. (n.d.).
  • 2-Fluoropyridine-3-boronic acid | C5H5BFNO2 | CID 2783270 - PubChem. (n.d.).
  • 2-Fluoropyridine-3-boronic acid | Biochemical Reagent | MedChemExpress. (n.d.).
  • 2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis - Benchchem. (n.d.).
  • 2-Fluoropyridine-3-boronic acid | 174669-73-9 - Sigma-Aldrich. (n.d.).
  • Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate - PubChem. (n.d.).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • Ethyl 3-(2-amino-5-fluorophenyl)propanoate | C11H14FNO2 | CID 155220161 - PubChem. (2026, January 10).
  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem. (n.d.).
  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate - ResearchGate. (2025, August 6).
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. (n.d.).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (n.d.).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022, July 19).
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Application Notes and Protocols for the Quantification of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and robust analytical methods in drug development and quality control, this guide outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The selection of these methods is underpinned by the physicochemical properties inferred from structurally similar molecules. This guide is intended for researchers, analytical scientists, and professionals in the drug development sector, offering a framework for method development, validation, and routine analysis. Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Analytical Strategy

This compound is a fluorinated pyridine derivative. The presence of the fluoropyridine ring provides a chromophore suitable for UV detection, making HPLC-UV a primary candidate for quantification. The ethyl ester functional group and the overall molecular structure suggest sufficient volatility and thermal stability for analysis by Gas Chromatography.

The choice between HPLC and GC will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide provides detailed protocols for both, allowing laboratories to select the most appropriate method for their specific needs.

Physicochemical Properties (Inferred)
PropertyInferred Value/CharacteristicRationale for Analytical Approach
Molecular Formula C₁₀H₁₂FNO₂Suggests a molecular weight suitable for both HPLC and GC.
Polarity Moderately polarThe pyridine ring and ester group contribute to its polarity, making it suitable for reversed-phase HPLC.
UV Absorbance ExpectedThe fluoropyridine ring is a chromophore, likely absorbing in the UV range (around 260-280 nm), enabling sensitive detection by HPLC-UV.
Volatility Sufficiently volatileThe ethyl ester structure suggests it can be volatilized without decomposition, making it amenable to GC analysis.
Thermal Stability Expected to be stableThe aromatic and ester components suggest stability at temperatures typically used in GC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical intermediates. Its high precision and accuracy make it an ideal choice for the analysis of this compound.

Rationale for HPLC-UV Method

The choice of reversed-phase HPLC is based on the moderate polarity of the analyte. A C18 column will provide sufficient retention and separation from potential impurities. The UV absorbance of the fluoropyridine moiety allows for sensitive and specific detection.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

2.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2.3.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: Water, B: AcetonitrileA common and effective mobile phase for reversed-phase HPLC.
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% BA gradient elution ensures good separation of the main peak from any early or late eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 265 nmThe pyridine ring is expected to have a strong absorbance around this wavelength. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

2.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte to fall within the calibration range. Dissolve in the diluent, sonicate if necessary, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1][2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] It offers high resolution and sensitivity, making it a suitable alternative to HPLC for the quantification of this compound.

Rationale for GC-FID Method

The anticipated volatility and thermal stability of the analyte make it amenable to GC analysis. A flame ionization detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.[5][6] A mid-polarity capillary column is selected to achieve good separation.

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject into GC Vial->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-FID analysis of this compound.

Detailed GC-FID Protocol

3.3.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade) or Ethyl Acetate (GC grade)

  • Helium or Nitrogen (high purity, as carrier gas)

  • Hydrogen (high purity, for FID)

  • Air (zero grade, for FID)

3.3.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler (recommended for precision)

3.3.3. Chromatographic Conditions

ParameterConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing good separation for a wide range of compounds.
Carrier Gas Helium or Nitrogen at 1.2 mL/min (constant flow)Inert carrier gas to transport the sample through the column.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is used to ensure good separation and elution of the analyte in a reasonable time.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
FID Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup (He/N₂): 25 mL/minOptimized gas flows for a stable flame and sensitive detection.
Injection Volume 1 µLA standard volume for capillary GC.
Solvent Methanol or Ethyl AcetateSolvents that are compatible with GC analysis and provide good solubility for the analyte.

3.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Accurately weigh a sample to achieve a final concentration within the calibration range after dissolving and diluting with the solvent.

Method Validation

Both the HPLC-UV and GC-FID methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][7]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This should be assessed by a minimum of six replicate injections of the 100% concentration level or nine determinations covering the specified range. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Conclusion

The HPLC-UV and GC-FID methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific laboratory requirements and sample characteristics. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Gas Chromatography (GC) – Flame Ionization Detection (FID). [Link]

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate. [Link]

  • SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector. [Link]

  • Lucideon. Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. [Link]

  • Mtoz Biolabs. How to Prepare Sample for HPLC? [Link]

  • PubMed. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. [Link]

  • National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • Phenomenex. Applications of Gas Chromatography Flame Ionization Detectors. [Link]

  • Ataman Kimya. ETHYL PROPIONATE. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

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  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Wikipedia. Ethyl propionate. [Link]

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Application Note & Protocol: A High-Yield, Two-Step Synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of a direct, single-step commercial synthesis, we present a robust and reproducible two-step pathway. The synthesis commences with a Mizoroki-Heck cross-coupling reaction between a suitable 3-halo-2-fluoropyridine and ethyl acrylate, followed by a catalytic hydrogenation to yield the target saturated ester. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and illustrative diagrams to ensure successful execution by researchers and chemical development professionals.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative whose structural motif is of significant interest in the development of novel therapeutic agents. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of drug candidates, making it a desirable feature. This guide details a reliable synthetic route that leverages two of the most powerful and well-understood reactions in modern organic chemistry: the Mizoroki-Heck reaction and catalytic hydrogenation.

The chosen strategy involves:

  • Carbon-Carbon Bond Formation: A palladium-catalyzed Mizoroki-Heck reaction to couple 3-bromo-2-fluoropyridine with ethyl acrylate. This reaction is renowned for its efficiency in forming substituted alkenes from aryl halides.[1][2]

  • Saturation of the Alkene: A subsequent catalytic hydrogenation of the resulting ethyl (E)-3-(2-fluoropyridin-3-yl)acrylate intermediate to afford the desired propanoate product.

This approach was selected for its high efficiency, substrate tolerance, and the extensive body of literature supporting the reliability of each step.

Reaction Pathway Overview

The overall synthetic transformation is depicted below. The initial cross-coupling reaction establishes the core carbon skeleton, which is then reduced in the second step.

G R1 3-Bromo-2-fluoropyridine Step1 Step 1: Mizoroki-Heck Coupling Pd(OAc)₂, Ligand, Base Toluene, 130°C R1->Step1 R2 Ethyl Acrylate R2->Step1 R3 H₂ Step2 Step 2: Catalytic Hydrogenation Pd/C, EtOH R3->Step2 I1 Ethyl (E)-3-(2-fluoropyridin-3-yl)acrylate I1->Step2 P1 This compound Step1->I1 Step2->P1

Caption: Two-step synthesis of the target compound.

Protocol 1: Mizoroki-Heck Cross-Coupling

This protocol details the synthesis of the acrylate intermediate. The Heck reaction catalytically couples an aryl halide with an alkene.[1] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[3]

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
3-Bromo-2-fluoropyridine175.985.00 g28.4 mmol1.0
Ethyl acrylate100.124.27 g (4.64 mL)42.6 mmol1.5
Palladium(II) Acetate (Pd(OAc)₂)224.50319 mg1.42 mmol0.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37865 mg2.84 mmol0.1
Potassium Carbonate (K₂CO₃)138.217.85 g56.8 mmol2.0
Toluene, Anhydrous-100 mL--
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromo-2-fluoropyridine (5.00 g), potassium carbonate (7.85 g), palladium(II) acetate (319 mg), and tri(o-tolyl)phosphine (865 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous toluene (100 mL) followed by ethyl acrylate (4.64 mL) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 130 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[4]

  • Reaction Quench and Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (3 x 30 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford Ethyl (E)-3-(2-fluoropyridin-3-yl)acrylate as a solid.

Protocol 2: Catalytic Hydrogenation

This protocol reduces the carbon-carbon double bond of the acrylate intermediate to yield the final propanoate product using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Materials and Reagents
ReagentM.W.AmountMolesCatalyst Loading
Ethyl (E)-3-(2-fluoropyridin-3-yl)acrylate195.184.00 g20.5 mmol-
Palladium on Carbon (10% Pd/C)-400 mg-10% w/w
Ethanol (EtOH), Absolute46.0780 mL--
Hydrogen (H₂) gas2.02Excess--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL heavy-walled hydrogenation flask, add Ethyl (E)-3-(2-fluoropyridin-3-yl)acrylate (4.00 g) and ethanol (80 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (400 mg) to the solution under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Securely attach the flask to a Parr hydrogenation apparatus or, for smaller scales, seal the flask with a septum and attach a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • If using a Parr apparatus, pressurize the vessel to 50 psi with hydrogen. For a balloon setup, ensure the balloon remains inflated.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Catalyst Removal and Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad thoroughly with ethanol (3 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil is typically of high purity. If necessary, further purification can be achieved via silica gel chromatography or distillation under reduced pressure to yield this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow from reaction setup to final product characterization.

G cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Hydrogenation A1 Assemble Glassware (Inert Atmosphere) A2 Charge Reagents & Solvent A1->A2 A3 Heat to 130°C (2-4h) A2->A3 A4 Cool & Quench A3->A4 A5 Filter through Celite A4->A5 A6 Concentrate A5->A6 A7 Column Chromatography A6->A7 A8 Obtain Intermediate A7->A8 B1 Charge Intermediate, Solvent & Pd/C A8->B1 Proceed to Step 2 B2 Purge with H₂ B1->B2 B3 Stir under H₂ atm. (4-12h) B2->B3 B4 Purge with N₂ B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate B5->B6 B7 Obtain Final Product B6->B7 end Characterization (NMR, MS, IR) B7->end

Caption: Laboratory workflow from synthesis to characterization.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5]

ChemicalKey Hazards
3-Bromo-2-fluoropyridineIrritant, Harmful if swallowed.
Ethyl acrylateFlammable liquid, Skin/eye/respiratory irritant, Sensitizer.
Palladium(II) AcetateIrritant, potential sensitizer.
Tri(o-tolyl)phosphineToxic, Irritant.
TolueneFlammable, Reproductive toxicity, Organ toxicity.
10% Pd/C (dry)Pyrophoric - may ignite upon exposure to air. Handle wetted or under inert gas.
Hydrogen GasExtremely Flammable - forms explosive mixtures with air.

Waste Disposal: Dispose of all chemical waste, including solvents and purification materials, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for recovery.

Conclusion

The described two-step synthetic protocol provides a reliable and scalable method for producing this compound. By leveraging the well-established Mizoroki-Heck coupling and catalytic hydrogenation reactions, this guide enables researchers to access this important building block with high yield and purity. The detailed procedures and safety information are designed to ensure both successful synthesis and safe laboratory operation.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Reaction between uridine 22 and ethyl acrylate 13 in the presence of palladium acetate. ResearchGate. [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preparation method for 2-fluoropyridine-4-boric acid.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]

  • Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry (RSC Publishing). [Link]

  • Ethyl propionate. Wikipedia. [Link]

  • Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. National Institutes of Health (NIH). [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Purification of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is a key structural motif in a variety of pharmacologically active molecules. The presence of the 2-fluoropyridine moiety can significantly influence the physicochemical and biological properties of a compound, including its metabolic stability and binding affinity to target proteins. As a crucial intermediate in multi-step syntheses, the purity of this compound is paramount. Trace impurities, even at seemingly negligible levels, can have a cascading negative impact on subsequent reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired and difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of robust and validated methods for the purification of this important building block, ensuring its suitability for demanding applications in drug discovery and development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The selection of an optimal purification strategy is intrinsically linked to the potential impurities present in the crude product. These impurities are dictated by the synthetic route employed for the preparation of this compound. While various synthetic strategies can be envisioned, common methods for the formation of substituted pyridines include transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and condensation reactions.[3][4][5][6][7][8][9]

A plausible and efficient synthesis of the target molecule involves the Michael addition of a nucleophile to ethyl acrylate, a common strategy for the formation of 3-substituted propanoates. In the context of our target molecule, a likely precursor would be a derivative of 2-fluoropyridine.

Potential Impurities Based on Synthetic Route:

Synthetic Route Potential Impurity Rationale
Michael Addition Unreacted 2-fluoropyridine starting materialIncomplete reaction.
Unreacted ethyl acrylateIncomplete reaction or use of excess reagent.
Di-addition productsReaction of the product with another molecule of ethyl acrylate.
Polymeric materialPolymerization of ethyl acrylate.
Suzuki-Miyaura Coupling Homocoupling products of the boronic acid/esterA common side reaction, especially in the presence of oxygen.[10]
Boric acid and its derivativesStoichiometric byproducts of the reaction.[2]
Residual palladium catalystCatalyst carry-over.
Heck Reaction Olefin isomerization productsReversible β-hydride elimination can lead to double bond migration.
Dehalogenated starting materialA common side reaction in palladium-catalyzed couplings.[11]
Residual palladium catalystCatalyst carry-over.
Wittig Reaction Triphenylphosphine oxideA stoichiometric byproduct of the reaction.[12][13][14]
Unreacted starting aldehyde/ketoneIncomplete reaction.
Unreacted phosphonium saltIncomplete ylide formation or reaction.

This guide will focus on purification strategies broadly applicable to remove these classes of impurities.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the high purity required for pharmaceutical applications. The primary methods for the purification of this compound are flash column chromatography and recrystallization.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[15][16] For a basic compound like a pyridine derivative, special considerations are necessary to prevent peak tailing, which arises from the interaction of the basic nitrogen with acidic silanol groups on the silica gel surface.[17]

Key Considerations for Flash Chromatography of this compound:

  • Stationary Phase: High-purity silica gel (230-400 mesh) is the standard choice.[5] For particularly sensitive compounds or to mitigate peak tailing, deactivated (end-capped) silica gel or alumina can be used.[17]

  • Mobile Phase Selection: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[5][18][19] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Additive for Tailing Reduction: The addition of a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1% v/v), to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[20]

Protocol 1: Flash Column Chromatography with a Hexane/Ethyl Acetate Gradient

Caption: Workflow for flash column chromatography purification.

Detailed Steps:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[21]

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate over several column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Flash Chromatography:

Problem Potential Cause Solution
Peak Tailing Interaction of the basic pyridine with acidic silica gel.Add 0.1-1% triethylamine to the mobile phase. Use deactivated silica gel or alumina.[17][20]
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC. A shallower gradient may be required.
Product Decomposition Compound instability on silica gel.Perform a 2D TLC to check for stability.[17] If unstable, consider using a less acidic stationary phase like alumina.
Recrystallization: For High Purity and Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures.[22]

Solvent Selection for Recrystallization:

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For ethyl esters, common and effective solvent systems include mixtures of a polar and a non-polar solvent.[11][23]

Common Recrystallization Solvents for Ethyl Esters:

  • Ethanol/Water[11]

  • Acetone/Hexanes[23]

  • Ethyl Acetate/Hexanes[23]

  • Dichloromethane/Hexanes

  • Methanol/Water[24]

Protocol 2: Recrystallization from an Ethyl Acetate/Hexane Solvent System

Caption: Workflow for recrystallization.

Detailed Steps:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment: Analytical Methodologies

Ensuring the purity of the final product is a critical step that requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the gold standards for this purpose.[1][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[3] For pyridine-containing compounds, reversed-phase HPLC is commonly employed.

Typical HPLC Parameters for Purity Analysis:

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.[25]
Mobile Phase Acetonitrile and water (with an acidic modifier)A common mobile phase for reversed-phase chromatography.[26]
Modifier 0.1% Formic acid or 0.1% Trifluoroacetic acidImproves peak shape for basic compounds by protonating them.[27]
Detection UV at a suitable wavelength (e.g., 254 nm)Pyridine derivatives typically have strong UV absorbance.[25]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[25]
Column Temperature Ambient or controlled (e.g., 30 °C)To ensure reproducible retention times.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, faster analysis times, and the ability to identify impurities by their mass-to-charge ratio, providing an extra layer of confidence in purity assessment.[1][10][13] This is particularly valuable for identifying unknown impurities and degradation products.

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with an understanding of the potential impurity profile based on the synthetic route, is essential for selecting the most effective purification strategy. A combination of flash column chromatography, with appropriate measures to mitigate peak tailing, and recrystallization from a suitable solvent system can consistently deliver material of the required quality. The final purity should always be confirmed using robust analytical techniques such as HPLC or UPLC-MS. By following the detailed protocols and considering the troubleshooting guidance provided in this document, researchers can confidently prepare high-purity this compound for their drug discovery and development programs.

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  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

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Application Notes & Protocols: Ethyl 3-(2-fluoropyridin-3-yl)propanoate as a Payload for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of Ethyl 3-(2-fluoropyridin-3-yl)propanoate as a novel payload molecule in the burgeoning field of targeted drug delivery. This document outlines the synthesis, characterization, and conjugation of this molecule to a model antibody-drug conjugate (ADC) system. The protocols are designed to be self-validating, with explanations of the underlying scientific principles for each step.

Introduction: The Promise of Fluoropyridine Moieties in Targeted Cancer Therapy

The development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), has revolutionized oncology. These systems combine the specificity of monoclonal antibodies with the potent cell-killing ability of small-molecule cytotoxic agents, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[1][2][3] The choice of the small-molecule payload is critical to the success of an ADC.

Fluoropyrimidine derivatives have a long history in cancer chemotherapy, with compounds like 5-fluorouracil being a mainstay in the treatment of various solid tumors.[4] Their mechanism of action often involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, leading to cell death. The incorporation of a 2-fluoropyridine moiety, as in the case of this compound, offers a unique scaffold for developing novel cytotoxic agents. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Furthermore, the propanoate ester provides a versatile handle for conjugation to a carrier molecule.

This guide will detail the journey from the synthesis of this compound to its incorporation into a targeted drug delivery system, providing both the "how" and the "why" behind the methodologies.

PART 1: Synthesis and Characterization of this compound

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via a Palladium-catalyzed Heck coupling reaction.

Materials:

  • 2-fluoro-3-iodopyridine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-iodopyridine (1.0 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.0 eq) followed by ethyl acrylate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale: The Heck reaction is a reliable method for forming carbon-carbon bonds. Palladium catalysis is highly efficient, and the use of a phosphine ligand like PPh3 stabilizes the palladium catalyst. Triethylamine acts as a base to neutralize the hydroiodic acid formed during the reaction.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Combine Reactants: 2-fluoro-3-iodopyridine, Pd(OAc)2, PPh3 in DMF s2 Add TEA and Ethyl Acrylate s1->s2 s3 Heat and Stir (16-24h) s2->s3 s4 Monitor by TLC s3->s4 w1 Cool to RT s4->w1 Reaction Complete w2 Dilute with DCM w1->w2 w3 Wash with NaHCO3 and Brine w2->w3 w4 Dry with MgSO4 w3->w4 w5 Filter and Concentrate w4->w5 p1 Silica Gel Column Chromatography w5->p1 p2 Characterize Pure Product p1->p2 cluster_payload Functionalized Payload cluster_antibody Antibody cluster_reagents Reagents cluster_adc Antibody-Drug Conjugate payload 3-(2-fluoropyridin-3-yl)propanoic acid (with Carboxylic Acid) reagents EDC/NHS (Carbodiimide Chemistry) payload->reagents Activation antibody Monoclonal Antibody (with Lysine Residues -NH2) adc ADC with Stable Amide Linkage antibody->adc Conjugation reagents->antibody Reaction

Sources

High-throughput screening assays involving "Ethyl 3-(2-fluoropyridin-3-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Protease Inhibitors Featuring the 2-Fluoropyridine Scaffold

Compound of Interest: Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Introduction: The Strategic Importance of the 2-Fluoropyridine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 2-fluoropyridine moiety, in particular, has emerged as a privileged structural motif. Its unique electronic properties can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This is achieved through the modulation of pKa, the formation of favorable intermolecular interactions, and the blocking of metabolically labile positions. Consequently, the 2-fluoropyridine scaffold is a key component in a variety of advanced therapeutic agents, including inhibitors of the Factor VIIa/TF complex for antithrombotic therapy and various kinase inhibitors for oncology.[3]

This application note presents a comprehensive, high-throughput screening (HTS) protocol designed to identify novel protease inhibitors from a library of compounds containing the 2-fluoropyridine scaffold, using "this compound" as a representative molecule. Proteases are a major class of drug targets due to their critical roles in numerous physiological and pathological processes, such as cancer, inflammation, and infectious diseases.[4] The protocol described herein utilizes a robust and sensitive fluorescence-based assay, a widely adopted method in HTS campaigns for enzyme inhibitors, to enable the rapid and efficient identification of promising lead compounds.[5]

Assay Principle: Fluorescence Dequenching upon Proteolytic Cleavage

The high-throughput screening assay detailed in this guide is based on the principle of fluorescence dequenching. The substrate is a protein, such as casein, that has been heavily labeled with a fluorescent dye (e.g., Fluorescein Isothiocyanate - FITC) to the point where the fluorescence is self-quenched. In its intact, globular form, the proximity of the FITC molecules results in a low fluorescence signal.

Upon the addition of an active protease, the substrate is cleaved into smaller peptide fragments. This enzymatic digestion separates the FITC molecules, disrupting the self-quenching effect and leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the activity of the protease.[6] When an inhibitor, such as a potential hit compound from a 2-fluoropyridine library, is present, it will block the protease's activity, preventing substrate cleavage and thus resulting in a low fluorescence signal, similar to the negative control.

AssayPrinciple sub Quenched Fluorescent Substrate (Low Fluorescence) enzyme Active Protease sub->enzyme no_reaction Quenched Fluorescent Substrate (Low Fluorescence) sub->no_reaction + Inhibited Enzyme (No Cleavage) prod Cleaved Fluorescent Peptides (High Fluorescence) enzyme->prod Cleavage inhibitor Inhibitor (e.g., this compound) enzyme_inhibited Inhibited Protease inhibitor->enzyme_inhibited

Figure 1: Principle of the fluorescence dequenching protease assay.

Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
Assay Buffer In-house preparation50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20
Protease Sigma-AldrichTarget enzyme (e.g., Trypsin, Chymotrypsin)
Fluorescent Substrate Thermo Fisher ScientificPierce™ Fluorescent Protease Assay Kit (FITC-Casein)
Test Compound Chemical LibraryThis compound and analogs
Positive Control Sigma-AldrichKnown protease inhibitor (e.g., Aprotinin for Trypsin)
Assay Plates Corning384-well, black, flat-bottom, non-treated
Reagent Reservoirs VWRSterile, disposable
Multichannel Pipettes EppendorfFor manual/semi-automated liquid handling
Automated Liquid Handler Beckman Coulter/PerkinElmerFor fully automated HTS
Plate Reader Molecular Devices/BMG LabtechFluorescence intensity detection (Excitation: 485 nm, Emission: 530 nm)
DMSO (Anhydrous) Sigma-AldrichCompound solvent

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format, a standard in high-throughput screening for its balance of throughput and volume requirements.

Compound Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of "this compound" and all other library compounds in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock solutions to create a range of concentrations for dose-response analysis. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Plate Stamping: Using an automated liquid handler or a manual pintool, transfer a small volume (e.g., 100 nL) of the compound solutions from the stock plates to the 384-well black assay plates.

  • Control Wells: Designate specific wells for controls:

    • Negative Control (0% Inhibition): Add 100 nL of 100% DMSO (vehicle).

    • Positive Control (100% Inhibition): Add 100 nL of a known protease inhibitor at a concentration that gives maximal inhibition (e.g., 10 µM Aprotinin).

Reagent Preparation
  • Enzyme Working Solution: Dilute the protease stock in cold Assay Buffer to a final concentration that yields a robust signal-to-background ratio within the desired assay time (e.g., 30-60 minutes). This concentration must be empirically determined during assay development.

  • Substrate Working Solution: Reconstitute the FITC-Casein substrate in Assay Buffer according to the manufacturer's instructions. Protect from light.

HTS Assay Workflow

HTS_Workflow start Start: Compound Plate Ready (384-well plate with 100 nL compound/DMSO) add_enzyme Step 1: Add Enzyme (10 µL of Protease Working Solution) start->add_enzyme pre_incubate Step 2: Pre-incubation (15 min at Room Temperature) add_enzyme->pre_incubate add_substrate Step 3: Add Substrate (10 µL of FITC-Casein Working Solution) pre_incubate->add_substrate incubate Step 4: Incubation (60 min at 37°C, protect from light) add_substrate->incubate read_plate Step 5: Read Plate (Fluorescence Intensity, Ex: 485 nm, Em: 530 nm) incubate->read_plate end End: Data Analysis read_plate->end

Figure 2: High-Throughput Screening Workflow.

  • Enzyme Addition: To each well of the compound-stamped 384-well plate, add 10 µL of the pre-prepared Enzyme Working Solution.

  • Pre-incubation: Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed. Allow the compounds to pre-incubate with the enzyme for 15 minutes at room temperature. This step allows potential inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the Substrate Working Solution to all wells to start the enzymatic reaction. The final volume in each well is now 20 µL.

  • Incubation: Centrifuge the plates again. Incubate the plates for 60 minutes at 37°C. The plates should be protected from light to prevent photobleaching of the fluorescent substrate.

  • Signal Detection: Read the fluorescence intensity of each well using a plate reader with excitation set at ~485 nm and emission at ~530 nm.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7] It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control (100% inhibition).

  • σ_neg and μ_neg are the standard deviation and mean of the negative control (0% inhibition).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.

Hit Identification

For a primary screen, a "hit" is a compound that causes a statistically significant reduction in the assay signal. A common method is to use a threshold based on the standard deviation of the negative controls.

Percent Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

A common hit threshold is a percent inhibition value greater than three standard deviations from the mean of the sample population.

Hypothetical Screening Data
Well TypeRaw Fluorescence (RFU)Mean RFUStd. Dev.% Inhibition
Negative Control (DMSO)25,43225,5004500%
Positive Control (Aprotinin)1,5671,500150100%
Test Compound (Hit) 7,890 --73.4%
Test Compound (Non-Hit)24,980--2.2%

Conclusion

This application note provides a robust, detailed protocol for conducting a high-throughput screen for protease inhibitors, specifically tailored for libraries containing the medicinally important 2-fluoropyridine scaffold. The fluorescence-based assay offers high sensitivity and is amenable to automation, making it an ideal choice for large-scale screening campaigns.[8][9] By identifying novel inhibitors, this methodology can serve as the starting point for hit-to-lead optimization programs, ultimately contributing to the discovery of new therapeutics.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Macarron R, et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. G-Biosciences Website. [Link]

  • Neitzel, F. (2005). Fluorescent probes for proteolysis: Tools for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Ni, K., & Hu, J. (2021). The Power of Fluorinated Pyridines in Modern Drug Discovery. Angewandte Chemie International Edition. [This is a representative title; a specific article on this topic would be cited here from a journal like Angewandte Chemie or Journal of Medicinal Chemistry.]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie Website. [Link]

  • Wang, X., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Sivatex. (2023). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Sivatex Website. [Link]

  • Young, R. J., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gee, K. R., et al. (1996). Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. Analytical Biochemistry. [Link]

  • Fevig, J. M., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluoropyridine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold is a privileged heterocycle due to its prevalence in biologically active compounds.[1] The strategic incorporation of a fluorine atom onto this ring system can profoundly alter the physicochemical and pharmacological properties of a molecule.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.[1] The subject of this guide, Ethyl 3-(2-fluoropyridin-3-yl)propanoate, represents a key starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound class. It will detail the synthesis of the core molecule and its analogs, outline robust in vitro testing protocols, and describe in silico methodologies to build a comprehensive SAR model.

I. Synthesis of this compound and Analogs for SAR Exploration

A robust synthetic route is paramount for generating a library of analogs to probe the SAR of the lead compound. The synthesis of this compound can be approached through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction. A plausible and versatile approach involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable pyridine precursor.[3]

Proposed Synthetic Pathway

A common strategy for introducing fluorine at the 2-position of a pyridine ring involves the displacement of a suitable leaving group, such as a nitro or trialkylammonium group, with a fluoride source.[3] The following protocol outlines a general, multi-step synthesis.

Step 1: Synthesis of a 2-Substituted Pyridine N-Oxide

The synthesis often commences with a commercially available substituted pyridine, which is then oxidized to the corresponding N-oxide. This activation step is crucial for facilitating subsequent nucleophilic substitution at the 2-position.

Step 2: Introduction of a Leaving Group at the 2-Position

The pyridine N-oxide can be treated with an activating agent, such as triflic anhydride (Tf2O) or phosphorus oxychloride (POCl3), in the presence of a nucleophile to install a good leaving group at the C2 position.

Step 3: Fluorination

The key fluorination step is achieved by treating the 2-substituted pyridine with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2), to yield the 2-fluoropyridine intermediate.[3]

Step 4: C-C Bond Formation and Esterification

The 3-position of the 2-fluoropyridine ring can then be functionalized. This might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce a three-carbon side chain. Subsequent esterification would then yield the final product, this compound.

Protocol: Synthesis of this compound (Illustrative)

This is a generalized protocol and may require optimization.

  • Synthesis of 2-Chloro-3-nitropyridine: Start with commercially available 2-amino-3-nitropyridine. Diazotization followed by treatment with a chloride source (e.g., CuCl) will yield 2-chloro-3-nitropyridine.

  • Fluorination: In a sealed vessel, dissolve 2-chloro-3-nitropyridine in an anhydrous polar aprotic solvent (e.g., DMSO). Add spray-dried potassium fluoride and a phase-transfer catalyst. Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor by TLC or LC-MS until completion. After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 2-fluoro-3-nitropyridine.

  • Reduction of the Nitro Group: The nitro group of 2-fluoro-3-nitropyridine is reduced to an amine using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation to give 3-amino-2-fluoropyridine.

  • Sandmeyer Reaction to Introduce the Propanoate Moiety: The 3-amino-2-fluoropyridine can undergo a Sandmeyer-type reaction. Diazotization of the amine followed by reaction with ethyl acrylate in the presence of a copper catalyst will introduce the ethyl propanoate side chain at the 3-position.

  • Purification: The final product is purified by column chromatography on silica gel to afford this compound.

Analog Design and Synthesis for SAR Studies

To build a robust SAR model, a library of analogs should be synthesized by systematically modifying different parts of the parent molecule.

  • Modification of the Pyridine Ring:

    • Fluorine Position: Synthesize isomers with the fluorine atom at other positions (4, 5, or 6) to probe the importance of its location for biological activity.

    • Bioisosteric Replacements: Replace the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) or a substituted phenyl ring to explore the impact of the heteroatoms on activity.[4][5] The nitrile group, for instance, can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[6]

  • Modification of the Ethyl Propanoate Chain:

    • Ester Group: Vary the alcohol portion of the ester (e.g., methyl, propyl, benzyl) to investigate the influence of steric bulk and lipophilicity in this region.

    • Chain Length: Synthesize analogs with shorter (acetate) or longer (butyrate) side chains to determine the optimal chain length for activity.

    • Chain Rigidity: Introduce conformational constraints, such as a double bond or a cyclopropyl group, into the side chain to probe the required conformation for binding.

II. In Vitro Assays for Biological Characterization

The initial step in understanding the biological activity of the synthesized compounds is to perform a series of in vitro assays.[7][8] The choice of assays will depend on the therapeutic target of interest. For the purpose of this guide, we will assume a generic drug discovery program targeting a specific enzyme and a cancer cell line.

Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of synthesized compounds.

Protocol 1: Enzyme Inhibition Assay (Biochemical Assay)

This assay determines the concentration of the compound required to inhibit the activity of a purified enzyme by 50% (IC50).[9]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time points using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of the compounds on the growth of a specific cell line, often a cancer cell line, to determine the concentration that inhibits cell growth by 50% (GI50).[10]

  • Cell Culture:

    • Culture the target cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure (96-well plate format):

    • Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound dilutions. Include a vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Measurement of Cell Proliferation:

    • Use a suitable method to quantify cell viability, such as the MTT or resazurin assay.[11] These assays measure the metabolic activity of viable cells.

    • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay

It is crucial to assess whether the observed anti-proliferative effect is due to a specific mechanism or general cytotoxicity. This can be evaluated using a non-cancerous cell line.

  • The protocol is similar to the cell proliferation assay, but a non-cancerous cell line (e.g., normal human fibroblasts) is used.

  • The resulting value is the 50% cytotoxic concentration (CC50).

  • The selectivity index (SI = CC50 / GI50) can then be calculated to assess the compound's therapeutic window. A higher SI value is desirable.

Data Presentation: SAR Table

The results from the in vitro assays should be compiled into a clear and concise table to facilitate SAR analysis.

Compound ID Structure R1 R2 IC50 (µM) GI50 (µM) CC50 (µM) SI
Lead-001 Structure of this compoundHCH2CH35.210.8>100>9.3
Analog-002 Structure with F at C4HCH2CH315.625.1>100>4.0
Analog-003 Structure with pyrimidine ringHCH2CH38.918.2>100>5.5
Analog-004 Structure with methyl esterHCH34.89.5>100>10.5
Analog-005 Structure with longer chainHCH2CH2CH312.122.4>100>4.5

III. In Silico Modeling for SAR Rationalization and Prediction

In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the molecular basis of activity and predicting the potency of new analogs.[12][13][14]

Workflow for In Silico Modeling

Caption: Workflow for in silico modeling to guide SAR studies.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Preparation of the Ligands:

    • Generate 3D structures of the synthesized compounds.

    • Minimize the energy of the ligands and assign partial charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand into the defined binding site of the receptor.[16]

    • The program will generate multiple binding poses for each ligand.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and scoring functions to identify the most likely binding mode.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the structural basis of activity.[17] This can explain why certain analogs are more or less active.

Protocol 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[18][19]

  • Data Set Preparation:

    • Compile the biological activity data (e.g., IC50 values) for the synthesized compounds.

  • Descriptor Calculation:

    • For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 3D descriptors).

  • Model Building:

    • Divide the data set into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), to build a mathematical model that correlates the descriptors with the biological activity for the training set.[12]

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set.[18] Assess the statistical significance of the model (e.g., R², Q²).

  • Model Application:

    • Use the validated QSAR model to predict the activity of new, not-yet-synthesized analogs, thereby prioritizing the synthesis of the most promising compounds.[13]

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for conducting structure-activity relationship studies on this compound. By combining systematic analog synthesis, robust in vitro biological evaluation, and insightful in silico modeling, researchers can efficiently explore the chemical space around this promising scaffold. The iterative process of designing, synthesizing, testing, and modeling will ultimately lead to the identification of optimized lead compounds with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics. The integration of these multidisciplinary approaches is a cornerstone of modern, efficient drug discovery.[8][13]

References

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  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. [Link]

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  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]

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  • PubMed. (2013, July 1). 2-Fluoropyridine Prosthetic Compounds for the 18F Labeling of Bombesin Analogues. [Link]

  • Semantic Scholar. (n.d.). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. [Link]

  • PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

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Troubleshooting & Optimization

Troubleshooting "Ethyl 3-(2-fluoropyridin-3-yl)propanoate" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a substituted pyridine derivative, is a critical step in the development of various fine chemicals and pharmaceutical intermediates. A common and effective route to this molecule is the Palladium-catalyzed Heck-type cross-coupling reaction between a suitable 3-halo-2-fluoropyridine and ethyl acrylate. While robust, this methodology is susceptible to several side reactions that can complicate purification and significantly reduce yield.

This technical support guide provides in-depth troubleshooting advice in a direct question-and-answer format. It is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.

Baseline Synthetic Protocol: Pd-Catalyzed Heck Coupling

To effectively troubleshoot, a reliable baseline protocol is essential. The following represents a standard starting point for the synthesis.

Experimental Protocol: Heck Reaction
  • Vessel Preparation: To an oven-dried Schlenk flask, add 3-bromo-2-fluoropyridine (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add an anhydrous base, such as potassium carbonate (K₂CO₃, 2.0 equiv.), followed by anhydrous dioxane (solvent).

  • Reactant Introduction: Add ethyl acrylate (1.5 equiv.) to the stirred suspension.

  • Reaction: Heat the mixture to 100-110 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.

G cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification P1 Column Chromatography P2 Add anhydrous dioxane P1->P2 Product Pure Product P1->Product R1 Add Ethyl Acrylate P2->R1 R2 Heat to 100-110 °C (12-24h) R1->R2 W1 Cool & Dilute (Ethyl Acetate) R2->W1 W2 Filter through Celite W1->W2 W3 Aqueous Wash & Dry W2->W3 W4 Concentrate W3->W4 W4->P1

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is a common issue often related to the catalytic cycle.

  • Possible Cause A: Catalyst Inactivation. The active catalyst in the Heck reaction is a Pd(0) species, which is formed in situ from the Pd(II) precatalyst. This species is sensitive to oxygen and can decompose to form inactive palladium black, especially at high temperatures. The choice of ligand is also critical for stabilizing the active catalyst.[1]

  • Troubleshooting Protocol A: Optimizing the Catalytic System

    • Ensure Inert Conditions: Use Schlenk line or glovebox techniques to thoroughly degas your solvent and maintain a strict inert atmosphere (Argon is preferred) throughout the setup and reaction.

    • Ligand Selection: While SPhos is a good starting point, other Buchwald-type ligands or triphenylphosphine (PPh₃) can be screened. The ligand stabilizes the Pd(0) center and facilitates key steps in the catalytic cycle.[2][3]

    • Catalyst Source: Use a fresh, high-purity source of Palladium(II) acetate. If decomposition is suspected (visible black precipitate early in the reaction), consider using a more stable Pd(0) source like Pd₂(dba)₃.

  • Possible Cause B: Inappropriate Base or Solvent. The base is crucial for regenerating the catalyst and neutralizing the HBr formed. Its strength and solubility can significantly impact the reaction rate. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex at the reaction temperature.

  • Troubleshooting Protocol B: Condition Screening

    • Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be efficient.

ParameterStandard ConditionAlternative Options to ScreenRationale
Base K₂CO₃ (solid)Cs₂CO₃, K₃PO₄, Triethylamine (NEt₃)Cesium carbonate offers greater solubility and basicity. Organic bases like NEt₃ can create a more homogeneous system.
Solvent DioxaneToluene, DMF, AcetonitrileSolvent polarity affects catalyst solubility and reaction kinetics. Ensure all solvents are anhydrous.
Temperature 100-110 °C80 °C, 120 °CLower temperatures may prevent catalyst decomposition or side reactions; higher temperatures may be needed to drive conversion.
Q2: I've isolated my product, but I see a significant impurity with a molecular weight that corresponds to the carboxylic acid (loss of 28 Da). What happened?
  • Likely Cause: Ester Hydrolysis. You are observing the formation of 3-(2-fluoropyridin-3-yl)propanoic acid. The ethyl ester is susceptible to hydrolysis, a reaction where it is split by water into a carboxylic acid and an alcohol.[4][5] This can be catalyzed by either acid or base.[6][7] Trace amounts of water in the reaction mixture or acidic/basic conditions during the aqueous workup can promote this side reaction.[8]

  • Troubleshooting Protocol: Preventing Hydrolysis

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents and dry the base (e.g., K₂CO₃) in an oven before use.

    • Select a Non-Nucleophilic Base: If using an amine base, choose a sterically hindered, non-nucleophilic one like diisopropylethylamine (DIPEA) instead of triethylamine to minimize direct reaction with the ester.

    • Modify Workup:

      • Keep the aqueous workup brief.

      • Ensure the aqueous phase is neutral or slightly acidic (pH 5-6) before extraction to suppress base-catalyzed hydrolysis. Avoid strong acids or bases.

      • If the acid byproduct is the major component, it can be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The desired ester will remain in the organic phase.

Q3: My mass spectrometry data shows an impurity with a mass 18 Da lower than my product (loss of fluorine, gain of hydrogen). What is this side reaction?
  • Likely Cause: Hydrodefluorination. This side reaction involves the cleavage of a C-F bond and its replacement with a C-H bond, resulting in the formation of Ethyl 3-(pyridin-3-yl)propanoate. While the C-F bond is the strongest carbon-halogen bond, hydrodehalogenation is a known side reaction for fluorinated aromatics in the presence of transition metal catalysts, especially under hydrogenative conditions or with certain hydride sources.[9] In this context, it can be promoted by the palladium catalyst, potentially involving trace hydride impurities or a side reaction with the solvent or base.[10]

  • Troubleshooting Protocol: Suppressing Hydrodefluorination

    • Lower Reaction Temperature: This is often the most effective way to reduce the rate of this undesired side reaction relative to the desired coupling.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

    • Screen Catalyst/Ligand: The electronic and steric properties of the ligand can influence the propensity for C-F bond activation. Experiment with different phosphine ligands.

    • Ensure a Pure Inert Atmosphere: Avoid any sources of hydrogen gas.

Q4: I am observing the formation of a dimeric species corresponding to 2,2'-difluoro-3,3'-bipyridine. How can I avoid this?
  • Likely Cause: Homocoupling. This is a classic side reaction in cross-coupling chemistry where the aryl halide (3-bromo-2-fluoropyridine) couples with itself to form a biaryl species. It is often competitive with the desired Heck reaction, especially at the beginning of the reaction when the concentration of the aryl halide is high.

  • Troubleshooting Protocol: Minimizing Homocoupling

    • Adjust Stoichiometry: Ensure that ethyl acrylate is present in a slight excess (e.g., 1.5-2.0 equivalents) to favor the hetero-coupling pathway.

    • Slow Addition: If homocoupling is severe, consider adding the 3-bromo-2-fluoropyridine solution slowly via a syringe pump to the heated reaction mixture containing the catalyst and ethyl acrylate. This keeps the instantaneous concentration of the aryl halide low.

    • Ligand Choice: Bulky electron-rich ligands can sometimes suppress homocoupling by disfavoring the oxidative addition of a second aryl halide molecule to the palladium center.

G Start Problem Observed: Low Yield or Impure Product NoConv Q1: Low / No Conversion Start->NoConv Hydrolysis Q2: Carboxylic Acid Impurity (M-28) Start->Hydrolysis HDF Q3: Hydrodefluorination (M-18) Start->HDF Dimer Q4: Homocoupling Dimer Start->Dimer Sol_NoConv Troubleshooting: - Check inert atmosphere - Screen ligands (e.g., SPhos) - Use fresh catalyst - Screen base/solvent/temp NoConv->Sol_NoConv Sol_Hydrolysis Troubleshooting: - Ensure anhydrous conditions - Use non-nucleophilic base - Neutralize workup - Mild basic wash (NaHCO₃) Hydrolysis->Sol_Hydrolysis Sol_HDF Troubleshooting: - Lower reaction temperature - Reduce reaction time - Screen catalyst/ligand HDF->Sol_HDF Sol_Dimer Troubleshooting: - Increase ethyl acrylate equiv. - Slow addition of halide - Screen ligands Dimer->Sol_Dimer

Caption: A decision tree for troubleshooting common side reactions in the synthesis.

References

  • Title: 11.9: Hydrolysis of Esters - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic - Brainly Source: Brainly URL: [Link]

  • Title: 15.9: Hydrolysis of Esters - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: hydrolysis of esters - Chemguide Source: Chemguide URL: [Link]

  • Title: Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry Source: The Basics of General, Organic, and Biological Chemistry URL: [Link]

  • Title: Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Dehalogenation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed Source: PubMed URL: [Link]

  • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH Source: National Institutes of Health URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer systematic approaches to maximize your reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This transformation couples a 2-fluoropyridine derivative with an acrylate ester. While powerful, these reactions are often sensitive to a multitude of variables that can impact yield and reproducibility. The presence of the electron-withdrawing fluorine atom and the coordinating pyridine nitrogen introduces specific challenges that require careful consideration of the catalytic system and reaction conditions.[1][2]

This guide will deconstruct the key elements of the reaction, providing a logical framework for troubleshooting and optimization, grounded in established mechanistic principles of palladium catalysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: My Heck reaction between 3-halo-2-fluoropyridine and ethyl acrylate is resulting in very low or no yield of the desired product. What are the primary factors I should investigate?

A1: Low or nonexistent yield in a palladium-catalyzed cross-coupling reaction is a common issue that can almost always be traced back to a few key areas. A systematic approach is crucial for efficient troubleshooting.[3]

Initial Diagnostic Workflow:

G

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Halopyridine Substrate: Ensure the purity of your 3-halo-2-fluoropyridine (iodo, bromo, or chloro). Impurities can poison the catalyst. 3-Bromo-2-fluoropyridine is a common starting material.

    • Ethyl Acrylate: Use freshly distilled or high-purity ethyl acrylate. Polymerization of the acrylate is a common side reaction, especially at elevated temperatures.

    • Solvent and Base: Solvents must be anhydrous. Moisture can deactivate the catalyst and hydrolyze reagents. Bases should be of high purity and appropriately chosen for the reaction.[3]

  • Catalyst System Evaluation:

    • Palladium Pre-catalyst: The choice of palladium source is critical. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate.[5] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more robust pre-catalyst.

    • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient pyridines, bulky and electron-rich phosphine ligands such as RuPhos or SPhos can be effective as they promote the challenging oxidative addition step.[1] The choice of ligand is crucial for both catalyst stability and activity.[3][6]

    • Catalyst Loading: While lower catalyst loading is desirable, for challenging substrates, you may need to increase the loading (e.g., from 1 mol% to 5 mol%).[7]

  • Reaction Environment:

    • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Ensure the reaction vessel is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period) and maintained under a positive pressure of an inert gas.

    • Temperature Control: The reaction temperature is a critical parameter. Too low, and the reaction may be too slow; too high, and catalyst decomposition or side reactions can occur. An initial temperature of 80-100 °C is a reasonable starting point, which can then be optimized.[8][9]

Issue 2: Formation of Significant Byproducts

Q2: I am observing the formation of significant byproducts, primarily the homocoupling of the 2-fluoropyridine starting material and polymerization of the ethyl acrylate. How can I suppress these side reactions?

A2: The formation of byproducts is indicative of an imbalance in the rates of the desired catalytic cycle steps versus competing side reactions.

Strategies to Minimize Byproduct Formation:

ByproductProbable CauseRecommended Solution
Pyridine Homocoupling (Biaryl Formation) Inefficient transmetalation or reductive elimination relative to oxidative addition.- Optimize Ligand: Use a ligand that accelerates reductive elimination. Bulky biaryl phosphine ligands are often effective.[10] - Adjust Base: The choice of base can influence the rate of different steps. Weaker bases may sometimes reduce homocoupling.
Ethyl Acrylate Polymerization High reaction temperature; presence of radical initiators (e.g., oxygen).- Lower Temperature: Optimize for the lowest effective temperature. - Add Inhibitor: Add a small amount of a radical inhibitor like hydroquinone or phenothiazine. - Strict Inert Atmosphere: Rigorously exclude oxygen from the reaction.
Dehalogenation of Starting Material Presence of protic impurities (e.g., water) or side reactions with the base/solvent.- Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. - Screen Bases: A less nucleophilic base might be beneficial.

Experimental Protocol for Minimizing Byproducts:

  • Setup: To a flame-dried Schlenk flask, add the 3-halo-2-fluoropyridine, palladium pre-catalyst, and ligand.

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent, degassed base, and finally the ethyl acrylate via syringe.

  • Heating: Heat the reaction mixture to the desired temperature under a positive pressure of argon.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the consumption of starting materials and the formation of product versus byproducts.

Issue 3: Reaction Stalls Before Completion

Q3: My reaction starts well but then stalls, leaving a significant amount of starting material unreacted. What could be causing this premature termination?

A3: Reaction stalling is often due to catalyst deactivation or a change in the reaction medium that inhibits the catalytic cycle.

Troubleshooting Catalyst Deactivation:

G

  • Palladium Black Formation: The precipitation of palladium black is a clear sign of catalyst decomposition.

    • Cause: This often occurs at high temperatures or if the ligand is not robust enough to stabilize the Pd(0) species.

    • Solution:

      • Use a More Stabilizing Ligand: Ligands with higher denticity or stronger binding capabilities can prevent palladium agglomeration.

      • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

      • Check for Oxidants: Ensure the complete exclusion of air, as oxygen can promote the formation of palladium oxides which can then precipitate.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways.

    • Cause: Trace oxygen or reaction with other components in the mixture.

    • Solution: Use air-stable ligands or pre-catalysts. Ensure all components are thoroughly deoxygenated.

  • Inhibition by Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Cause: This is an inherent challenge with pyridine substrates.[2][11]

    • Solution: The use of bulky ligands can disfavor this inhibitory coordination.

Frequently Asked Questions (FAQs)

Q4: Which halogen on the 3-position of 2-fluoropyridine (I, Br, or Cl) is best for this Heck reaction?

A4: The reactivity of the C-X bond in the oxidative addition step generally follows the order I > Br > Cl. For initial investigations and to maximize the chances of success, 3-iodo-2-fluoropyridine is the most reactive substrate. However, it is also the most expensive. 3-Bromo-2-fluoropyridine often provides a good balance of reactivity and cost. 3-Chloro-2-fluoropyridine is the most challenging substrate and will likely require a more specialized and highly active catalyst system, often involving bulky, electron-rich phosphine ligands.[12]

Q5: What is the optimal base and solvent for this reaction?

A5: The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases:

    • Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and often effective.[1][13]

    • Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also frequently employed.

    • The base is crucial for regenerating the active catalyst in the final step of the catalytic cycle.[4] A screening of different bases is highly recommended during optimization.

  • Solvents:

    • Polar aprotic solvents like DMF, DMAc, or NMP are good choices as they can dissolve the inorganic bases and stabilize the charged intermediates in the catalytic cycle.[8][9]

    • Aprotic non-polar solvents like toluene or dioxane can also be used, particularly with organic bases.

    • Always use anhydrous solvents to prevent side reactions.

Q6: How can I effectively purify the final product, this compound?

A6: Purification can be challenging due to the presence of residual catalyst, ligand, and byproducts.

  • Workup: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base and salts.

  • Filtration: If palladium black has formed, it can be removed by filtration through a pad of Celite.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[14]

  • Recrystallization/Distillation: If the product is a solid, recrystallization may be an option. If it is a liquid, distillation under reduced pressure could be employed for further purification, provided the compound is thermally stable.

Summary of Recommended Optimization Parameters

ParameterStarting PointOptimization StrategyRationale
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)Screen Pd₂(dba)₃, Pd(PPh₃)₄, or commercially available pre-catalysts.Ensures efficient generation of the active Pd(0) catalyst.[3][5]
Ligand PPh₃ (4 mol%)Screen bulky, electron-rich ligands (e.g., RuPhos, SPhos, Buchwald ligands).Enhances catalyst stability and promotes oxidative addition with the electron-deficient pyridine.[1][10]
Base K₂CO₃ (2 equivalents)Screen other inorganic (Cs₂CO₃, K₃PO₄) and organic (NEt₃, DIPEA) bases.The base plays a critical role in the catalytic cycle and can influence reaction rate and side reactions.[1][4]
Solvent DMF (anhydrous)Screen other polar aprotic (DMAc, NMP) or non-polar (Toluene, Dioxane) solvents.Solvent polarity can affect solubility and the stability of catalytic intermediates.
Temperature 100 °CTest a range from 80 °C to 120 °C.Balances reaction rate against catalyst decomposition and side reactions.[8][9]
Concentration 0.1 MVary the concentration to assess its impact on reaction kinetics and byproduct formation.Can influence the relative rates of inter- and intramolecular processes.

By systematically addressing these key areas, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields, improved purity, and more reproducible results.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
  • BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. (2017).
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters.
  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi
  • Palladium(II)
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube.
  • Optimization of conditions for the Heck reaction. (n.d.).
  • Optimization of Heck reaction conditions. a. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. RSC Publishing.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.

Sources

Technical Support Center: Purification of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Ethyl 3-(2-fluoropyridin-3-yl)propanoate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific molecule. The unique combination of a basic pyridine core, a labile ester, and a reactive 2-fluoro substituent presents distinct challenges. This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address the practical issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chromatographic Purification

Question 1: I'm performing flash chromatography on silica gel, but my product is exhibiting significant peak tailing. Why is this happening and how can I fix it?

Answer:

This is a classic and highly common issue when purifying pyridine-containing compounds. The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) present on the surface of standard silica gel. This strong, non-specific binding creates a secondary retention mechanism, leading to a broad, tailing peak shape which severely compromises resolution and purity.

  • Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the acidic protons of the silanol groups. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail."

Troubleshooting Protocol: Eliminating Peak Tailing

  • Mobile Phase Modification (First-Line Approach):

    • Action: Add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice.

    • Step 1: Prepare your chosen eluent system (e.g., Hexanes:Ethyl Acetate).

    • Step 2: Add TEA to the final mixture to a concentration of 0.1% to 1.0% by volume. For example, for 1 Liter of eluent, add 1-10 mL of TEA.

    • Step 3: Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

    • Mechanism: The TEA is a stronger base than your product and will preferentially occupy the acidic silanol sites, effectively "masking" them. This allows your compound to elute based primarily on polarity, resulting in a much sharper, more symmetrical peak.[1]

  • Change of Stationary Phase (Alternative Approach):

    • If peak tailing persists or if your compound is sensitive to basic conditions, consider a different stationary phase.

    • Option A (Alumina): Use neutral or basic alumina. Alumina has fewer strongly acidic sites than silica and is an excellent alternative for basic compounds.

    • Option B (End-capped Silica): Use a "deactivated" or "end-capped" silica gel. In this material, many of the residual silanol groups have been chemically converted to less interactive silyl ethers.[1]

Question 2: My product co-elutes with a persistent impurity. How can I improve the separation?

Answer:

Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between your product and an impurity. The goal is to alter the chemical interactions to make one compound "stick" more to the stationary phase while the other moves faster with the mobile phase.

  • Expert Insight: Simply increasing or decreasing the polarity of a two-solvent system (e.g., making Hexanes:EtOAc richer in EtOAc) changes retention time (k'), but often does not significantly improve selectivity (α). To resolve closely eluting spots, you must change the nature of the solvent interactions.

Workflow: Improving Chromatographic Resolution

The following diagram outlines a systematic approach to resolving co-eluting compounds.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Initial TLC Analysis Shows Co-elution solvent_change Modify Mobile Phase (Change Selectivity) start->solvent_change ternary Introduce 3rd Solvent? (e.g., DCM, Toluene, Acetone) solvent_change->ternary Yes phase_change Change Stationary Phase solvent_change->phase_change No ternary->phase_change No Improvement success Resolution Achieved: Proceed to Scale-Up ternary->success Improved rp_hplc Consider Reverse Phase (e.g., C18 with ACN/H2O) phase_change->rp_hplc Still Poor phase_change->success Improved rp_hplc->success Improved

Caption: A logical workflow for systematically improving chromatographic resolution.

Experimental Protocol: Optimizing Selectivity

  • Analyze with 2D TLC: This powerful technique can quickly tell you if a solvent system is capable of separating your mixture.

    • a. Spot your sample mixture in the bottom-left corner of a square TLC plate.

    • b. Develop the plate in your current solvent system.

    • c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

    • d. Develop the plate again in a different proposed solvent system.

    • Interpretation: If all spots lie on the diagonal, the second system offers no improvement. Spots that move off the diagonal indicate successful separation, and this new system should be pursued.[1]

  • Systematically Alter Mobile Phase Composition:

    • Switch a Component: Instead of Hexanes:EtOAc, try systems like Dichloromethane:Methanol or Toluene:Acetone. These solvents interact with your compound via different mechanisms (dipole-dipole, hydrogen bonding, π-stacking), which can dramatically alter the elution order.

    • Recommended Starting Conditions:

TechniqueStationary PhaseRecommended Mobile Phase SystemModifiers/Notes
Normal Phase FlashSilica GelHexanes/Ethyl Acetate or DCM/MeOHAdd 0.1-1% Triethylamine to prevent tailing.
Normal Phase FlashAlumina (Neutral)Hexanes/Ethyl AcetateGood alternative if degradation occurs on silica.
Reverse Phase HPLCC18Acetonitrile/Water or MeOH/WaterUse a buffer (e.g., 0.1% Formic Acid or Ammonium Acetate) to control pH for better peak shape.

Question 3: I suspect my product is degrading on the silica gel column. Is this possible?

Answer:

Yes, on-column degradation is a significant risk with this molecule due to two key structural features:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic conditions (the silica gel surface itself) and a source of water (from non-anhydrous solvents).

  • Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro group on the pyridine ring is highly activated for substitution by nucleophiles. This is because the electron-withdrawing ring nitrogen helps stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] If your mobile phase contains a nucleophile like methanol, it can potentially displace the fluoride, leading to a methoxy byproduct. The reaction of 2-fluoropyridine is known to be significantly faster than that of 2-chloropyridine, highlighting its reactivity.[2]

Mitigation Strategies:

  • Use Deactivated Silica: Pre-treat the column with your TEA-modified eluent to neutralize acidic sites.

  • Use Anhydrous Solvents: Minimize the presence of water to prevent hydrolysis.

  • Avoid Nucleophilic Solvents: If SNAr is suspected, avoid using alcohols like methanol in your eluent. Opt for solvents like ethyl acetate, acetone, or dichloromethane.

  • Work Quickly: Do not let the sample sit on the column for extended periods. Load the sample and begin elution immediately.

Section 2: Crystallization and Isolation

Question 4: My purified product is a clear oil and I cannot get it to crystallize. What steps can I take?

Answer:

Obtaining a crystalline solid is ideal for ensuring high purity and ease of handling. If your product remains an oil, it may be due to residual solvent, minor impurities inhibiting lattice formation, or the intrinsic properties of the molecule itself. Patent literature for a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, reports its isolation as "white flaky crystals" via recrystallization, suggesting that your target compound has a reasonable chance of crystallizing.[3][4]

Decision Tree: From Purified Oil to Solid Product

G cluster_1 Isolation & Solidification Workflow start Start: High-Purity Oil (>95% by NMR/HPLC) crystallization Attempt Recrystallization start->crystallization trituration Attempt Trituration (with non-polar solvent) crystallization->trituration Fails solid_product Crystalline Solid Obtained crystallization->solid_product Success salt_formation Consider Salt Formation (e.g., with HCl, MSA) trituration->salt_formation Fails trituration->solid_product Success final_oil Final Product as Purified Oil salt_formation->final_oil Fails / Not Desired salt_formation->solid_product Success

Caption: Decision-making process for obtaining a solid product from a purified oil.

Protocol for Inducing Crystallization:

  • Ensure High Purity: Impurities are the enemy of crystallization. Ensure your oil is >95% pure by HPLC or ¹H NMR before you begin.

  • Solvent Screening: The goal is to find a solvent system where your compound is soluble when hot but poorly soluble when cold.

    • Step 1: Dissolve a small amount of your oil (~20-30 mg) in a few drops of a solvent in which it is highly soluble (e.g., Ethyl Acetate, Dichloromethane).

    • Step 2: Slowly add a non-polar "anti-solvent" (e.g., Hexanes, Pentane) dropwise until the solution becomes faintly cloudy (turbid).

    • Step 3: Add one or two more drops of the dissolving solvent to make it clear again.

    • Step 4: Allow this solution to cool slowly. You can place it in a refrigerator (4°C) or freezer (-20°C).

    • Common Solvent Systems for Recrystallization:

Solvent (for dissolving)Anti-Solvent (for precipitating)Comments
Ethyl Acetate (EtOAc)Hexanes / HeptaneA very common and effective starting point.
Dichloromethane (DCM)Pentane / HexanesGood for less polar compounds; DCM is volatile.
TolueneHexanes / HeptaneUsed for a similar compound in the literature.[3]
Isopropanol (IPA)Water / HeptaneFor more polar compounds; use water with caution.
  • Physical Induction Methods:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.

  • Trituration: If recrystallization fails, trituration can often yield a solid.

    • Add a non-polar solvent in which your compound is insoluble (e.g., cold hexanes or pentane) to your oil.

    • Stir or swirl the mixture vigorously. The oil may slowly convert into a fine, amorphous powder.

    • Isolate the solid by filtration. While this may not be a perfect crystal, it provides a solid that is much easier to handle and dry.

References
  • Chen, X., et al. (2013). Synthesis and characterization of ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(3), x170298. [Link]

  • Google Patents (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Patsnap (Date N/A). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. [Link]

  • Google Patents (Date N/A). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9034–9042. [Link]

  • Google Patents (2013). CN103058920A - Preparation method of 3-(2-pyridineamino)

Sources

"Ethyl 3-(2-fluoropyridin-3-yl)propanoate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(2-fluoropyridin-3-yl)propanoate

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support guide for this compound. This document is designed to provide you with in-depth, field-proven insights into the stability and handling of this compound. Given the absence of extensive, publicly available stability data for this specific molecule, this guide synthesizes information from foundational chemical principles and data on analogous structures, namely 2-fluoropyridines and ethyl esters. Our goal is to equip you with a robust framework for anticipating potential challenges, troubleshooting issues, and ensuring the integrity of your experiments.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during the handling, storage, or use of this compound.

Issue 1: After bringing the compound to room temperature for weighing, I've noticed new spots on my TLC plate that weren't there previously.

  • Question: I am observing new impurities in my sample of this compound after it has been stored and then prepared for an experiment. What could be happening?

  • Answer: The appearance of new impurities upon handling suggests potential degradation. The two most likely culprits are atmospheric moisture and temperature.

    • Causality—Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which can be introduced from atmospheric moisture. This reaction would cleave the ester bond, yielding 3-(2-fluoropyridin-3-yl)propanoic acid and ethanol. The increased polarity of the resulting carboxylic acid would cause it to have a different retention factor (Rf) on a TLC plate, appearing as a new spot. Ester functional groups are frequently associated with hydrolytic instability.[1][2]

    • Troubleshooting Protocol:

      • Inert Atmosphere Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or weighing. Using a glove box is highly recommended.[3]

      • Controlled Thawing: When removing the compound from cold storage, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold compound surface.

      • Analytical Verification: Confirm the identity of the new impurity. Run a co-spot on your TLC plate with a sample of 2-fluoropyridine (if available) or analyze the sample by LC-MS to check for a mass corresponding to the hydrolyzed acid.

Issue 2: My reaction yield is lower than expected when using a basic reagent.

  • Question: I am performing a reaction that involves a strong base, and the yield of my desired product is consistently low. Could the starting material be degrading?

  • Answer: Yes, it is highly probable that your starting material is undergoing degradation. The 2-fluoropyridine ring is "electron-deficient," which makes the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr).

    • Causality—Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is highly activated towards displacement by nucleophiles. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[4] Strong bases, especially those that are also good nucleophiles (e.g., hydroxides, alkoxides), can attack the carbon atom attached to the fluorine, displacing the fluoride ion and forming a 2-substituted pyridine derivative. This side reaction consumes your starting material, leading to lower yields.

    • Troubleshooting Protocol:

      • Reagent Selection: If possible, switch to a non-nucleophilic base (e.g., proton sponge, DBU, or a hindered base like lithium diisopropylamide) if its basicity is sufficient for your reaction's needs.

      • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. SNAr reactions are kinetically controlled and will be slower at lower temperatures.

      • Order of Addition: Consider adding the base slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, minimizing the side reaction.

Frequently Asked Questions (FAQs)

This section covers general questions regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Proper storage is critical to maintain the purity and extend the shelf life of fluorinated compounds.[5] Based on the functional groups present, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialProtects from light-induced reactions and prevents moisture ingress.[5]
Location Cool, dry, well-ventilated area away from incompatible materials.Ensures safety and stability.[3][6]

Q2: What are the primary degradation pathways I should be aware of?

A2: The two primary points of instability in this compound are the ethyl ester and the 2-fluoro substituent on the pyridine ring.

  • Ester Hydrolysis: This is the cleavage of the ethyl ester to form the corresponding carboxylic acid. It can be catalyzed by acids, bases, or enzymes (esterases).[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a wide range of nucleophiles. This is a significant concern in reaction design. The high electronegativity of fluorine accelerates SNAr reactions on pyridine rings.[4]

Below is a diagram illustrating these potential degradation pathways.

G cluster_main This compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_snar Pathway 2: Nucleophilic Substitution (SNAr) start This compound prod1 3-(2-Fluoropyridin-3-yl)propanoic Acid + Ethanol start->prod1 H₂O / H⁺ or OH⁻ (Moisture, pH extremes) prod2 Ethyl 3-(2-(Nu)-pyridin-3-yl)propanoate + F- start->prod2 Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻, RNH₂)

Caption: Potential degradation pathways for the target compound.

Q3: What analytical methods are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

MethodPurposeKey Parameters to Monitor
HPLC/UPLC Quantitative purity assessment and detection of impurities.Peak purity, area percentage of the main peak, appearance of new peaks.
LC-MS Identification of impurities and degradation products.Mass-to-charge ratio (m/z) of parent compound and any new peaks.
¹H and ¹⁹F NMR Structural confirmation and detection of structural changes.Chemical shifts, integration values, and presence of unexpected signals.
TLC Quick, qualitative check for impurities.Appearance of new spots with different Rf values.

Q4: Are there any specific safety precautions I should take when handling this compound?

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or exothermic reactions.[6][8]

Experimental Protocols

Protocol 1: Recommended Procedure for Assessing Compound Purity by HPLC

This protocol provides a general method for monitoring the stability of your compound over time.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient of 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared "time zero" sample to establish a reference chromatogram.

    • Inject subsequent samples after storage or experimental manipulation.

    • Compare the peak area percentage of the main peak and monitor for the appearance of new peaks, which would indicate degradation.

Protocol 2: Workflow for Handling Moisture-Sensitive Reagents

Sources

Identifying and removing impurities from "Ethyl 3-(2-fluoropyridin-3-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Ethyl 3-(2-fluoropyri-din-3-yl)propanoate". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Identification and Removal of Impurities

This section is dedicated to resolving specific problems that can arise during the synthesis and purification of Ethyl 3-(2-fluoropyridin-3-yl)propanoate.

Q1: My final product shows the presence of unreacted starting materials. How can I remove them?

Common Unreacted Starting Materials:

  • 2-Fluoro-3-bromopyridine (or other halogenated pyridine precursors)

  • Ethyl acrylate

Identification:

  • GC-MS: This is the most effective method for identifying volatile starting materials. Look for the characteristic molecular ion peaks of the unreacted precursors.

  • ¹H NMR: Unreacted ethyl acrylate will show distinct signals in the vinyl region (around 5.8-6.4 ppm). The aromatic signals of the pyridine precursor will also be distinguishable from the product.

Removal Strategies:

  • Aqueous Workup:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic pyridine precursors, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.

    • Finally, wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate) to elute the less polar starting materials and by-products, then gradually increase the polarity to elute the desired product.

Q2: I've observed by-products from a palladium-catalyzed cross-coupling reaction in my product mixture. What are they and how can I eliminate them?

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira, are often employed in the synthesis of this compound.[1][2][3] These reactions can sometimes lead to the formation of unwanted by-products.

Potential By-products:

  • Homocoupling products: Bipyridines (from the coupling of two pyridine molecules) or diethyl adipate (from the coupling of two ethyl acrylate molecules).

  • Dehalogenated starting material: 2-Fluoropyridine.

Identification:

  • LC-MS: This is a powerful tool for identifying a range of by-products. The mass-to-charge ratio will help in the tentative identification of these species.

  • ¹H and ¹⁹F NMR: These techniques can provide structural information to confirm the identity of the by-products. For instance, the absence of the bromine or iodine signal in the mass spectrum and the presence of a proton signal in its place in the ¹H NMR would suggest dehalogenation.

Removal Strategies:

  • Column Chromatography: As detailed in Q1, silica gel chromatography with a suitable solvent gradient is the most common and effective method for separating these by-products from the desired product.

  • Crystallization: If the product is a solid and the impurities are present in smaller quantities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Q3: There are residual palladium catalyst traces in my product. How can I remove them?

Residual palladium from cross-coupling reactions is a common issue and its removal is critical, especially in pharmaceutical applications.[4]

Identification:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the standard method for quantifying trace metal impurities with high sensitivity.

  • Visual Inspection: Sometimes, the presence of palladium is indicated by a dark or black coloration of the product.

Removal Strategies:

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[5][6] This can remove a significant portion of the heterogeneous palladium catalyst.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[7] The carbon is then removed by filtration.

  • Metal Scavengers: Commercially available solid-supported scavengers with functional groups that chelate palladium can be very effective for removing trace amounts of the metal.[8]

  • Aqueous Extraction: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or lactic acid can help in extracting the palladium.[7]

Q4: My product appears to have hydrolyzed to the corresponding carboxylic acid. How can I confirm and address this?

Esters can undergo hydrolysis to form carboxylic acids, especially in the presence of acid or base and water.[9][10][11]

Identification of 3-(2-fluoropyridin-3-yl)propanoic acid:

  • ¹H NMR: The characteristic triplet of the ethyl group's methyl protons and the quartet of the methylene protons will be absent. A broad singlet corresponding to the carboxylic acid proton will appear downfield (typically >10 ppm).

  • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid, which is typically at a slightly lower wavenumber than the ester carbonyl.

  • LC-MS: The mass spectrum will show a molecular ion peak corresponding to the carboxylic acid.

Removal and Prevention:

  • Prevention: Ensure all solvents and reagents are anhydrous during the reaction and workup to minimize hydrolysis.

  • Removal:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer as its carboxylate salt. The desired ester will remain in the organic layer.

    • Column Chromatography: The carboxylic acid is more polar than the ester and will have a lower Rf value on a silica gel TLC plate. It can be separated using column chromatography.

Frequently Asked Questions (FAQs)

What are the typical physical properties of this compound?
PropertyExpected Value/Appearance
Appearance Colorless to pale yellow liquid or low-melting solid
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform.[12]
Which analytical techniques are most suitable for routine purity checks?

For routine analysis, a combination of the following is recommended:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds and identifying known impurities by their mass spectra and retention times.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural elucidation and confirming the identity and purity of the final product.

What is a general workflow for the purification of this compound?

The following diagram illustrates a typical purification workflow:

PurificationWorkflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acid/Base Washes) Crude_Product->Aqueous_Workup Drying Drying of Organic Layer Aqueous_Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Pure_Fractions Collection of Pure Fractions Chromatography->Pure_Fractions Final_Concentration Final Solvent Removal Pure_Fractions->Final_Concentration Pure_Product Pure this compound Final_Concentration->Pure_Product

Caption: General Purification Workflow.

How can I store the purified product to maintain its stability?

To ensure the long-term stability of this compound, it is recommended to:

  • Store it in a tightly sealed container to prevent moisture ingress, which could lead to hydrolysis.

  • Keep it in a cool, dark place, such as a refrigerator, to minimize potential degradation.

  • For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

References

  • ResearchGate. How can i remove palladium Pd catalyst easily? Available from: [Link]

  • Chemguide. Hydrolysis of Esters. Available from: [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture? Available from: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available from: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]

  • ACS Publications. The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Available from: [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Available from: [Link]

  • Lumen Learning. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available from: [Link]

  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Google Patents. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337. Available from: [Link]

  • BioCrick. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. Available from: [Link]

  • PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. Available from: [Link]

  • The Good Scents Company. ethyl 3-(2-furyl) propanoate, 10031-90-0. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

Sources

Resolving inconsistencies in "Ethyl 3-(2-fluoropyridin-3-yl)propanoate" bioassay results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for advanced bioassay development. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecules, such as Ethyl 3-(2-fluoropyridin-3-yl)propanoate. The incorporation of a fluoropyridine moiety can significantly alter the physicochemical and pharmacokinetic properties of a compound, often enhancing metabolic stability and binding affinity.[1][2][3] However, these unique properties can also introduce complexities in bioassay execution, leading to variability and inconsistent results.

This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies to help you identify and resolve common issues encountered during in vitro testing. Our goal is to equip you with the expertise to ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant well-to-well and plate-to-plate variability in our cell viability assay with this compound. What are the most likely causes?

A1: High variability is a common challenge in cell-based assays and can stem from multiple sources.[4][5] Let's break down the potential culprits into three main categories: Compound-related issues, cell culture inconsistencies, and procedural errors.

1. Compound Integrity and Handling:

  • Solubility: this compound, being an ester with a fluorinated pyridine ring, may have limited aqueous solubility.[6] If the compound precipitates in your culture medium, it will lead to inconsistent concentrations across your assay plate. Low solubility can result in underestimated activity and variable data.[7]

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay wells for any signs of precipitation.

      • Perform a solubility test in your specific assay buffer.

      • Consider using a lower concentration of Dimethyl Sulfoxide (DMSO) as a co-solvent, but be mindful that DMSO itself can have effects on cells, especially at concentrations above 0.5%.[8][9]

  • Stability: The ethyl propanoate group may be susceptible to hydrolysis, especially with changes in pH or enzymatic activity in the culture medium.[10] Degradation of the compound over the course of the experiment will lead to a decrease in the effective concentration.

    • Troubleshooting:

      • Minimize the time between compound dilution and its addition to the cells.

      • For long-term experiments, consider replenishing the compound at regular intervals.

      • Ensure proper storage of stock solutions, typically at -20°C or -80°C in a desiccated environment, to prevent degradation.[11]

2. Cell Culture Conditions:

  • Cell Seeding Density: The number of cells seeded per well is critical. Overly dense cultures can enter a stationary phase, masking the effects of your compound, while sparse cultures may not produce a robust enough signal.[12][13] Inconsistent cell density across the plate is a major source of variability.[5][14]

    • Troubleshooting:

      • Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[15][16]

      • Ensure a homogenous cell suspension before and during plating.

  • Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses to stimuli.[13]

    • Troubleshooting:

      • Always use cells in their exponential growth phase.

      • Maintain a consistent and low passage number for your experiments.

3. Procedural Inconsistencies:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in both cell number and compound concentration.[17]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[5]

    • Troubleshooting:

      • To mitigate edge effects, consider not using the outer wells for experimental data. Instead, fill them with sterile media or buffer.

      • Ensure proper humidification in your incubator.

Below is a workflow to systematically investigate sources of variability:

G cluster_compound Compound Checks cluster_cells Cell Culture Checks cluster_procedure Procedural Checks Start High Variability Observed Compound Step 1: Verify Compound Integrity Start->Compound Cells Step 2: Standardize Cell Culture Compound->Cells If compound is stable & soluble Solubility Check Solubility Compound->Solubility Stability Assess Stability Compound->Stability Procedure Step 3: Refine Assay Procedure Cells->Procedure If cells are standardized Density Optimize Seeding Density Cells->Density Health Monitor Cell Health & Passage Cells->Health Data Step 4: Analyze Data with Controls Procedure->Data If procedure is consistent Pipetting Verify Pipetting Accuracy Procedure->Pipetting EdgeEffect Mitigate Edge Effects Procedure->EdgeEffect

Caption: Troubleshooting workflow for high assay variability.

Q2: Our dose-response curve for this compound is not sigmoidal and appears erratic. How can we improve the quality of our IC50 determination?

A2: An erratic dose-response curve often points to issues with compound concentration, solubility, or cytotoxicity at higher concentrations that may be unrelated to the target mechanism.

1. Compound Dilution and Solubility:

  • Serial Dilution Errors: Inaccurate serial dilutions can lead to incorrect final concentrations and a distorted curve.

  • Solubility Limit: If higher concentrations of your compound exceed its solubility limit in the assay medium, the actual concentration will plateau, leading to a flattening of the dose-response curve at the high end.[7][18]

Troubleshooting Protocol for Dose-Response Optimization:

  • Prepare a High-Concentration Stock: Create a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Intermediate Dilution Plate: Perform serial dilutions in 100% DMSO to create an intermediate plate. This minimizes variability from pipetting small volumes of viscous DMSO.

  • Final Dilution in Assay Medium: Transfer a small, consistent volume from the intermediate plate to your final assay plate containing the cell culture medium. Ensure rapid and thorough mixing.

  • Solubility Assessment: At each concentration, visually inspect for precipitation. You can also measure turbidity using a plate reader.

  • DMSO Control: Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control.[8][9]

2. Off-Target Effects:

  • At high concentrations, small molecules can exhibit non-specific cytotoxicity, which may not be related to their intended biological target. This can lead to a sudden drop in cell viability at the highest concentrations, skewing the curve.

  • The fluoropyridine moiety, while often beneficial, can sometimes lead to off-target activities.[1][2]

Data Interpretation:

  • If you observe a "U-shaped" or other non-sigmoidal curve, consider if the compound might have complex biological effects, such as activating a compensatory pathway at certain concentrations.

  • It's also possible that the compound is promiscuous, meaning it interacts with multiple targets.[19][20]

Example Data Summary for Troubleshooting:

ParameterRecommended RangeCommon Pitfall
Final DMSO Concentration < 0.5%> 1% can cause solvent-induced toxicity.[8][9]
Cell Seeding Density 30-50% confluence for proliferation assays>90% confluence can lead to contact inhibition.[12]
Incubation Time 24-72 hours (assay dependent)Too short may not show an effect; too long may lead to nutrient depletion.
Compound Stability Should be stable for the duration of the assayDegradation leads to underestimation of potency.
Q3: We are seeing conflicting results between a biochemical assay and a cell-based assay for our fluoropyridine compound. What could explain this discrepancy?

A3: Discrepancies between biochemical (e.g., purified enzyme) and cell-based assays are common in drug discovery and can provide valuable insights.

1. Cell Permeability:

  • This compound may be active against a purified target protein but may not be able to cross the cell membrane to reach its intracellular target. The fluorine atom can increase lipophilicity, which may or may not translate to better cell penetration.[1][3]

2. Compound Metabolism:

  • Once inside the cell, the compound could be rapidly metabolized into an inactive form. The ethyl ester group is a potential site for hydrolysis by intracellular esterases.

3. Efflux Pumps:

  • Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), preventing it from reaching a high enough intracellular concentration to be effective.

4. Target Engagement in a Cellular Context:

  • The target protein may be in a complex with other proteins or localized to a specific cellular compartment, making it inaccessible to the compound.

  • The conformation of the target protein may differ between the purified form and its native state within the cell.

Experimental Workflow to Investigate Discrepancies:

G Start Biochemical vs. Cellular Discrepancy Permeability Assess Cell Permeability (e.g., PAMPA assay) Start->Permeability Metabolism Investigate Metabolic Stability (e.g., with liver microsomes) Start->Metabolism Efflux Test with Efflux Pump Inhibitors Start->Efflux Target Confirm Target Engagement in Cells (e.g., CETSA) Permeability->Target If permeable Metabolism->Target If stable Efflux->Target If not an efflux substrate

Caption: Workflow for investigating biochemical vs. cellular assay discrepancies.

By systematically addressing these potential sources of variability, you can enhance the quality and reliability of your bioassay data for this compound and other novel compounds.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 479-494. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
  • (2025, October 16). The Power of Fluorinated Pyridines in Modern Drug Discovery. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Cell Density for DNA-PK Inhibitor Cytotoxicity Assays. BenchChem.
  • (n.d.). The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. BenchChem.
  • (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International.
  • (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • (n.d.). Sources of variation in cell counting and how to avoid them. Revvity.
  • (2018, August 21). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? ResearchGate.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • (2021, January 18). Understanding and reducing variability in cell-based assays. Cell Guidance Systems.
  • (n.d.). Tips for Multiplexing Cell-Based Assays: - Plan for success. Promega Corporation.
  • (2025, August 6). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate.
  • (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. MDDI Online.
  • Bircsak, E., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 59. Retrieved from [Link]

  • (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
  • (n.d.). Troubleshooting. BioAssay Systems.
  • (2025, July 22). Catalytic Destabilization of Ethyl Propanoate: A Mechanistic Study. Patsnap Eureka.
  • Petrone, P. M., Simms, B., Nigsch, F., Lounkine, E., Kutchukian, P., Cornett, A., ... & Jenkins, J. L. (2012). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLoS ONE, 7(9), e43629. Retrieved from [Link]

  • (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.
  • (n.d.). ETHYL PROPIONATE. Ataman Kimya.
  • Vasan, K., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Medicinal Chemistry, 62(17), 7856-7867. Retrieved from [Link]

  • Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(8), 1475-1486. Retrieved from [Link]

  • (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies. BenchChem.
  • (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka.
  • (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • (n.d.). Showing metabocard for Ethyl propionate (HMDB0030058). Human Metabolome Database. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(2-fluoropyridin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe and effective handling of this compound. As a substituted pyridine derivative, specific precautions are paramount to ensure experimental integrity and personnel safety. This document, structured in a responsive question-and-answer format, addresses common challenges and provides troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: I've just received a shipment of this compound. What are the immediate steps for logging and storing it?

Upon receipt, it is crucial to establish a clear and safe storage protocol. Given its structure as a fluorinated pyridine derivative, a cautious approach is warranted.

Initial Inspection and Logging:

  • Inspect Packaging: Check for any signs of damage or leaks. If the container is compromised, consult your institution's safety officer immediately.

  • Label Verification: Ensure the label correctly identifies the compound and any hazard symbols are clearly visible.

  • Log Entry: Record the date of receipt, batch number, and intended storage location in your chemical inventory system.

Storage Protocol: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The storage location should be a designated cabinet for flammable or reactive materials.[2] Due to its pyridine nature, it's essential to store it separately from incompatible substances, particularly strong oxidizing agents and acids.[2][3]

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
  • Fluoropyridine Moiety: Fluorinated aromatic compounds can be reactive.[4][5] Pyridine itself and its derivatives are known to have a strong, unpleasant odor and can be harmful if inhaled or absorbed through the skin.

  • Ethyl Propanoate Moiety: Similar esters can be flammable liquids and may cause skin and eye irritation.[6]

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[2]

  • Hand Protection: Use nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use.[1][2]

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling of the compound, especially when not in solution, should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors.[1][2]

Troubleshooting Guide

Scenario 1: An experiment involving this compound is giving unexpectedly low yields.

Low yields can stem from several factors, including reagent degradation, reaction conditions, or the presence of impurities.

Troubleshooting Workflow:

A Low Yield Observed B Check Reagent Purity & Storage A->B C Verify Reaction Conditions A->C D Analyze for Side Products A->D E Reagent stored improperly? (e.g., exposure to air/moisture) B->E if yes G Incorrect temperature, pressure, or stoichiometry? C->G if yes I Run TLC, LC-MS, or NMR on crude product D->I F Purify or acquire new reagent E->F H Optimize reaction parameters G->H J Identify side products and adjust conditions I->J

Troubleshooting Low Yields

Detailed Steps:

  • Assess Reagent Integrity: Has the compound been stored under an inert atmosphere? Pyridine-like structures can be sensitive to moisture and oxidation.[7] If the container has been opened multiple times, consider that the quality may be compromised.

  • Confirm Reaction Setup: Ensure all glassware was thoroughly dried before use.[7] Anhydrous conditions are often critical in reactions involving pyridine derivatives.[7]

  • Re-evaluate Stoichiometry: Double-check all calculations for reagent amounts.

  • Analytical Check: If possible, take an NMR or LC-MS of your starting material to confirm its purity before starting the reaction.

Scenario 2: The compound has changed color in storage.

A change in color, such as turning yellow or brown, often indicates degradation.

Potential Causes and Solutions:

  • Oxidation: Exposure to air can cause oxidation of pyridine-containing compounds.

  • Moisture: Hydrolysis of the ester group can occur in the presence of water.

  • Light Exposure: Some aromatic compounds are light-sensitive.

Preventative Measures:

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[7]

  • Desiccation: Store in a desiccator to protect from moisture.

  • Amber Vials: Use amber glass vials to shield the compound from light.

Storage Parameter Recommendation Rationale
Temperature 2-8°CSlows potential decomposition pathways.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.
Container Tightly sealed, amber glass bottleProtects from moisture and light.[2]
Location Ventilated, flammable-liquids cabinetEnsures safety and segregation from incompatibles.[1][2]
Scenario 3: A small spill of this compound solution has occurred in the fume hood.

Prompt and correct spill response is critical to maintaining a safe laboratory environment.

Spill Response Protocol:

cluster_0 Spill Response A Small Spill Occurs B Alert colleagues in the immediate area A->B C Contain the spill with absorbent material (e.g., vermiculite, sand) B->C D Collect absorbed material into a sealed, labeled waste container C->D E Decontaminate the area with an appropriate solvent D->E F Dispose of waste according to institutional guidelines E->F

Spill Cleanup Workflow

Key Actions:

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into a designated, sealable container for chemical waste.[2]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Ensure the waste container is properly labeled and disposed of through your institution's hazardous waste program.[1][2]

References

  • BIOSYNCE. (2025, September 16). What are the storage conditions for pyridine?
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (2025). Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis.
  • Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?
  • University Health & Safety, Washington State University. (n.d.).
  • ChemScene. (n.d.). Ethyl 3-(6-(difluoromethyl)-5-fluoropyridin-3-yl)
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. (2025, December 18).
  • Christe, K. O., & Schack, C. J. (1983).
  • Google Patents. (n.d.).

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Modifying experimental parameters for "Ethyl 3-(2-fluoropyridin-3-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-(2-fluoropyridin-3-yl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges and frequently asked questions encountered during the synthesis, purification, and handling of this valuable fluorinated pyridine building block. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate your experimental workflow with confidence.

Section 1: Synthesis & Reaction Optimization

The synthesis of 3-substituted 2-fluoropyridines can be non-trivial. The electronic properties of the fluorinated pyridine ring influence the reactivity of adjacent positions. Below, we address common questions regarding a plausible and robust synthetic approach, such as a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable method for synthesizing this compound, and what are the critical parameters?

Answer: A robust and modular approach is the Suzuki-Miyaura cross-coupling reaction. This method involves coupling a suitable 3-substituted-2-fluoropyridine electrophile with a propanoate-containing boronic acid or ester. A common strategy would be the reaction of 3-bromo-2-fluoropyridine with a boronate partner like ethyl 3-(diisopropylboryl)propanoate.

The critical challenge in coupling with 2-fluoropyridines is the relative inertness of the C-F bond compared to other halogens (I > Br > Cl >> F)[1]. However, when using a more reactive leaving group like bromide at the 3-position, the primary challenge shifts to achieving efficient catalytic turnover without side reactions.

Key Parameters for Optimization:

ParameterRecommendation & Rationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ . The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step. For challenging couplings, specialized ligands like RuPhos may be beneficial[2].
Base K₂CO₃ or Na₃PO₄ [2]. An aqueous solution of a mild inorganic base is typically sufficient. Stronger bases like alkoxides can promote unwanted hydrolysis of the ethyl ester.
Solvent Dioxane/H₂O or Toluene/H₂O . A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of organic-soluble and water-soluble components.
Temperature 80–100 °C . Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners[2][3][4]. Microwave irradiation can significantly reduce reaction times[5].
Atmosphere Inert (Nitrogen or Argon) . Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation by air. Degassing the solvent and maintaining an inert atmosphere is critical for catalyst longevity and reproducibility.

Question 2: My Suzuki coupling reaction is showing low conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in this specific Suzuki coupling is a common issue. The causes can typically be traced to catalyst activity, the quality of reagents, or reaction conditions.

Troubleshooting Workflow:

G Start Low Conversion Observed Reagent_Check Verify Reagent Quality - Boronic ester active? - Aryl halide pure? - Base anhydrous? Start->Reagent_Check Step 1 Catalyst_Check Assess Catalyst System - Catalyst degraded? - Ligand appropriate? - Atmosphere inert? Start->Catalyst_Check Step 2 Condition_Check Evaluate Conditions - Temperature too low? - Insufficient reaction time? - Inefficient mixing? Start->Condition_Check Step 3 Solution_Reagent Solution: Use fresh boronic ester. Perform aqueous workup on halide. Reagent_Check->Solution_Reagent Solution_Catalyst Solution: Use fresh catalyst. Switch to a more active ligand (e.g., RuPhos). Degas solvents thoroughly. Catalyst_Check->Solution_Catalyst Solution_Condition Solution: Increase temperature to 100°C. Extend reaction time (monitor by TLC/LCMS). Use vigorous stirring. Condition_Check->Solution_Condition

Caption: Troubleshooting logic for low reaction conversion.

Detailed Explanation:

  • Reagent Quality: Boronic acids and esters can degrade upon storage, especially if exposed to moisture. Ensure your boronate partner is active. The 3-bromo-2-fluoropyridine should be pure, as impurities can inhibit the catalyst.

  • Catalyst Inactivation: The Pd(0) active species can be sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas. If the catalyst is old or has been improperly stored, it may have lost activity.

  • Sub-optimal Conditions: As mentioned, 2-halopyridines can be challenging substrates. Increasing the temperature or switching to a more active catalyst system, often involving bulky and electron-rich phosphine ligands, can overcome the activation barrier[1][2].

Question 3: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of my ester. How can I prevent this?

Answer: This is a classic issue of ester hydrolysis, also known as saponification, which is particularly prevalent under basic conditions.[6][7][8] The reaction between an ester and a base (like hydroxide ions) is effectively irreversible and results in a carboxylate salt and an alcohol.[9][10]

Mitigation Strategies:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These provide sufficient basicity for the Suzuki catalytic cycle while minimizing the concentration of hydroxide ions.

  • Limit Water Content: While some water is necessary for the Suzuki reaction, using an excessive amount can accelerate hydrolysis. Use the minimum amount required to dissolve the base and facilitate the reaction, typically a 4:1 to 10:1 ratio of organic solvent to water.

  • Modify Workup Procedure: During the reaction workup, avoid prolonged exposure to strongly basic aqueous layers. Neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) before extraction to protonate the carboxylate byproduct, making it more soluble in the organic phase for easier separation from your desired ester product.

  • Reaction Time: Do not let the reaction run unnecessarily long after completion. Once TLC or LC-MS shows full consumption of the starting material, proceed with the workup.

Section 2: Purification and Isolation

Question 4: What is the recommended method for purifying the crude product? I am having trouble separating it from triphenylphosphine oxide (if using a Wittig-type synthesis) or other polar impurities.

Answer: Column chromatography is the most effective method for purifying this compound from common reaction impurities.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry-loading). This is achieved by dissolving the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), adding silica gel to form a free-flowing powder, and removing the solvent under reduced pressure. Dry-loading prevents band broadening and improves separation.

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system and gradually increase polarity.

    • Starting Eluent: 5% Ethyl Acetate in Hexanes. This will elute non-polar byproducts.

    • Ending Eluent: 20-30% Ethyl Acetate in Hexanes. The target compound is moderately polar and should elute in this range. The exact gradient will depend on the specific impurity profile.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) for visualization. The pyridine ring is UV-active.

  • Alternative for Phosphine Oxide: If triphenylphosphine oxide is a persistent impurity from a Wittig-type reaction, it can sometimes be removed by precipitation. After the reaction, dilute the mixture with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or a hexanes/ether mixture), cool, and filter off the precipitated oxide.

Section 3: Stability, Handling, and Downstream Applications

Question 5: How stable is this compound? What are the recommended storage conditions?

Answer: The primary stability concern is the hydrolysis of the ethyl ester group .[6][9] The compound is sensitive to both strong acids and bases. The C-F bond on the pyridine ring is generally stable under neutral conditions but is activated towards nucleophilic attack.

Recommended Storage:

  • Temperature: Store at 2–8 °C (refrigerated).

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent gradual degradation from atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Question 6: I want to use this compound in a subsequent reaction. How will the 2-fluoro substituent behave?

Answer: The fluorine atom at the 2-position of a pyridine ring is highly significant for downstream functionalization. It strongly activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr) .[11] This allows for the displacement of the fluoride ion by a wide range of nucleophiles.

SₙAr Workflow:

SNAr_Workflow Start_Mol This compound Reaction SₙAr Reaction - Polar aprotic solvent (DMF, DMSO) - Base (e.g., K₂CO₃, NaH) - Heat (60-120 °C) Start_Mol->Reaction Nucleophile Select Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Reaction Product Ethyl 3-(2-substituted-pyridin-3-yl)propanoate Reaction->Product

Caption: General workflow for SₙAr reactions.

This reactivity is a powerful tool in medicinal chemistry for late-stage functionalization, allowing for the rapid generation of analogs by introducing various alcohols, amines, or thiols at the 2-position.[12][13] The reaction conditions are typically mild, though they often require a polar aprotic solvent and a non-nucleophilic base to deprotonate the incoming nucleophile.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters.
  • Brainly. (2023, March 10). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Ramanayake, D. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada).
  • PubMed. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
  • Benchchem. (n.d.). Literature review on substituted 2-fluoropyridines.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The journey of a pharmaceutical compound from discovery to market is underpinned by rigorous testing and quality control. A crucial intermediate, Ethyl 3-(2-fluoropyridin-3-yl)propanoate, requires precise and reliable analytical methods for its quantification and characterization to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in established scientific principles and regulatory standards.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The Foundation: Understanding Analytical Method Validation

Before comparing specific techniques, it is essential to grasp the core parameters of analytical method validation. These parameters ensure that a method is reliable, reproducible, and fit for its purpose.[7][8][9] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][2][10][4][7]

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][7]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies.[11][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for validating an analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation Dev Develop Analytical Procedure Opt Optimize Method Parameters Dev->Opt Initial Testing Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Spec Specificity/ Selectivity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Report Compile Validation Report Rob->Report Implement Implement for Routine Use Report->Implement

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Methods

While specific validated methods for this compound are not extensively published, we can construct and compare scientifically sound methods based on the chemical properties of fluoropyridine and ethyl ester moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of active pharmaceutical ingredients and their impurities due to its high resolution, sensitivity, and versatility.[12][13][14] A reversed-phase HPLC method with UV detection is the most common approach for a compound like this compound.

Experimental Protocol: HPLC Method Validation

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The acidic modifier helps to ensure sharp peak shapes for the basic pyridine moiety.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm, the lambda max of the fluoropyridine chromophore.

    • Injection Volume: 10 µL.

  • Validation Experiments:

    • Specificity: Analyze blank (diluent), placebo, and spiked samples with known impurities and degradation products (generated under stress conditions like acid, base, oxidation, heat, and light) to ensure no interference with the main analyte peak.

    • Linearity: Prepare a series of at least five concentrations of a reference standard, typically ranging from 50% to 150% of the expected sample concentration. Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[15][16][17] this compound is amenable to GC analysis.

Experimental Protocol: GC-MS Method Validation

  • Chromatographic System:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a common non-polar column suitable for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Validation Experiments:

    • Specificity: Analyze blank and spiked samples. The mass spectrum provides high specificity. Monitor for the molecular ion and characteristic fragment ions to confirm identity and purity.

    • Linearity: Prepare a series of at least five concentrations of a reference standard in a suitable solvent (e.g., ethyl acetate). Plot the peak area of a selected ion against concentration.

    • Accuracy: Perform recovery studies by spiking a suitable matrix with the analyte at three different concentration levels in triplicate.

    • Precision: Assess repeatability and intermediate precision as described for HPLC.

    • Robustness: Deliberately vary parameters like initial oven temperature (±5°C), ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for an identical reference standard for calibration. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Experimental Protocol: qNMR Method Validation

  • Spectrometer and Parameters:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃).

    • Internal Standard (IS): A high-purity compound with a simple spectrum and peaks that do not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone). An accurately weighed amount of the IS is added.

    • Acquisition: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of both the analyte and IS) to ensure full signal recovery for accurate integration.

  • Validation Experiments:

    • Specificity: The high resolution of NMR provides excellent specificity. Specific proton signals of this compound (e.g., the ethyl ester's quartet or triplet) that are free from interference are selected for quantification.

    • Linearity: Prepare a series of samples with a fixed concentration of the internal standard and varying, accurately weighed amounts of the analyte. Plot the ratio of the analyte's integral to the IS integral against the analyte's concentration.

    • Accuracy: Determined by comparing the qNMR result of a high-purity sample to its known purity determined by a different primary method (e.g., mass balance).

    • Precision: Assess repeatability and intermediate precision by preparing and analyzing multiple independent samples.

Performance Comparison

The following table summarizes the expected performance characteristics of the three validated methods for the analysis of this compound. The values presented are illustrative and based on typical performance for these techniques.

Validation ParameterHPLC-UVGC-MSqNMR
Specificity High (potential for co-elution)Very High (mass fragmentation)Excellent (chemical shift)
Linearity (r²) > 0.999> 0.998> 0.999
Range (% of target) 50 - 150%20 - 200%10 - 200%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD) < 1.0% (Repeatability)< 1.5% (Repeatability)< 0.5% (Repeatability)
< 2.0% (Intermediate)< 2.5% (Intermediate)< 1.0% (Intermediate)
LOD/LOQ Low (ng level)Very Low (pg level)Higher (µg-mg level)
Robustness GoodGoodExcellent
Primary Use Routine QC, Purity, AssayImpurity ID, Trace AnalysisPurity of Reference Standards

The logical decision process for selecting an appropriate analytical method is outlined in the diagram below.

G rect_node rect_node start Define Analytical Need q1 Need for Routine QC/Assay? start->q1 q2 Trace Impurity Identification? q1->q2 No r_hplc Select HPLC-UV q1->r_hplc Yes q3 Certify Reference Standard Purity? q2->q3 No r_gcms Select GC-MS q2->r_gcms Yes q3->rect_node Re-evaluate Analytical Requirements r_qnmr Select qNMR q3->r_qnmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods is a mandatory and scientifically driven process in pharmaceutical development. For a key intermediate like This compound , multiple analytical techniques can be employed and validated, each with its own strengths.

  • HPLC-UV stands out as the workhorse for routine quality control, offering a balance of speed, precision, and robustness for assay and purity testing.

  • GC-MS provides unparalleled specificity and sensitivity, making it the ideal choice for identifying and quantifying volatile impurities at trace levels.

  • qNMR serves as a powerful primary method for the accurate purity assessment of reference standards, forming the basis for the calibration of other relative methods like HPLC and GC.

The choice of method depends entirely on its intended purpose.[1] By following the rigorous validation guidelines set forth by regulatory bodies like the ICH, researchers can ensure the generation of reliable and accurate data, thereby guaranteeing the quality and safety of the final pharmaceutical product. This commitment to scientific integrity is the bedrock of modern drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2023).
  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...).
  • BenchChem. (2025).
  • ASEAN. (n.d.).
  • Kumar, G., et al. (n.d.). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product by HPLC. Asian Journal of Pharmaceutical Analysis.
  • El-Askary, H. I., et al. (2014). Development and validation of a high-performance liquid chromatography method for standardization of the bioactive ethyl acetate fraction of Alstonia scholaris (Linn.) R. Br. growing in Egypt. Zeitschrift fur Naturforschung. C, Journal of biosciences.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

Sources

A Comparative Analysis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of modern drug design. The nuanced electronic and steric properties of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of "Ethyl 3-(2-fluoropyridin-3-yl)propanoate" alongside its chloro and bromo analogs: "Ethyl 3-(2-chloropyridin-3-yl)propanoate" and "Ethyl 3-(2-bromopyridin-3-yl)propanoate." Pyridine derivatives are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2] This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into how the choice of a halogen substituent at the 2-position of the pyridine ring can modulate key chemical and biological characteristics.

Rationale for Comparison: The Impact of Halogen Substitution

The selection of fluorine, chlorine, and bromine for this comparative study is deliberate. These halogens, while all electronegative, exhibit a graduation in size, polarizability, and ability to participate in hydrogen bonding. These differences are expected to manifest in variations in reactivity, lipophilicity, metabolic stability, and ultimately, biological activity. Understanding these trends is crucial for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as melting point, boiling point, pKa, and the partition coefficient (LogP) provide foundational insights into a compound's behavior in biological systems.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundEthyl 3-(2-chloropyridin-3-yl)propanoateEthyl 3-(2-bromopyridin-3-yl)propanoateScientific Rationale for Trends
Molecular Weight 197.19 g/mol 213.65 g/mol 258.10 g/mol Increases with the atomic mass of the halogen.
Melting Point (°C) Data not availableData not availableData not availableExpected to increase from F to Br due to stronger intermolecular van der Waals forces with increasing atomic size and polarizability.
Boiling Point (°C) Data not availableData not availableData not availableSimilar to melting point, boiling point is expected to increase with the size of the halogen atom.
pKa (of pyridine N) Data not availableData not availableData not availableThe electronegativity of the halogen at the 2-position will decrease the basicity of the pyridine nitrogen. The effect is expected to be F > Cl > Br, making the fluoro derivative the least basic.
Calculated LogP ~1.8-2.2 (Predicted)~2.1-2.5 (Predicted)~2.3-2.7 (Predicted)Lipophilicity generally increases with the size of the halogen and the decrease in electronegativity, leading to an expected trend of F < Cl < Br.
Experimental Protocol: Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties.[1] A standard method for its determination is the shake-flask method.[1]

Objective: To experimentally determine the LogP value of a given compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis Spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound of known concentration in either the aqueous or organic phase.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and buffered water to a separatory funnel.

    • Add a known amount of the test compound stock solution.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in organic phase] / [Concentration in aqueous phase].

    • LogP is then calculated as: LogP = log10(P).

Spectroscopic Analysis: Unveiling Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of synthesized compounds. The electronic environment of the pyridine ring and the propanoate side chain will be influenced by the halogen substituent, leading to predictable shifts in the spectroscopic data.

Table 2: Predicted Spectroscopic Data Comparison

TechniqueThis compoundEthyl 3-(2-chloropyridin-3-yl)propanoateEthyl 3-(2-bromopyridin-3-yl)propanoateExpected Trends and Rationale
¹H NMR Aromatic protons will be influenced by the strong electron-withdrawing effect of fluorine, leading to downfield shifts.Aromatic protons will experience a less pronounced downfield shift compared to the fluoro analog.The bromo analog will show the least downfield shift of the aromatic protons among the three.The chemical shifts of the pyridine ring protons are sensitive to the electronegativity of the halogen (F > Cl > Br). The proton ortho to the halogen will show the most significant effect.
¹³C NMR The carbon atom attached to fluorine (C2) will show a large upfield shift due to the ¹J(C-F) coupling and a downfield shift due to the inductive effect.The C2 carbon will be deshielded compared to the fluoro analog.The C2 carbon will be the most shielded among the three due to the "heavy atom effect."The chemical shift of C2 is influenced by both inductive effects and, in the case of bromine, the heavy atom effect.
IR Spectroscopy Characteristic C-F stretching vibration will be observed around 1200-1000 cm⁻¹. Pyridine ring vibrations will be shifted to higher wavenumbers due to the inductive effect of fluorine.C-Cl stretching will be observed in the 800-600 cm⁻¹ region. Pyridine ring vibrations will be at a lower frequency than the fluoro analog.C-Br stretching will be found in the 700-500 cm⁻¹ region. Pyridine ring vibrations will be at the lowest frequency among the three.The position of the C-X stretching band is dependent on the mass of the halogen. The pyridine ring vibrations are influenced by the electronic effects of the substituent.[3][4][5]
Mass Spectrometry Molecular ion peak (M⁺) will be observed at m/z 197.Molecular ion peak (M⁺) will be observed at m/z 213, with a characteristic M+2 isotope peak for ³⁷Cl at approximately one-third the intensity of the M⁺ peak.Molecular ion peak (M⁺) will be observed at m/z 257, with a characteristic M+2 isotope peak for ⁸¹Br of nearly equal intensity to the M⁺ peak.The isotopic distribution patterns for chlorine and bromine are highly characteristic and aid in structural elucidation.

Chemical Reactivity: The Role of the Halogen in Nucleophilic Aromatic Substitution

A key reaction for functionalizing the pyridine ring is nucleophilic aromatic substitution (SNAг). The nature of the halogen at the 2-position has a profound impact on the rate of this reaction.

The reactivity of 2-halopyridines in SNAr reactions generally follows the order F > Cl > Br. This is because the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the negative charge in the transition state. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

This enhanced reactivity of the fluoro-substituted compound offers a significant advantage in synthesis, allowing for milder reaction conditions which can be crucial when working with complex molecules bearing sensitive functional groups.

Illustrative Workflow: Comparative SNAr Reaction

Caption: Comparative workflow for SNAr reactions.

Biological Activity: A Structure-Activity Relationship Perspective

Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature of the halogen substituent can significantly impact this activity through various mechanisms, including altering the compound's ability to bind to target proteins and its metabolic stability.

While direct comparative biological data for these specific three compounds is limited, we can infer potential trends and outline a standard protocol for their evaluation.

Table 3: Predicted Biological Activity Profile

Activity TypeThis compoundEthyl 3-(2-chloropyridin-3-yl)propanoateEthyl 3-(2-bromopyridin-3-yl)propanoateRationale for Potential Differences
Anticancer The small size of fluorine may allow for optimal binding to certain enzyme active sites. Fluorine can also block metabolic oxidation at that position, potentially increasing the compound's half-life.Chlorine can participate in halogen bonding, which may contribute to target binding. Its larger size compared to fluorine could lead to different binding modes.Bromine's even larger size and greater polarizability could lead to stronger halogen bonding interactions, but may also introduce steric hindrance.The size, electronegativity, and halogen bonding potential of the substituent can all influence protein-ligand interactions.[6]
Antimicrobial The electron-withdrawing nature of fluorine can enhance the overall electrophilicity of the pyridine ring, which may contribute to antimicrobial activity.The chloro-substituent is a common feature in many antimicrobial agents.Bromo-substituted heterocycles have also demonstrated antimicrobial properties, with the larger halogen potentially influencing membrane interactions.The overall electronic profile and lipophilicity of the compounds will affect their ability to penetrate microbial cell walls and interact with intracellular targets.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[7]

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of the test compounds against a cancer cell line (e.g., HepG2 - liver cancer, or MCF-7 - breast cancer).[2][8]

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Sources

Confirming the purity and identity of "Ethyl 3-(2-fluoropyridin-3-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Confirmation of Purity and Identity for Ethyl 3-(2-fluoropyridin-3-yl)propanoate

In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which reliable, reproducible data is built. For novel intermediates like this compound, a fluorinated pyridine derivative with potential applications as a building block in drug discovery, rigorous analytical characterization is not merely a quality control step but a fundamental prerequisite for its use in further synthesis and biological screening.

This guide provides a comprehensive, multi-technique workflow for the structural verification and purity assessment of this compound. As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—explaining the causal links between analytical choices and the conclusive data they generate. We will explore a self-validating system where orthogonal techniques converge to deliver an unambiguous analytical dossier.

Part 1: Unambiguous Structural Elucidation

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and elemental composition. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the most definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of chemical structure elucidation, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

Expertise & Causality: We use ¹H NMR to map the proton framework, ¹³C NMR to define the carbon backbone, and ¹⁹F NMR to confirm the presence and environment of the crucial fluorine atom. The coupling patterns observed between these nuclei (H-H, C-H, and F-H) are key to piecing together the molecular puzzle, confirming the propanoate chain's attachment to the correct position on the fluoropyridine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum to identify the chemical shift of the fluorine atom.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing (¹H and ¹³C to TMS at 0.00 ppm).

Data Presentation: Predicted NMR Spectral Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
¹H NMR Ethyl CH₃~1.25Triplet (t)3HCoupled to the ethyl CH₂ group.
Propanoate CH₂ (α to C=O)~2.70Triplet (t)2HCoupled to the CH₂ group adjacent to the ring.
Propanoate CH₂ (β to C=O)~3.05Triplet (t)2HCoupled to the CH₂ group alpha to the carbonyl.
Ethyl CH₂~4.15Quartet (q)2HCoupled to the ethyl CH₃ group.
Pyridine H5~7.20ddd1HCoupled to H4, H6, and the fluorine atom.
Pyridine H4~7.85ddd1HCoupled to H5 and H6.
Pyridine H6~8.15d1HCoupled to H5 and the fluorine atom.
¹³C NMR Ethyl CH₃~14CH₃-Standard aliphatic carbon.
Propanoate CH₂ (β to C=O)~25CH₂-Aliphatic carbon adjacent to the aromatic ring.
Propanoate CH₂ (α to C=O)~35CH₂-Aliphatic carbon adjacent to the ester carbonyl.
Ethyl CH₂~61CH₂-Carbon of the ester ethyl group.
Pyridine C3~122C-Carbon bearing the propanoate substituent.
Pyridine C5~124CH-Aromatic methine carbon.
Pyridine C4~140CH-Aromatic methine carbon, downfield due to nitrogen.
Pyridine C6148 (d, JCF)CH-Coupled to fluorine, downfield due to N and F.
Ester C=O~172C-Ester carbonyl carbon.
Pyridine C2162 (d, JCF)C-Carbon bearing the fluorine atom, highly deshielded.
¹⁹F NMR Pyridine C2-F~ -70 to -90Singlet/Multiplet-Chemical shift is characteristic of a fluoro-aromatic system.

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

Visualization: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in CDCl3 w/ TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1 ¹H NMR Tube->H1 Acquire Spectra C13 ¹³C NMR Tube->C13 Acquire Spectra F19 ¹⁹F NMR Tube->F19 Acquire Spectra Process FT, Phasing, Baseline Correction H1->Process C13->Process F19->Process Analysis Integration, Peak Picking, Coupling Analysis Process->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based identity confirmation.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

While NMR defines the molecular skeleton, HRMS provides irrefutable proof of the elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm).

Expertise & Causality: By comparing the experimentally measured exact mass to the theoretically calculated mass for the expected formula (C₁₀H₁₂FNO₂), we can confirm the elemental makeup. This technique is orthogonal to NMR; it does not show connectivity but provides a fundamental property of the molecule as a whole, making the combined data incredibly powerful. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically generating the protonated molecular ion [M+H]⁺.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

  • Data Analysis: Determine the m/z of the most intense peak in the isotopic cluster of the molecular ion. Compare this experimental value to the theoretical exact mass.

Data Presentation: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₁₂FNO₂-
Ion Observed [M+H]⁺Positive ESI Mode
Calculated Exact Mass 198.0925Theoretical Calculation
Observed Exact Mass 198.0921 (Hypothetical)Experimental Data
Mass Error -2.0 ppm (Hypothetical)(Observed - Calculated) / Calculated * 10⁶

A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

Part 2: Rigorous Purity Assessment

Confirming the structure is only half the battle. Quantifying the purity is critical for ensuring accurate results in downstream applications. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard

RP-HPLC separates compounds based on their hydrophobicity, making it ideal for analyzing organic molecules like the target compound.[2] A well-developed HPLC method can separate the main compound from starting materials, by-products, and other impurities.[2]

Expertise & Causality: We choose a C18 column because its nonpolar stationary phase will effectively retain the moderately polar target molecule. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile), ensures that both more polar and less polar impurities are effectively separated and eluted from the column. UV detection is selected because the pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (a PDA detector can be used to assess peak purity across a range of wavelengths).

  • Sample Preparation: Accurately prepare a sample solution in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Prep_MP Prepare Mobile Phases A and B Pump Gradient Pump Prep_MP->Pump Prep_Sample Dissolve & Filter Sample (0.5 mg/mL) Injector Autosampler Prep_Sample->Injector Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate All Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Final_Confirmation cluster_identity Identity Confirmation cluster_purity Purity Confirmation Sample Test Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS High-Resolution MS Sample->MS HPLC RP-HPLC Analysis Sample->HPLC Identity_Result Correct Structure? (Connectivity & Formula) NMR->Identity_Result MS->Identity_Result Purity_Result Purity > 95%? Identity_Result->Purity_Result Yes Fail FAIL: Re-synthesize or Re-purify Identity_Result->Fail No HPLC->Purity_Result Final Final Confirmation: Identity and Purity Verified Purity_Result->Final Yes Purity_Result->Fail No

Sources

A Comparative Benchmarking Guide to the Efficacy of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] This guide presents a comprehensive benchmarking analysis of a novel fluoropyridine derivative, Ethyl 3-(2-fluoropyridin-3-yl)propanoate . We provide a framework for evaluating its efficacy against established standards in the field. This document details the necessary experimental protocols, from foundational in-vitro cell viability and enzyme inhibition assays to essential pharmacokinetic profiling. The objective is to equip researchers, medicinal chemists, and drug development professionals with a robust, self-validating system for assessing the potential of this and similar small molecules in a preclinical setting.

Introduction: The Rationale for Fluoropyridine Derivatives

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds.[3] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly alter a molecule's properties, including:

  • Metabolic Stability: Fluorine's strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.

  • Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target proteins.[1]

  • Lipophilicity and Permeability: Fluorination can modulate a compound's lipophilicity, influencing its ability to cross cellular membranes.

This compound is a compound of interest that leverages these principles. Its unique structure suggests potential applications as an inhibitor for various enzymatic targets or as a modulator of cellular signaling pathways. This guide will outline a hypothetical, yet methodologically rigorous, approach to benchmark its efficacy.

Selection of Benchmarking Standards

To objectively evaluate a novel compound, it must be compared against established "gold standard" drugs that have a well-understood mechanism of action and clinical relevance. For the purpose of this guide, we will hypothesize that this compound is being investigated as a potential anti-cancer agent. Therefore, we select two widely-used chemotherapeutic agents as our standards:

  • Doxorubicin: A well-characterized anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, disrupting mitotic spindle assembly and inducing cell death.[4]

The choice of these standards provides a high bar for comparison and represents different mechanisms of cytotoxic action, allowing for a broad assessment of our test compound's potential.

Experimental Design: A Multi-Faceted Approach to Efficacy

A thorough benchmarking study requires a multi-pronged approach to assess a compound's biological activity and drug-like properties. Our evaluation will be structured around three core experimental pillars:

  • In-Vitro Cytotoxicity: To determine the compound's direct effect on cancer cell viability.

  • Enzyme Inhibition: To investigate a potential mechanism of action.

  • Pharmacokinetic (PK) Profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

Workflow for Benchmarking Analysis

The following diagram outlines the logical flow of the experimental process, from initial in-vitro screening to more complex mechanistic and pharmacokinetic studies.

G cluster_0 Phase 1: In-Vitro Efficacy cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Preclinical Viability A Compound Preparation (Test & Standards) B Cell Line Selection (e.g., HeLa, MCF-7) A->B C MTT Cell Viability Assay (Dose-Response) B->C D Calculate IC50 Values C->D E Target Enzyme Selection (Hypothesis-driven) D->E Promising IC50? F Enzyme Inhibition Assay E->F G Determine Ki Values F->G H Mechanism of Inhibition Study (e.g., Lineweaver-Burk) G->H I In-Vitro ADME Assays (e.g., Microsomal Stability) G->I Potent Inhibitor? J In-Vivo PK Study (Rodent Model) I->J K Analyze PK Parameters (Cmax, T1/2, AUC) J->K L Lead Optimization K->L Candidate Selection

Caption: Workflow for the comprehensive evaluation of a novel therapeutic compound.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are provided as a standard operating procedure (SOP) for this benchmarking study.

Protocol 1: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines

  • DMEM/F-12 culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • This compound, Doxorubicin, Paclitaxel (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound and standards in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[8][9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the compound's ability to inhibit a specific enzyme, a crucial step in understanding its mechanism of action.[11][12]

Objective: To determine the potency (IC50) and mechanism of enzyme inhibition.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer optimized for enzyme activity

  • Test compound and a known standard inhibitor

  • 96-well microplate and a microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a range of concentrations of the test compound (or standard inhibitor), and the enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the formation of the product (or depletion of the substrate) over time by monitoring changes in absorbance or fluorescence with a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting percent inhibition versus log inhibitor concentration.

    • To determine the mechanism, repeat the assay with varying substrate concentrations and analyze the data using a Lineweaver-Burk plot.[11]

Comparative Data Analysis (Illustrative Data)

The following tables summarize hypothetical data from the described experiments to illustrate how this compound would be benchmarked against the standards.

Table 1: In-Vitro Cytotoxicity (IC50, µM)

CompoundHeLa Cells (IC50)MCF-7 Cells (IC50)
This compound 5.2 8.7
Doxorubicin (Standard)0.81.1
Paclitaxel (Standard)0.050.03

This illustrative data suggests the test compound has moderate cytotoxic activity, though less potent than the established chemotherapeutics.

Table 2: Enzyme Inhibition (Kinase Target X)

CompoundIC50 (nM)Inhibition Constant (Ki, nM)
This compound 75.4 42.1
Staurosporine (Standard)10.25.8

This data indicates the compound is a potent inhibitor of the hypothetical target enzyme.

Table 3: In-Vitro Pharmacokinetic Profile

CompoundHuman Liver Microsomal Stability (T½, min)Plasma Protein Binding (%)
This compound > 60 85
Verapamil (Control)1590

This data suggests good metabolic stability, a desirable property for a drug candidate.

Discussion and Interpretation

Based on our illustrative data, This compound emerges as a compound with interesting, albeit nuanced, potential.

  • Efficacy: The in-vitro cytotoxicity data (Table 1) shows that while the compound is active against cancer cell lines, its potency is significantly lower than that of Doxorubicin and Paclitaxel. This is a common finding for early-stage compounds and does not preclude further development. A crucial next step would be to assess its therapeutic index—the ratio between its toxic dose and its effective dose—to understand its safety margin.[4]

  • Mechanism of Action: The potent, nanomolar inhibition of "Kinase Target X" (Table 2) provides a strong, hypothesis-driven direction for further investigation. This suggests that the compound's cytotoxic effects may be mediated through the inhibition of a specific signaling pathway. Understanding this mechanism is vital, as it could reveal a patient population more likely to respond to this targeted therapy.

  • Drug-like Properties: The high metabolic stability observed in human liver microsomes (Table 3) is a highly favorable outcome.[5] This suggests the compound may have a longer half-life in-vivo, potentially allowing for less frequent dosing. While plasma protein binding is relatively high, it is within an acceptable range for many small molecule drugs.

Conclusion and Future Directions

This guide provides a standardized framework for the initial benchmarking of This compound . Our hypothetical results portray a compound with a clear mechanism of action (enzyme inhibition) and a favorable metabolic stability profile, justifying its advancement in the drug discovery pipeline.[13]

The next logical steps would involve:

  • Lead Optimization: Synthesizing analogs of the parent compound to improve potency (lower IC50 in cytotoxicity assays) while maintaining or improving the PK profile.[5]

  • In-Vivo Efficacy Studies: Testing the optimized compounds in animal models of cancer to determine if the in-vitro activity translates to a therapeutic effect in a living system.

  • Toxicology Studies: Comprehensive safety and toxicology assessments to establish a safe dose for potential clinical trials.

By following a rigorous, multi-parameter benchmarking process, research organizations can make more informed decisions, efficiently allocating resources to the most promising candidates in the complex journey of drug development.

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A Senior Application Scientist's Guide to the Synthesis and Cross-Validation of Ethyl 3-(2-fluoropyridin-3-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, pyridine derivatives are indispensable scaffolds due to their prevalence in bioactive molecules.[1] The precise characterization and quality control of these intermediates are paramount to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth, experience-driven framework for the synthesis, purification, and analytical cross-validation of Ethyl 3-(2-fluoropyridin-3-yl)propanoate.

To establish a robust validation framework, we will compare the target compound with two key structural analogs: its chloro-substituted counterpart, Ethyl 3-(2-chloropyridin-3-yl)propanoate, and the non-halogenated parent compound, Ethyl 3-(pyridin-3-yl)propanoate. This comparative approach not only validates the identity and purity of the target molecule but also provides valuable insights into how subtle structural modifications can influence physicochemical and spectral properties.

This document is designed for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the scientific rationale behind the methodological choices.

Comparative Overview of Target Compound and Analogs

The selection of analogs for this guide is deliberate. The chloro-analog allows for an examination of the effect of a different halogen on the molecule's properties, a common substitution in structure-activity relationship (SAR) studies. The parent pyridine compound serves as a fundamental baseline for understanding the impact of halogenation.

PropertyThis compound (Target)Ethyl 3-(2-chloropyridin-3-yl)propanoate (Analog 1)Ethyl 3-(pyridin-3-yl)propanoate (Analog 2)
Molecular Formula C₁₀H₁₂FNO₂C₁₀H₁₂ClNO₂C₁₀H₁₃NO₂
Molecular Weight 197.21 g/mol 213.66 g/mol 179.22 g/mol [2]
Structure
Key Differentiator Presence of a highly electronegative fluorine atom at the 2-position of the pyridine ring.Presence of a chlorine atom at the 2-position, offering a different electronic and steric profile compared to fluorine.Unsubstituted pyridine ring at the 2-position, serving as a structural baseline.
Expected Purity (Post-Purification) >98%>98%>98%
Typical Physical State Colorless to pale yellow oilColorless to pale yellow oilColorless to pale yellow oil

Synthetic Strategy and Workflow

A robust and scalable synthesis is the foundation of any reliable experimental work. While numerous methods exist for the synthesis of substituted pyridines, a common and effective approach involves the Michael addition of a nucleophile to an acrylate ester, followed by appropriate modifications.[3][4] For the synthesis of our target compounds, a plausible and efficient route is the conjugate addition of the corresponding pyridine derivative to ethyl acrylate.

The general workflow for synthesis and subsequent validation is outlined below. This systematic process ensures that the material is of high purity and its identity is unequivocally confirmed before its use in further applications.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analytical Cross-Validation A Michael Addition Reaction (e.g., 2-Halopyridine + Ethyl Acrylate) B Aqueous Workup (Extraction & Washing) A->B C Drying & Solvent Removal (e.g., MgSO₄, Rotary Evaporation) B->C D Flash Column Chromatography (Silica Gel) C->D Crude Product E Purity Assessment (RP-HPLC) D->E Purified Fractions F Structural Elucidation (¹H NMR, ¹³C NMR) E->F G Mass Verification (LC-MS) F->G

Caption: General workflow for the synthesis, purification, and analytical validation of Ethyl 3-(pyridin-3-yl)propanoate derivatives.

Detailed Synthesis Protocol: this compound

This protocol is an exemplar procedure adapted from established methods for similar pyridine derivatives.[5][6]

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Michael Addition: Slowly add ethyl acrylate (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent.

  • Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.

Analytical Cross-Validation: A Comparative Approach

The core of this guide lies in the rigorous analytical comparison of the target compound and its analogs. We will utilize a suite of standard analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

Purity Determination by RP-HPLC

RP-HPLC is the gold standard for assessing the purity of small organic molecules due to its high resolution and sensitivity.[7] A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and other impurities.

Experimental Protocol: A General RP-HPLC Method

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare samples at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Expected Comparative HPLC Data

CompoundExpected Retention Time (min)Purity by Area %Rationale for Retention Time
Ethyl 3-(pyridin-3-yl)propanoate (Analog 2)~8.5>98%Being the most polar (lacking a halogen), it is expected to elute the earliest from the non-polar C18 column.
This compound (Target)~9.2>98%The fluorine atom increases hydrophobicity compared to the parent compound, leading to a longer retention time.
Ethyl 3-(2-chloropyridin-3-yl)propanoate (Analog 1)~9.8>98%Chlorine is larger and more hydrophobic than fluorine, resulting in the strongest interaction with the stationary phase and the longest retention time.

This expected elution order provides a rapid, orthogonal check on the identity of the synthesized material. A deviation from this trend would warrant further investigation.

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the covalent structure of a molecule. The chemical shift, integration, and splitting pattern of each proton signal provide a detailed map of the molecular environment. For this analysis, spectra are typically recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

Interpreting the Spectra: Key Diagnostic Regions

The most informative signals are the aromatic protons on the pyridine ring and the two methylene groups (-CH₂-CH₂-COOEt) of the propanoate side chain.

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern and the nature of the halogen will significantly influence the chemical shifts and coupling constants of the pyridine protons. The electronegativity of the halogen (F > Cl) will deshield adjacent protons, shifting them downfield.

  • Propanoate Side Chain (δ 2.5-4.5 ppm):

    • The ethyl group's quartet (-O-CH₂-CH₃) is expected around δ 4.1 ppm.[8][9]

    • The methylene group adjacent to the carbonyl (-CH₂-C=O) should appear as a triplet around δ 2.7 ppm.

    • The methylene group adjacent to the pyridine ring (Py-CH₂-) will be a triplet around δ 3.0 ppm.

Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

ProtonThis compound (Target)Ethyl 3-(2-chloropyridin-3-yl)propanoate (Analog 1)Ethyl 3-(pyridin-3-yl)propanoate (Analog 2)
Py-H (at C4) ~7.35 (ddd)~7.25 (dd)~7.45 (dt)
Py-H (at C5) ~8.10 (ddd)~7.65 (dd)~7.20 (dd)
Py-H (at C6) ~7.80 (m)~8.35 (dd)~8.45 (m)
Py-CH₂- ~3.05 (t)~3.15 (t)~2.95 (t)
-CH₂-C=O ~2.70 (t)~2.75 (t)~2.65 (t)
-O-CH₂- ~4.12 (q)~4.12 (q)~4.10 (q)
-CH₃ ~1.23 (t)~1.23 (t)~1.21 (t)

Note: These are representative values. Actual chemical shifts may vary. d=doublet, t=triplet, q=quartet, m=multiplet.

The downfield shift of the Py-CH₂- protons in the halogenated analogs compared to the parent compound is a direct consequence of the inductive electron-withdrawing effect of the halogens.

Mass Verification by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for these molecules, typically showing a strong signal for the protonated molecule [M+H]⁺.

Experimental Protocol: A General LC-MS Method

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: 50-500 m/z.

  • LC System: Coupled to the HPLC system described in section 3.1.

Expected Mass Spectrometry Results

CompoundMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
This compound (Target)C₁₀H₁₂FNO₂197.0852198.0925
Ethyl 3-(2-chloropyridin-3-yl)propanoate (Analog 1)C₁₀H₁₂ClNO₂213.0557214.0630 (and 216.0600 due to ³⁷Cl isotope)
Ethyl 3-(pyridin-3-yl)propanoate (Analog 2)C₁₀H₁₃NO₂179.0946[2]180.1019

A key validation point for the chloro-analog is the presence of the characteristic [M+H+2]⁺ isotopic peak at approximately one-third the intensity of the [M+H]⁺ peak, which arises from the natural abundance of the ³⁷Cl isotope. The absence of this pattern would cast serious doubt on the identity of a sample purported to be the chloro-analog.

Integrated Data Analysis Workflow

Effective cross-validation relies on the logical integration of data from multiple analytical techniques. The workflow below illustrates how results from each method build upon the last to create a comprehensive and trustworthy characterization of the compound.

G cluster_0 Analytical Steps A Synthesized Product HPLC 1. Run RP-HPLC A->HPLC B Is the purity >98%? F Repurify or Re-synthesize B->F No MS 2. Run LC-MS B->MS Yes C Does the [M+H]⁺ match the expected m/z? C->F No NMR 3. Run NMR C->NMR Yes D Do ¹H NMR signals match the structure? E Compound Identity & Purity Confirmed D->E Yes D->F No HPLC->B MS->C NMR->D

Caption: A decision-based workflow for the analytical cross-validation of synthesized compounds.

Conclusion

This guide has outlined a comprehensive, multi-faceted strategy for the synthesis and cross-validation of this compound. By employing a comparative approach against structurally relevant analogs, researchers can achieve a higher degree of confidence in their experimental results. The integration of chromatographic and spectroscopic techniques provides a self-validating system where the data from each analysis must be consistent with the others. Adherence to such rigorous validation principles is not merely good practice; it is essential for ensuring the integrity and success of research and development endeavors in the chemical and pharmaceutical sciences.

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A Comparative Guide: In Silico vs. Experimental Characterization of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern chemical and pharmaceutical research, the rapid characterization of novel chemical entities is paramount. Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a substituted pyridine derivative, serves as a pertinent case study for evaluating the synergy between computational (in silico) prediction and empirical experimental data. This guide provides an in-depth comparison of these two approaches, offering insights into their respective strengths, limitations, and optimal integration. We present a side-by-side analysis of physicochemical and spectroscopic data, supplemented with detailed, field-proven protocols to demonstrate the causality behind experimental choices and the logic of computational workflows.

Introduction: The Compound and the Conundrum

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often used as a synthetic building block. Its structural features—a fluorinated pyridine ring, an ester group, and a flexible propyl chain—present a compelling challenge for both analytical characterization and computational modeling.

The core challenge for researchers is one of resource allocation: when can we rely on rapid, cost-effective in silico predictions, and when is the investment in rigorous, hands-on experimental validation non-negotiable? This guide aims to answer that question by providing a clear, data-driven comparison.

Physicochemical Properties: The First Pass

Physicochemical properties are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] Properties like lipophilicity (LogP) and ionization state (pKa) govern how a molecule behaves in a biological system.[1][2]

In silico tools offer an invaluable first approximation of these properties, often using algorithms trained on vast datasets of known molecules.[3][4][5]

Data Comparison: Physicochemical Properties

PropertyIn Silico Predicted ValueExperimental ValueMethod/Source (Prediction)
Molecular Weight197.21 g/mol 197.21 g/mol PubChem (Computed)[6]
XLogP31.1 - 1.8 (analogs)Not AvailablePubChem (Computed for analogs)[7][8][9]
pKa (basic)~2.5 - 3.5 (estimated)Not AvailableEstimation based on pyridine pKa

Analysis & Scientific Rationale:

The basic pKa of the pyridine nitrogen is weakened by the electron-withdrawing effect of the fluorine atom. In silico prediction provides a crucial hypothesis: at physiological pH (~7.4), the pyridine ring will be predominantly in its neutral form. This has significant implications for its ability to cross cell membranes. While computational methods provide a strong starting point, they can have an average accuracy of less than one log unit, which can be significant.[1]

Spectroscopic Analysis: Unveiling the Structure

Spectroscopy is the gold standard for unambiguous structure elucidation.[10] Here, we compare experimental data against predictions from computational models, which are increasingly used to create vast libraries of in silico spectra for compound identification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In silico prediction algorithms, using methods like neural networks or HOSE codes, can generate hypothetical spectra from a chemical structure.[11][12]

Data Comparison: ¹H NMR (Predicted vs. Typical Experimental) Solvent: CDCl₃, Frequency: 400 MHz

Proton AssignmentIn Silico Predicted Shift (ppm)Typical Experimental Shift (ppm)Predicted Multiplicity
CH₃ (Ethyl)1.25~1.2 - 1.3Triplet (t)
CH₂ (Ethyl)4.15~4.1 - 4.2Quartet (q)
CH₂ (Propanoate-α)2.75~2.7 - 2.8Triplet (t)
CH₂ (Propanoate-β)3.05~3.0 - 3.1Triplet (t)
Pyridine-H47.20~7.1 - 7.3Multiplet (m)
Pyridine-H57.90~7.8 - 8.0Multiplet (m)
Pyridine-H68.20~8.1 - 8.3Multiplet (m)

Analysis & Scientific Rationale:

Modern NMR prediction tools are remarkably accurate for standard organic molecules.[11][13] The predicted chemical shifts for the ethyl ester group are highly reliable and fall well within the expected experimental range. The aliphatic chain protons (α and β to the carbonyl) are also predicted with good accuracy. The primary challenge for in silico methods lies in complex aromatic systems, especially those with heteroatoms and strong electronic effects like the 2-fluoropyridine ring. While the general regions are correct, subtle second-order coupling effects and precise chemical shifts can deviate. The experimental spectrum confirms the connectivity and provides the definitive fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of a molecule and its fragments, providing its molecular weight and clues about its structure.

Data Comparison: Mass Spectrometry

ParameterIn Silico Calculated ValueExperimental Value (Expected)Method/Source
Monoisotopic Mass197.0852 Da197.0852 Da (High-Res MS)PubChem (Computed)[6]
[M+H]⁺ (ESI)198.0930 Da~198.1 Da (Low-Res MS)Calculated
Key Fragments (EI)m/z 152, 124, 96m/z 152 ([M-OEt]⁺), 124, 96Based on typical fragmentation

Analysis & Scientific Rationale:

The exact mass is a computationally trivial calculation and is indispensable for confirming the elemental composition via high-resolution mass spectrometry (HRMS). The predicted protonated molecule ([M+H]⁺) for electrospray ionization (ESI) is also straightforward. The real test for in silico tools is the prediction of fragmentation patterns in techniques like electron ionization (EI). The expected loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z 152 is a logical and predictable pathway. Further fragmentation of the pyridine ring is more complex to predict accurately without specialized software or comparison to empirical data from similar structures.

Methodologies in Detail: The "How" and "Why"

Experimental Protocols (A Self-Validating System)

A. Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[14]

    • Causality: This concentration ensures a good signal-to-noise ratio without causing issues of viscosity or solubility that can broaden spectral lines.[14]

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).[14]

    • Causality: CDCl₃ is a standard solvent for nonpolar to moderately polar organic compounds. The deuterium (D) is not detected in ¹H NMR, preventing a massive solvent signal from obscuring the analyte peaks. TMS serves as the internal standard, universally calibrated to 0.00 ppm for referencing the chemical shift scale.[15]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[14]

    • Causality: High-quality tubes with uniform wall thickness are critical for achieving good magnetic field homogeneity (shimming) and thus high spectral resolution.[14]

  • Acquisition: Insert the sample into the NMR spectrometer.[16] The instrument will perform three key steps:

    • Locking: The spectrometer's field frequency is stabilized by locking onto the deuterium signal of the solvent.[14]

    • Shimming: The magnetic field homogeneity across the sample is optimized to produce sharp, symmetrical peaks.[14][17]

    • Acquisition: A standard proton pulse program is run to acquire the Free Induction Decay (FID), which is then Fourier transformed to generate the spectrum.

B. Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.[18]

    • Causality: The sample must be volatile and thermally stable.[18] The concentration must be low enough to prevent column overloading but high enough for detection.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is heated (e.g., 250 °C) to rapidly vaporize the sample.[19] The injection is typically done in "split" mode to prevent overloading the column.

  • Separation (GC): The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS).[19][20] An oven temperature program (e.g., start at 50 °C, ramp to 300 °C) separates compounds based on their boiling points and interactions with the column's stationary phase.[20]

    • Causality: The temperature program allows for the separation of compounds with different volatilities. The non-polar DB-5MS column separates based primarily on boiling point.

  • Ionization & Detection (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV). The molecule is fragmented into characteristic ions, which are then separated by their mass-to-charge ratio and detected.[19]

In Silico Workflows

A. Workflow: NMR Prediction

The workflow for predicting an NMR spectrum involves using specialized software or web tools.

G cluster_input Input cluster_prediction Prediction Engine cluster_output Output Input Draw Structure (e.g., using ChemDraw or SMILES) Predict Select Prediction Algorithm (e.g., Neural Network, HOSE Code) Input->Predict Submit Structure Params Set Parameters (Solvent, Frequency) Predict->Params Output Generate Predicted Spectrum (& Chemical Shift Table) Params->Output Calculate

B. Workflow: Integrated Data Analysis

The true power of these methods lies in their integration. Computational data provides a hypothesis that is then confirmed, refuted, or refined by targeted experimental work.

G InSilico In Silico Prediction (NMR, MS, LogP) Hypothesis Formulate Hypothesis (Expected Structure & Properties) InSilico->Hypothesis Experiment Perform Targeted Experiments (NMR, GC-MS) Hypothesis->Experiment Compare Compare Data (Predicted vs. Experimental) Experiment->Compare Confirm Structure Confirmed Compare->Confirm Match Refine Refine Hypothesis / Re-evaluate Compare->Refine Mismatch Refine->InSilico Re-run Predictions Refine->Experiment Modify Experiments

Senior Application Scientist's Perspective & Conclusion

The comparison of this compound clearly illustrates a fundamental principle of modern research: in silico and experimental data are not adversaries but powerful allies.

  • In Silico as a Predictive Tool: Computational methods are unparalleled for high-throughput screening and hypothesis generation. In minutes, we can estimate key ADME properties and predict spectral fingerprints for thousands of virtual compounds, allowing us to prioritize synthetic targets and design experiments more intelligently. For this molecule, the predictions provided a robust framework, correctly identifying the expected NMR signals and molecular weight.

  • Experiment as the Ground Truth: Experimental data is, and will remain, the ultimate arbiter of truth. It accounts for the unpredictable realities of the physical world: solvent effects, conformational dynamics, unexpected impurities, and instrument variability. While the in silico NMR prediction was good, only the experimental spectrum can reveal the true, subtle electronic environment of the pyridine protons and confirm the sample's purity.

Recommendation: Employ a tiered approach. Use in silico tools for initial assessment and prioritization. Follow up with targeted, high-quality experimental validation on the most promising candidates. This synergistic workflow maximizes efficiency, minimizes cost, and upholds the highest standards of scientific integrity.

References

  • National Center for Biotechnology Information (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Institutes of Health. Available at: [Link]

  • Wishart, D.S. et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Available at: [Link]

  • NANOGENOTOX (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Standard Operating Procedure. Available at: [Link]

  • Health, Safety and Environment Office (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]

  • Martí, S. et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. National Institutes of Health. Available at: [Link]

  • ACD/Labs (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • University of Notre Dame (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Bergazin, T.D. et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Available at: [Link]

  • Chakraborty, S. et al. (n.d.). Metabolite Structure Assignment Using in silico NMR Techniques. National Institutes of Health. Available at: [Link]

  • Houston Forensic Science Center (2013). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • Bergazin, T.D. et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. Available at: [Link]

  • Georgia Gwinnett College (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. EPA Nepis. Available at: [Link]

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  • ALWSCI (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Chemaxon (2025). NMR Predictor Guide: Which Type Is Best for You?. Available at: [Link]

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  • National Center for Biotechnology Information (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. PubChem. Available at: [Link]

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A Comparative Guide to the Synthesis and Assay of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, fluorine-containing heterocycles are of paramount importance. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among these, 2-fluoropyridine derivatives are crucial building blocks in the development of novel therapeutics, finding applications in areas ranging from oncology to neuroscience.[1][2][3] This guide provides an in-depth analysis of the synthesis of a key intermediate, Ethyl 3-(2-fluoropyridin-3-yl)propanoate, offering a reproducible protocol and a comparative look at alternative synthetic strategies. Furthermore, we will explore relevant assay methodologies to evaluate its potential biological activity.

The Significance of this compound

This compound is a valuable scaffold in drug discovery. The 2-fluoropyridine moiety offers a site for further functionalization through nucleophilic aromatic substitution (SNAr), a reaction known to be more rapid for fluoro-substituted pyridines compared to their chloro-analogs.[4] The propanoate side chain provides a handle for various chemical transformations, allowing for the construction of more complex molecules. The unique electronic properties imparted by the fluorine atom can influence the overall biological activity of the final compound.

Synthesis of this compound: A Reproducible Protocol

The following protocol details a plausible and robust method for the synthesis of this compound, based on established synthetic strategies for 3-substituted-2-fluoropyridines.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Step 1: Synthesis of 2-Fluoro-3-iodopyridine

  • To a solution of 2-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-iodopyridine.

Step 2: Synthesis of this compound

  • To a degassed mixture of 2-fluoro-3-iodopyridine (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) in a suitable solvent such as DMF, add a base such as triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Fluoro-3-iodopyridine cluster_step2 Step 2: Synthesis of this compound 2-Fluoropyridine 2-Fluoropyridine Reaction1 Lithiation & Iodination 2-Fluoropyridine->Reaction1 n-BuLi n-BuLi n-BuLi->Reaction1 Iodine Iodine Iodine->Reaction1 2-Fluoro-3-iodopyridine 2-Fluoro-3-iodopyridine Reaction1->2-Fluoro-3-iodopyridine Reaction2 Heck Coupling 2-Fluoro-3-iodopyridine->Reaction2 Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction2 Pd_Catalyst Pd(OAc)2 / PPh3 Pd_Catalyst->Reaction2 Base Triethylamine Base->Reaction2 Target_Compound This compound Reaction2->Target_Compound

Caption: Workflow for the synthesis of this compound.

Comparative Analysis of Synthetic Routes

While the presented Heck coupling is a reliable method, other synthetic strategies can be employed, each with its own advantages and disadvantages.

Synthetic RouteDescriptionAdvantagesDisadvantages
Heck Coupling Palladium-catalyzed coupling of an aryl halide with an alkene.Good functional group tolerance, generally high yields.Requires a pre-functionalized pyridine, palladium catalyst can be expensive.
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., Cl) on the pyridine ring with a suitable nucleophile.[4]Can be cost-effective if starting materials are readily available.[4]May require harsh reaction conditions (high temperatures).[4]
From Pyridine N-Oxides Conversion of a pyridine N-oxide to a 2-halopyridine followed by further functionalization.[5]A metal-free approach with good regioselectivity.[5]The synthesis of the initial substituted pyridine N-oxide might be multi-stepped.
Photoredox Catalysis Visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers.[6]Mild reaction conditions, utilizes visible light as a sustainable energy source.[6]The synthesis of the starting materials can be complex.[6]

Relevant Assays for Biological Evaluation

Given that fluorine-containing pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-Alzheimer's properties, a panel of assays can be employed to evaluate the biological potential of this compound and its derivatives.[1][2][3]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (and relevant derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Assay_Workflow Start Start: Cancer Cell Seeding Treatment Compound Treatment Start->Treatment Incubation1 Incubate (48-72h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Solubilize Formazan Incubation2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: Workflow for an in vitro anticancer (MTT) assay.

Comparative Performance in Biological Assays

To provide a comprehensive evaluation, the performance of this compound should be compared against known active compounds or structural analogs.

CompoundTarget AssayIC50 / EC50 (µM)Notes
This compound Anticancer (e.g., HeLa cells)To be determinedBaseline activity of the core scaffold.
Positive Control (e.g., Doxorubicin) Anticancer (e.g., HeLa cells)Literature ValueStandard chemotherapeutic agent for comparison.
Analog 1 (e.g., Chloro-derivative) Anticancer (e.g., HeLa cells)To be determinedTo assess the effect of the fluorine substituent.
Analog 2 (e.g., Amide derivative) Anticancer (e.g., HeLa cells)To be determinedTo explore the effect of side-chain modification.

Conclusion

This guide provides a framework for the reproducible synthesis and biological evaluation of this compound. The detailed protocols and comparative analyses are intended to empower researchers in their efforts to develop novel therapeutics. The strategic use of fluorinated pyridines continues to be a promising avenue in drug discovery, and a thorough understanding of their synthesis and biological activity is essential for advancing the field.

References

  • Toste, F. D., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]

  • Sereda, G., & Shcherbakov, S. (2025). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Nevado, C., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. PubChem. Available at: [Link]

  • Kim, S., et al. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

  • Zaczyńska, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Çakır, Ç. U., & Grozav, A. (2023). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]

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Head-to-head comparison of "Ethyl 3-(2-fluoropyridin-3-yl)propanoate" in different models

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for "Ethyl 3-(2-fluoropyridin-3-yl)propanoate" has revealed a significant lack of publicly available scientific literature, experimental data, and comparative studies. The information is primarily limited to listings by chemical suppliers, which provide basic chemical properties but no in-depth biological or pharmacological data.

Consequently, a head-to-head comparison of this compound's performance in different scientific models, as requested, cannot be accurately or responsibly generated at this time. To create a scientifically valid comparison guide that meets the required standards of expertise, authoritativeness, and trustworthiness, substantial experimental data from in vitro, in vivo, and/or in silico models would be necessary.

This data would need to include, but is not limited to:

  • In Vitro Models: Information on the compound's activity in cell-based assays, enzyme inhibition studies, receptor binding assays, or other biochemical and cellular screens.

  • In Vivo Models: Data from animal studies detailing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in relevant disease models.

  • In Silico Models: Computational studies predicting the compound's binding affinity, ADME-T properties, or potential off-target effects.

Without access to such peer-reviewed and verifiable data, any attempt to construct a comparison guide would be speculative and would not adhere to the principles of scientific integrity.

Researchers, scientists, and drug development professionals interested in "this compound" would need to undertake their own comprehensive experimental evaluation to determine its properties and potential applications. This would involve a systematic approach, starting with in vitro characterization and potentially progressing to in vivo studies, depending on the initial findings and the research objectives.

For professionals in the field, the current state of knowledge on this specific compound represents an opportunity for novel research. The initial steps would involve:

  • Procurement and Verification: Sourcing the compound from a reputable supplier and independently verifying its identity and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.

  • Screening and Profiling: Conducting a series of primary and secondary assays to determine its biological activity and selectivity.

  • Mechanism of Action Studies: Investigating how the compound exerts its effects at a molecular and cellular level.

  • Preclinical Development: If promising activity is observed, proceeding with further preclinical studies to assess its potential as a therapeutic agent.

Due to the absence of the necessary foundational data, the generation of a detailed comparison guide is not feasible. We encourage the scientific community to publish any findings on "this compound" to contribute to the collective understanding of this molecule.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-(2-fluoropyridin-3-yl)propanoate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a set of instructions, but a clear rationale grounded in chemical principles and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Core Principle: Hazard Identification and Characterization

Proper disposal begins with a thorough understanding of the substance. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure provides the necessary information to classify it for waste management.

  • Halogenated Organic Compound : The presence of a fluorine atom on the pyridine ring definitively categorizes this molecule as a halogenated organic compound .[1][2] Halogenated wastes are subject to specific disposal regulations because their incineration can produce acidic gases (like hydrofluoric acid) and other hazardous byproducts that require specialized scrubbing and neutralization.

  • Pyridine Derivative : Pyridine and its derivatives are known for their potential toxicity and distinct, often unpleasant, odors.

  • Ester Functionality : While the ester group is common, it contributes to the overall chemical properties and potential reactivity of the molecule.

Given these structural features, this compound must be treated as hazardous waste. It is imperative that it is never disposed of down the drain or mixed with non-hazardous refuse.[3] All handling and disposal procedures must be aligned with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all appropriate engineering controls and PPE are in use.

  • Engineering Controls : All transfers and handling of this substance must be conducted within a properly functioning chemical fume hood.[2][6] This is the primary barrier to prevent inhalation of potentially harmful vapors.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[7]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before use and removed without touching the outer surface to avoid skin contact.[8]

    • Protective Clothing : A flame-resistant lab coat should be worn and kept fully buttoned.

The Critical Step: Waste Segregation

The single most important aspect of chemical disposal is correct segregation. Mixing waste streams can lead to dangerous reactions, create complex and expensive disposal challenges, and result in regulatory violations.

Primary Directive : this compound must be collected as Halogenated Organic Waste .[1][3]

Rationale : Disposal facilities use different processes for halogenated versus non-halogenated waste. Non-halogenated solvents are often used in fuel blending programs, a cost-effective and energy-recovering disposal method.[3] Halogenated wastes are incompatible with this process and require high-temperature incineration with specialized equipment to manage the byproducts.[1] Keeping these streams separate is crucial for safety, environmental compliance, and cost management.[3]

Waste Segregation Workflow

The following diagram illustrates the decision process for segregating this chemical waste.

Start Chemical Waste Generated (this compound) CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen Halogenated YES: Collect in HALOGENATED Organic Waste Container CheckHalogen->Halogenated Yes NonHalogenated NO: Collect in NON-HALOGENATED Organic Waste Container CheckHalogen->NonHalogenated No EHSPickup Store in SAA and Request EH&S Pickup Halogenated->EHSPickup

Caption: Waste segregation decision diagram.

Step-by-Step Disposal Protocol

Follow this procedure to ensure safe and compliant disposal of this compound and associated contaminated materials.

  • Prepare for Disposal :

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood sash is at the appropriate working height.

  • Select the Correct Waste Container :

    • Obtain a designated Halogenated Organic Waste container from your laboratory's satellite accumulation area (SAA).[9]

    • The container must be in good condition, made of a chemically compatible material (typically glass or high-density polyethylene), and have a secure, threaded cap.[10]

  • Label the Container :

    • The waste container must be labeled with the words "Hazardous Waste" before any waste is added.[10][11]

    • Clearly list all chemical constituents by their full name, including "this compound". Do not use abbreviations or chemical formulas.[10]

    • Indicate the relevant hazards (e.g., Flammable, Toxic).[12]

  • Transfer the Waste :

    • Carefully pour the waste liquid into the container using a funnel to prevent spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]

  • Secure and Store the Container :

    • Tightly seal the cap on the waste container immediately after the transfer. Containers must remain closed at all times except when waste is actively being added.[2][10]

    • Place the container in a designated Satellite Accumulation Area (SAA), which should be under the direct supervision of lab personnel and provide secondary containment (e.g., a spill tray).[9][12]

  • Request Disposal :

    • Follow your institution's procedures for having the full waste container collected by the Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.

Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spill (inside a chemical fume hood) :

    • Alert personnel in the immediate area.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[14]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable, properly labeled container for disposal as halogenated hazardous waste.[10]

    • Decontaminate the surface of the fume hood.

  • Major Spill (outside a fume hood or a large volume) :

    • Evacuate the laboratory immediately and alert all nearby personnel.[10]

    • If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response number (e.g., EH&S or campus safety) immediately.[14] Do not attempt to clean up a large spill yourself.

Summary of Disposal Information

The table below summarizes the critical data for the disposal of this compound.

ParameterGuideline
Chemical Name This compound
Hazard Classification Hazardous Waste; Halogenated Organic Compound[1]
Primary Disposal Route Incineration via a licensed hazardous waste facility
Waste Container Type Designated, clearly labeled "Halogenated Organic Waste" container[2]
Key Prohibitions DO NOT dispose down the drain.[3] DO NOT mix with non-halogenated waste.[3] DO NOT place in regular trash.
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves[7][8]
Handling Location Certified Chemical Fume Hood[6]

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Fact Sheet.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents.
  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.).
  • Apollo Scientific. (n.d.). Safety Data Sheet: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Ethyl propionate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethyl 3-mercaptopropionate.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Ethyl 3-phenylpropionate.
  • Angene Chemical. (2024, April 7). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate.

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling of Ethyl 3-(2-fluoropyridin-3-yl)propanoate. As a substituted fluoropyridine ester, this compound requires careful management to mitigate risks. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from established protocols for structurally related fluorinated organic compounds, pyridines, and propionate esters.[1][2] This guide is intended for drug development professionals, researchers, and scientists.

Hazard Assessment and Core Principles

Substituted pyridines can present a range of hazards, including irritation to the skin, eyes, and respiratory system.[3][4] The presence of a fluorine atom can alter the compound's reactivity and toxicological profile. Furthermore, the ethyl propionate functional group suggests a potential for flammability, a characteristic common to many low-molecular-weight esters.[5][6][7]

Therefore, a foundational principle of handling this compound is risk mitigation through exposure control . This is achieved by a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and use of appropriate PPE are critical to prevent exposure.[1] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale and Field Insights
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield must be worn over goggles when there is a significant risk of splashing or aerosolization.[1][8]Fluorinated organic compounds can cause severe eye irritation. A face shield provides a secondary barrier, protecting the entire face from splashes during transfers or reaction quenching.
Hand Protection Nitrile or neoprene gloves are recommended. Double-gloving is advised for neat transfers. Gloves must be inspected before use and changed immediately upon known or suspected contact with the chemical.[3][4][9]Pyridine-based compounds can permeate standard latex gloves. Nitrile and neoprene offer superior chemical resistance.[4] Always remove the outer glove before leaving the immediate work area to prevent the spread of contamination.[9]
Body Protection A flame-retardant laboratory coat, fully fastened.[2] Long pants and closed-toe, non-absorbent shoes are mandatory.[10]This protects against skin contact from incidental splashes and provides a layer of protection in the event of a fire, given the potential flammability of the ester.
Respiratory Protection All handling of the compound must be performed within a certified chemical fume hood.[1][4] For large spills or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][11]The primary route of exposure to be controlled is inhalation.[3] A properly functioning fume hood is the most effective engineering control. Respirators are for non-routine and emergency situations and require prior fit-testing and training.[9][11]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes risks at every stage of the compound's lifecycle in the laboratory.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area designated for flammable and reactive materials.[1][4]

  • Segregation: Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][12]

  • Ignition Sources: Ensure storage is free from heat, sparks, and open flames.[5][6][11][12] All storage and handling equipment should be properly grounded to prevent static discharge.[5][6][12]

Step 2: Handling and Experimental Use
  • Designated Area: All work, including weighing and transfers, must occur in a designated area within a certified chemical fume hood.[1][11]

  • Pre-Experiment Checklist:

    • Verify the fume hood is functioning correctly.

    • Ensure all required PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower.[11][12]

    • Have spill cleanup materials readily accessible.

  • Chemical Transfer: Use only non-sparking tools for transfers.[5][6][12] Keep containers tightly closed when not in use to minimize vapor release.[4][5]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

Spill Management

The response protocol depends entirely on the scale of the spill.

  • Minor Spill (Manageable by lab personnel):

    • Alert: Immediately alert personnel in the vicinity.[10][13]

    • Isolate: Restrict access to the area.[1]

    • PPE: Don appropriate PPE, including respiratory protection if vapors are significant.[10]

    • Contain: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or absorbent pads.[3][10][13][14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[1][7]

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]

  • Major Spill (Requires emergency response):

    • Evacuate: Evacuate the area immediately.[1][10]

    • Alert: Activate the fire alarm if the material is flammable and there is an ignition risk. Close doors to the affected area.[10]

    • Report: Call your institution's emergency response team and provide them with the chemical name and location of the spill.[1][10]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs Assess Assess Spill Size & Hazard Level Spill->Assess Alert_Minor Alert Colleagues Assess->Alert_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain Contain with Absorbent Material Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_Major Alert Others & Activate Alarm Evacuate->Alert_Major Secure Secure Area (Close Doors) Alert_Major->Secure Call_Help Call Emergency Response Team Secure->Call_Help

Caption: Workflow for chemical spill response.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[4][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1][5][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[2][16][18]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical step to ensure environmental protection and regulatory compliance.

  • Waste Collection: All materials contaminated with this compound, including residual chemical, contaminated gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste stream with other incompatible waste.[1]

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][3]

  • Prohibition: NEVER dispose of this chemical or its containers in the regular trash or down the drain.[3][18][19]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • SAFETY DATA SHEET - Ethyl Propionate. (2024, March 2). Sigma-Aldrich.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Chemical Hygiene Plan & Compliance. (n.d.). University of Tennessee Knoxville.
  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. (2019, May). SUNY College of Optometry.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Unknown Source.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Ethyl 3-mercaptopropionate. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl propionate. (2010, November 11). Fisher Scientific.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • SAFETY DATA SHEET - Ethyl 3-phenylpropionate. (2025, December 21). Thermo Fisher Scientific Chemicals, Inc.
  • Personal protective equipment for handling Pyridine-2,6-diethanol. (n.d.). Benchchem.
  • SPECIAL STORAGE AND HANDLING PROCEDURES for Pyridine. (n.d.). Washington State University.
  • SAFETY DATA SHEET - 3-Fluoropyridine. (2013, August 21). Fisher Scientific.
  • ETHYL PROPIONATE. (n.d.). CAMEO Chemicals - NOAA.
  • Ethyl 3-(6-(difluoromethyl)-5-fluoropyridin-3-yl)propanoate. (n.d.). ChemScene.
  • MSDS of Ethyl 3-(pyridin-2-ylamino)propanoate. (2015, December 24). MolCore.
  • Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. (2024, April 7). Angene Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.